DNA Gyrase-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H20N6OS2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2E)-5-methyl-2-[[(2Z)-2-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidenehydrazinylidene]-5H-1,3-thiazol-4-yl]hydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N6OS2/c1-11-16(25)20-18(27-11)24-22-15-10-26-17(19-15)23-21-14-9-5-3-7-12-6-2-4-8-13(12)14/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,19,22,23)(H,20,24,25)/b21-14- |
InChI Key |
IOIZOWUYBWPEFN-STZFKDTASA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N\NC2=N/C(=N/N=C\3/CCCCC4=CC=CC=C43)/SC2)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NNC2=NC(=NN=C3CCCCC4=CC=CC=C43)SC2)S1 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-3, also identified as Compound 28, is a novel synthetic inhibitor targeting bacterial DNA gyrase, an essential enzyme for bacterial survival. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on the ATPase activity of the DNA gyrase B subunit (GyrB). The information presented herein is synthesized from the findings of Mohamed A. Omar et al. in their 2020 publication in Bioorganic Chemistry. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of its mode of action and experimental workflows.
Introduction to DNA Gyrase and its Inhibition
Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This enzyme is a well-established target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. Inhibition of either subunit can lead to bacterial cell death. This compound is a member of a novel class of benzosuberone-thiazole based compounds designed to inhibit the GyrB subunit.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the ATPase activity of the DNA gyrase B subunit. By binding to the ATP-binding pocket of GyrB, it prevents the hydrolysis of ATP, thereby inhibiting the conformational changes required for DNA supercoiling. This leads to a cessation of DNA replication and other essential cellular processes, ultimately resulting in bacterial cell death. Molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the ATP-binding site of GyrB, providing a structural basis for its inhibitory activity.
Signaling Pathway of DNA Gyrase Inhibition
The following diagram illustrates the inhibitory effect of this compound on the DNA supercoiling cycle.
Quantitative Data
The inhibitory activity of this compound has been quantified through various biochemical and microbiological assays. The following tables summarize the key findings.
Table 1: Inhibition of DNA Gyrase Activity
| Target Enzyme | Assay Type | IC50 (µM) |
| E. coli DNA Gyrase | Supercoiling | 5.41 - 15.64 |
| E. coli DNA Gyrase | ATPase | 4.41 - 5.61 |
| M. tuberculosis DNA Gyrase | Supercoiling | 3.29 - 10.49 |
| M. tuberculosis DNA Gyrase | ATPase | 3.29 - 10.49 |
Table 2: Antibacterial and Anti-tubercular Activity
| Bacterial Strain | MIC (µg/mL) |
| Haemophilus influenzae | 1.95 |
| Mycoplasma pneumoniae | 1.95 |
| Bordetella pertussis | 1.95 |
| Mycobacterium tuberculosis H37Rv (sensitive) | 0.12 |
| Mycobacterium tuberculosis (isoniazid-resistant) | 0.98 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of the inhibitor.
Experimental Workflow:
Methodology:
-
Reaction Mixture Preparation: A reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol), and varying concentrations of this compound is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of E. coli or M. tuberculosis DNA gyrase.
-
Incubation: The reaction mixtures are incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control without the inhibitor.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the DNA gyrase B subunit in the presence of the inhibitor.
Experimental Workflow:
Methodology:
-
Reaction Setup: In a 96-well plate, DNA gyrase is pre-incubated with varying concentrations of this compound in an assay buffer (50 mM HEPES pH 7.5, 100 mM KCl, 8 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA).
-
Reaction Initiation: The reaction is started by the addition of ATP.
-
Incubation: The plate is incubated at 37°C for a defined period.
-
Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.
-
Absorbance Measurement: The absorbance is read at 620 nm using a microplate reader.
-
Data Analysis: The percentage of ATPase inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor.
Molecular Docking Analysis
Molecular docking studies were performed to predict the binding mode of this compound within the ATP-binding site of the E. coli and M. tuberculosis DNA gyrase B subunits. The results indicated that the compound fits snugly into the active site, forming key interactions with conserved amino acid residues. These interactions stabilize the inhibitor-enzyme complex and prevent the binding of ATP.
Logical Relationship of Molecular Docking Analysis:
Conclusion
This compound is a potent inhibitor of bacterial DNA gyrase with significant antibacterial and anti-tubercular activities. Its mechanism of action involves the competitive inhibition of the ATPase activity of the GyrB subunit, which has been confirmed through biochemical assays and supported by molecular docking studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel antibacterial agents targeting DNA gyrase. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to assess its potential as a clinical candidate.
DNA Gyrase-IN-3: A Technical Guide to its Function and Mechanism of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
DNA Gyrase-IN-3, also identified as Compound 28 in seminal research, is a potent inhibitor of bacterial DNA gyrase, a critical enzyme for bacterial survival. This document provides a comprehensive technical overview of this compound, detailing its function, mechanism of action, and the experimental basis for these findings. It is intended to serve as a resource for researchers in antibacterial drug discovery and development.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription, represents a well-validated target for such agents. This compound has emerged as a promising inhibitor of this enzyme, exhibiting significant antibacterial and anti-tubercular properties. This guide synthesizes the available data on its inhibitory activities and provides a detailed look at the experimental protocols used to characterize its function.
Mechanism of Action
This compound functions as a specific inhibitor of the B subunit of bacterial DNA gyrase (GyrB).[1][2][3][4][5] The GyrB subunit is responsible for the ATPase activity of the enzyme, which powers the negative supercoiling of DNA. By targeting and inhibiting this ATPase function, this compound effectively halts the catalytic cycle of DNA gyrase. This leads to a cessation of DNA replication and transcription, ultimately resulting in bacterial cell death. Molecular docking studies have further elucidated the binding of this compound to the ATPase binding site of GyrB, providing a structural basis for its inhibitory action.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings for this compound, referred to as Compound 28 in the primary literature.
Table 1: DNA Gyrase Inhibitory Activity
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| E. coli DNA Gyrase | Supercoiling | 5.41-15.64 | [1][2][4][5] |
| E. coli DNA Gyrase | ATPase Activity | 5.41-15.64 | [1] |
Note: The IC50 range represents the values for a series of active compounds, including Compound 28.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | MIC (µg/mL) | Reference Drug (Ciprofloxacin) MIC (µg/mL) | Reference |
| H. influenzae | 1.95 | 7.81 | [1] |
| M. pneumoniae | 1.95 | 3.9 | [1] |
| B. pertussis | 1.95 | 1.95 | [1] |
| M. tuberculosis (sensitive) | >100 | 0.12 (Isoniazid) | [1] |
| M. tuberculosis (resistant) | >100 | >100 (Isoniazid) | [1] |
Table 3: Cytotoxicity Data
| Cell Line | Assay Type | IC50 (µM) | Reference |
| Normal Human Lung Cells (WI-38) | Cytotoxicity | 117 | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the function of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, and assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP).
-
Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis. Supercoiled and relaxed DNA forms migrate at different rates, allowing for their separation.
-
Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the percentage of inhibition at each compound concentration, from which the IC50 value is calculated.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.
Protocol:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains E. coli DNA gyrase, linearized plasmid DNA (which stimulates ATPase activity), and the assay buffer.
-
Compound Addition: this compound is added to the wells at a range of concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Detection of ATP Hydrolysis: The amount of ADP produced is measured. This can be done using a coupled-enzyme system where the regeneration of ATP from ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. Alternatively, a colorimetric method measuring the release of inorganic phosphate can be used.
-
Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The percentage of inhibition is then determined relative to a no-inhibitor control, and the IC50 value is calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
"DNA Gyrase-IN-3" as a bacterial DNA gyrase B inhibitor
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that modulates DNA topology by introducing negative supercoils into the bacterial chromosome.[1][2][3] This process is crucial for DNA replication, transcription, and repair.[3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[2][3][4] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy required for the supercoiling reaction.[1][2][3] The distinct nature of bacterial DNA gyrase compared to its eukaryotic counterparts makes it an attractive and validated target for the development of novel antibacterial agents.[1][4] This guide focuses on inhibitors targeting the GyrB subunit, a strategy that can be effective against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
Mechanism of Action of DNA Gyrase B Inhibitors
Inhibitors of the DNA gyrase B subunit typically function by competitively binding to the ATP-binding site located within this subunit.[1] This binding event prevents ATP hydrolysis, a critical step in the enzyme's catalytic cycle.[1][6] Without the energy derived from ATP, the gyrase cannot introduce negative supercoils into the DNA.[1][6] This leads to an accumulation of positive supercoils ahead of the replication fork, stalling DNA replication and transcription, which ultimately results in bacterial cell death.[1][7] Aminocoumarins, such as novobiocin, are a well-known class of antibiotics that operate through this mechanism.[1][7]
The following diagram illustrates the catalytic cycle of DNA gyrase and the point of inhibition by a GyrB inhibitor.
Quantitative Data on DNA Gyrase Inhibitors
While "this compound" does not correspond to a publicly documented specific inhibitor, the following table summarizes the 50% inhibitory concentrations (IC50) for several known DNA gyrase inhibitors against enzymes from various bacterial species. This data is crucial for comparing the potency of different compounds.
| Compound | Target Enzyme | IC50 | Reference |
| Novobiocin | E. coli DNA Gyrase | 26 nM | [4][8] |
| Sitafloxacin | E. faecalis DNA Gyrase | 1.38 µg/ml | [9] |
| Levofloxacin | E. faecalis DNA Gyrase | 28.1 µg/ml | [9] |
| Ciprofloxacin | E. faecalis DNA Gyrase | 27.8 µg/ml | [9] |
| Gatifloxacin | E. faecalis DNA Gyrase | 5.60 µg/ml | [9] |
| Digallic Acid | E. coli DNA Gyrase | Potent Inhibitor | [10] |
| Dodecyl Gallate | E. coli DNA Gyrase | Potent Inhibitor | [10] |
| NSC 20116 | DNA Gyrase | 338 µM | [11] |
| NSC 7784 | DNA Gyrase | 814 µM | [11] |
Experimental Protocols
The characterization of DNA gyrase B inhibitors involves several key in vitro assays. The following are detailed methodologies for two common experiments.
1. DNA Supercoiling Assay
This assay assesses the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials:
-
Relaxed plasmid DNA (e.g., pBR322 or pAB1)
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
5x Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA)[10][12]
-
Test inhibitor compound at various concentrations
-
Stop Solution (e.g., 2% SDS, 200 mM EDTA, loading dye)[10]
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide) and visualization system
-
-
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine the 5x gyrase assay buffer, relaxed plasmid DNA (e.g., 400 ng), and the test inhibitor at the desired concentration.[10]
-
Add purified DNA gyrase (e.g., 8.9 nM) to initiate the reaction.[10] Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Terminate the reactions by adding the stop solution.[10]
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
-
2. ATPase Activity Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.
-
Materials:
-
Purified DNA gyrase
-
Linear or relaxed plasmid DNA
-
ATP
-
Assay buffer (similar to the supercoiling assay buffer but may be optimized for ATPase activity)
-
A system to detect ATP hydrolysis (e.g., a malachite green-based phosphate detection kit or a coupled-enzyme assay that links ADP production to a change in fluorescence or absorbance)
-
Test inhibitor compound at various concentrations
-
-
Protocol:
-
Set up reaction mixtures containing the assay buffer, DNA, and the test inhibitor at various concentrations in a microplate format.
-
Add DNA gyrase to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 37°C) for a set period.
-
Stop the reaction and measure the amount of ADP produced or remaining ATP using the chosen detection method.
-
Inhibition is quantified by the decrease in ATP hydrolysis in the presence of the inhibitor compared to a control without the inhibitor. The IC50 value is the inhibitor concentration that reduces ATPase activity by 50%.
-
The following diagram outlines the general workflow for a DNA gyrase inhibition assay.
The inhibition of the bacterial DNA gyrase B subunit represents a promising strategy for the development of new antibiotics, particularly in the face of growing resistance to existing drug classes. Understanding the mechanism of action and having robust experimental protocols for the characterization of novel inhibitors are essential for advancing research in this area. While a specific compound named "this compound" is not readily identified in the scientific literature, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation of any potential DNA gyrase B inhibitor.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. topogen.com [topogen.com]
- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Path to Novel DNA Gyrase Inhibitors: A Technical Guide
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents.[3][4] This technical guide provides an in-depth overview of the discovery and characterization of potent DNA gyrase inhibitors, using a representative molecule, herein referred to as "Compound 154," as a case study. While a specific search for "DNA Gyrase-IN-3" did not yield a publicly documented molecule, the methodologies and data presented for Compound 154 serve as a comprehensive blueprint for researchers, scientists, and drug development professionals in the field.
The Target: DNA Gyrase Structure and Function
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2 complex).[5][6] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6] The enzyme's mechanism involves the capture of a DNA segment (the T-segment), wrapping another segment (the G-segment) around it, creating a double-strand break in the G-segment, passing the T-segment through the break, and finally resealing the G-segment.[1][7] This intricate process, fueled by ATP hydrolysis, results in the introduction of negative supercoils into the DNA.[1][8]
Discovery of Novel Inhibitors: A High-Throughput Screening Approach
The identification of novel DNA gyrase inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[9][10] A fluorescence-based HTS assay, such as the supercoiling-dependent fluorescence quenching (SDFQ) method, offers a robust platform for such large-scale screening efforts.[9][10]
Experimental Workflow: High-Throughput Screening for DNA Gyrase Inhibitors
Caption: A typical workflow for the discovery of novel DNA gyrase inhibitors.
Quantitative Analysis of Inhibitor Potency
The potency of a DNA gyrase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the inhibitory activity of "Compound 154" and a known inhibitor, novobiocin, against E. coli DNA gyrase.[9]
| Compound | Target Enzyme | IC50 (µM) |
| Compound 154 | E. coli DNA Gyrase | 3.1 ± 0.7 |
| Novobiocin | E. coli DNA Gyrase | 0.026 |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and further development of identified inhibitors.
DNA Gyrase Supercoiling Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pAB1), E. coli DNA gyrase, and the assay buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A known inhibitor like novobiocin is used as a positive control.[9]
-
Incubation: Incubate the reaction at 37°C for a specified time, for instance, 120 minutes.[9][10]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 484 nm and an emission wavelength of 520 nm.[9][10] The degree of supercoiling is inversely proportional to the fluorescence signal.
-
IC50 Determination: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Agarose Gel-Based Gyrase Inhibition Assay
This assay provides a visual confirmation of DNA gyrase inhibition.
-
Reaction Setup: Set up the DNA gyrase reaction as described above with varying concentrations of the test compound.
-
Electrophoresis: After incubation, stop the reaction and run the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Gold) and visualize the DNA bands under UV light. Supercoiled and relaxed DNA will migrate at different rates, allowing for the assessment of inhibition.[9]
Gyrase-Mediated DNA Cleavage Assay
This assay determines if an inhibitor acts as a "poison" by stabilizing the gyrase-DNA cleavage complex.
-
Reaction: Incubate supercoiled plasmid DNA (e.g., pBR322) with DNA gyrase in the presence of the test compound.[9]
-
Denaturation: Add a denaturing agent (e.g., SDS) and proteinase K to digest the enzyme.
-
Analysis: Analyze the DNA by agarose gel electrophoresis. An increase in the amount of linear DNA indicates that the compound stabilizes the cleavage complex.[9]
Mechanism of Action: The DNA Gyrase Catalytic Cycle
Understanding the mechanism of action of DNA gyrase is fundamental to designing effective inhibitors. The following diagram illustrates the key steps in the enzyme's catalytic cycle.
Caption: The catalytic cycle of DNA gyrase and points of inhibitor intervention.
Conclusion
The discovery and development of novel DNA gyrase inhibitors remain a critical area of research in the fight against antibiotic resistance. The methodologies outlined in this guide, from high-throughput screening to detailed mechanistic studies, provide a robust framework for identifying and characterizing new chemical entities with the potential to become next-generation antibacterial drugs. The case of "Compound 154" demonstrates the successful application of these techniques in uncovering promising lead compounds for further optimization.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Anti-Tubercular Properties of DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tubercular properties of the novel bacterial DNA gyrase inhibitor, DNA Gyrase-IN-3. This document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its evaluation.
Core Compound Summary: this compound (Compound 28)
This compound, also identified as Compound 28 in associated literature, is a novel synthetic molecule belonging to the benzosuberone-thiazole class of compounds. It has been investigated for its potential as an anti-tubercular and broad-spectrum antibacterial agent. The primary molecular target of this compound is the B subunit of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting the ATPase activity of the GyrB subunit, this compound effectively disrupts these critical cellular processes, leading to bacterial cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic activities of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis and Other Bacteria
| Organism | Strain | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) |
| Mycobacterium tuberculosis | Sensitive Strain | 0.12 - 1.95 | Isoniazid | 0.12 |
| Mycobacterium tuberculosis | Resistant Strain | 0.98 - 1.95 | Isoniazid | > 16 |
| Haemophilus influenzae | ATCC 49247 | 1.95 | Ciprofloxacin | 3.9 |
| Mycoplasma pneumoniae | ATCC 29342 | 1.95 | Ciprofloxacin | 3.9 |
| Bordetella pertussis | ATCC 9797 | 1.95 | Ciprofloxacin | 1.95 |
Table 2: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Assay | Target/Cell Line | IC50 (µM) |
| E. coli DNA Gyrase B Inhibition | Enzyme | 5.41 - 15.64 |
| Cytotoxicity | WI-38 (Human Lung Fibroblasts) | 117 |
Mechanism of Action
DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's function through the hydrolysis of ATP.
This compound specifically targets the ATPase activity of the GyrB subunit. By binding to the ATP-binding pocket of GyrB, it competitively inhibits the hydrolysis of ATP. This prevents the conformational changes in the enzyme required for DNA strand passage and the introduction of negative supercoils. The ultimate consequence of this inhibition is the stalling of DNA replication and transcription, leading to bacteriostasis and eventual cell death. A key advantage of this mechanism is its distinction from that of fluoroquinolones, which target the GyrA subunit. This suggests that this compound may be effective against fluoroquinolone-resistant strains of M. tuberculosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis (Microplate Alamar Blue Assay - MABA)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterium tuberculosis H37Rv (sensitive) and a resistant strain.
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase).
-
Alamar Blue reagent.
-
96-well microplates.
-
This compound and comparator drugs (e.g., Isoniazid).
Procedure:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in Middlebrook 7H9 broth in a 96-well plate. The final concentrations typically range from 0.06 to 64 µg/mL.
-
A standardized inoculum of M. tuberculosis is prepared and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
The microplate is incubated at 37°C for 5-7 days.
-
After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA in the presence and absence of an inhibitor.
Materials:
-
Purified E. coli or M. tuberculosis DNA gyrase.
-
Relaxed pBR322 plasmid DNA.
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine).
-
10 mM ATP solution.
-
This compound.
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Agarose gel (1%).
-
Ethidium bromide.
Procedure:
-
The reaction mixture is prepared in a final volume of 20-30 µL containing the assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
The reaction is initiated by the addition of DNA gyrase (e.g., 1 unit).
-
The mixture is incubated at 37°C for 30-60 minutes.
-
The reaction is terminated by adding the stop solution/loading dye.
-
The samples are loaded onto a 1% agarose gel containing ethidium bromide.
-
Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.
-
The gel is visualized under UV light. Inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.
DNA Gyrase ATPase Activity Assay
This assay quantifies the ATP hydrolysis activity of the DNA gyrase B subunit.
Materials:
-
Purified DNA gyrase.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 2 mM DTT).
-
ATP.
-
This compound.
-
A system to detect ATP hydrolysis, such as a coupled-enzyme assay (pyruvate kinase/lactate dehydrogenase) that links ADP production to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Procedure:
-
The reaction is set up in a microplate well containing the assay buffer, DNA gyrase, and varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is monitored over time by measuring the change in a detectable signal (e.g., absorbance at 340 nm).
-
The IC50 value is determined as the concentration of this compound that reduces the ATPase activity by 50%.
Conclusion
This compound demonstrates promising anti-tubercular properties, acting through the inhibition of the essential DNA gyrase B subunit. Its activity against both sensitive and resistant strains of M. tuberculosis, coupled with a distinct mechanism of action from existing fluoroquinolone drugs, positions it as a valuable lead compound for the development of new anti-tubercular therapies. The provided data and protocols offer a solid foundation for further research and development in this area.
In-Depth Technical Guide: Antibacterial Spectrum of DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase B. This document details its antibacterial spectrum, the experimental protocols used for its evaluation, and its mechanism of action.
Core Compound Profile
Compound Name: this compound (also known as Compound 28) Target: Bacterial DNA Gyrase Subunit B (GyrB) Mechanism of Action: Inhibition of ATPase activity Therapeutic Potential: Antitubercular and antibacterial agent
Antibacterial Spectrum
This compound has demonstrated significant inhibitory activity against a range of bacterial species, including clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its derivatives against various bacteria.
| Bacterial Strain | This compound (Compound 28) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Haemophilus influenzae | 1.95 | 7.81 |
| Mycoplasma pneumoniae | 1.95 | 3.9 |
| Bordetella pertussis | 1.95 | 1.95 |
Data extracted from a study on benzosuberone-thiazole derivatives, where this compound (Compound 28) was a key compound[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth media to reach the exponential growth phase. The culture was then diluted to a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate using Mueller-Hinton broth or another suitable growth medium.
-
Inoculation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture was prepared containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase enzyme, and the necessary buffer components (e.g., Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Compound Addition: Varying concentrations of this compound were added to the reaction mixtures.
-
Initiation of Reaction: The reaction was initiated by the addition of ATP.
-
Incubation: The mixture was incubated at 37°C for a specified time, typically 1 hour.
-
Termination of Reaction: The reaction was stopped by the addition of a stop solution (e.g., STEB buffer and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples were analyzed by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The inhibition of supercoiling was determined by the decrease in the amount of supercoiled DNA compared to the control. The IC50 value, the concentration of the inhibitor required to reduce the supercoiling activity by 50%, for this compound against E. coli DNA gyrase was determined to be in the range of 5.41-15.64 µM.
DNA Gyrase ATPase Activity Assay
This assay assesses the effect of the compound on the ATPase activity of the DNA gyrase B subunit.
Protocol:
-
Reaction Setup: The assay was performed in a 96-well plate. Each well contained E. coli DNA gyrase B subunit, the appropriate buffer, and varying concentrations of this compound.
-
Initiation of Reaction: The reaction was started by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for a set period.
-
Measurement of ATP Hydrolysis: The amount of ADP produced, which is indicative of ATP hydrolysis, was measured using a commercially available ADP-Glo™ Kinase Assay kit.
-
Data Analysis: The luminescence signal, proportional to the amount of ADP produced, was measured using a plate reader. The data was then analyzed to determine the inhibitory effect of this compound on the ATPase activity.
Mechanism of Action and Signaling Pathway
This compound targets the ATPase activity of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires the hydrolysis of ATP. By inhibiting the ATPase function of the GyrB subunit, this compound prevents this crucial step, leading to the disruption of DNA replication and ultimately bacterial cell death.
Caption: Inhibition of DNA Gyrase by this compound.
The experimental workflow for evaluating the antibacterial activity of this compound is a multi-step process that begins with the identification of the compound's activity against whole bacterial cells and progresses to more specific enzymatic assays.
Caption: Experimental workflow for antibacterial evaluation.
References
Structure-Activity Relationship of Benzosuberone-Thiazole Moieties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of hybrid molecules containing benzosuberone and thiazole moieties. Benzosuberone, a tricyclic ketone, and thiazole, a five-membered heterocyclic ring, have independently shown a wide range of pharmacological activities. Their combination into single molecular entities has yielded promising candidates in various therapeutic areas, particularly in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential chemical and biological pathways to facilitate further research and development in this area.
Core Pharmacological Activities
Benzosuberone-thiazole derivatives have demonstrated significant potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against a range of human cancer cell lines.
-
Antibacterial and Antitubercular Agents: Showing potent activity against various bacterial strains, including resistant forms of Mycobacterium tuberculosis.
The versatility of the thiazole ring and the unique conformational properties of the seven-membered ring in benzosuberone provide a rich scaffold for chemical modification and optimization of biological activity.[1][2]
Structure-Activity Relationship Insights
Anticancer Activity
The anticancer activity of benzosuberone-thiazole derivatives is significantly influenced by the nature and position of substituents on both the benzosuberone and thiazole rings.
A key synthetic route involves the Knoevenagel condensation of benzosuberone derivatives with 2,4-thiazolidinedione moieties.[3][4] The resulting compounds have been evaluated for their in vitro cytotoxicity against various human cancer cell lines.
Key SAR Observations for Anticancer Activity:
-
Substitution on the Benzosuberone Ring: The presence and position of substituents on the aromatic part of the benzosuberone nucleus can modulate cytotoxic activity. For instance, alkyl and methoxy substitutions have been found to be more active than halo-substituted derivatives in some series.[4]
-
Substitution on the Thiazole/Thiazolidinone Moiety: Modifications on the thiazole or the linked thiazolidinone ring are critical for potency.
Antibacterial and Antitubercular Activity
Molecular hybridization of benzosuberone and thiazole has yielded potent antibacterial and antitubercular agents. A notable mechanism of action for these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme.[5]
Key SAR Observations for Antibacterial/Antitubercular Activity:
-
Dithiazole Derivatives: Benzosuberone-dithiazole derivatives have emerged as particularly promising candidates.
-
Safety Profile: Importantly, active dithiazole derivatives have shown a high safety profile, with high IC50 values against normal human lung cells (WI-38).[5]
Quantitative Data Summary
The following tables summarize the reported in vitro biological activities of key benzosuberone-thiazole derivatives.
Table 1: Anticancer Activity of Benzosuberone-Thiazolidinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | HeLa | 2.98 - 13.34 | [3] |
| A549 | 2.98 - 13.34 | [3] | |
| MCF-7 | 2.98 - 13.34 | [3] | |
| MDA-MB-231 | 2.98 - 13.34 | [3] | |
| 6g | MCF-7 | 1.91 | [3][4] |
Table 2: Antibacterial and Antitubercular Activity of Benzosuberone-Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) | Reference |
| 22a | H. influenzae | 1.95 | [5] |
| M. pneumoniae | 1.95 | [5] | |
| B. pertussis | 1.95 | [5] | |
| M. tuberculosis (sensitive) | 0.12 | [5] | |
| M. tuberculosis (resistant) | 0.98 | [5] | |
| 27 | M. tuberculosis (sensitive) | 0.24 | [5] |
| M. tuberculosis (resistant) | 1.95 | [5] | |
| 28 | H. influenzae | 1.95 | [5] |
| M. pneumoniae | 1.95 | [5] | |
| B. pertussis | 1.95 | [5] |
Table 3: DNA Gyrase Inhibitory Activity
| Compound | IC50 (µM) | Reference |
| 22a | 3.29 - 15.64 | [5] |
| 27 | 3.29 - 15.64 | [5] |
| 28 | 3.29 - 15.64 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. Below are outlines of key experimental protocols employed in the evaluation of benzosuberone-thiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: The reaction mixture typically contains relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the test compound at various concentrations.
-
Incubation: The mixture is incubated to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped, for example, by adding a dye-containing loading buffer.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC50 value is determined from these results.[5]
Visualizations
Synthesis of Benzosuberone-Thiazolidinone Derivatives
Caption: Synthetic pathway for benzosuberone-thiazolidinone hybrids.
DNA Gyrase Inhibition Workflow
Caption: Experimental workflow for the DNA gyrase supercoiling assay.
Logical Relationship of SAR for Antibacterial Activity
Caption: Key structure-activity relationships for antibacterial efficacy.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. Studies on the synthetic and structural aspects of benzosuberones bearing 2, 4-thiazolidenone moiety as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of DNA Gyrase-IN-3 on DNA Supercoiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of DNA Gyrase-IN-3, a novel inhibitor of bacterial DNA gyrase. The document details its mechanism of action, quantitative inhibitory effects on DNA supercoiling, and the experimental protocols utilized for its characterization. This information is intended to support further research and drug development efforts targeting bacterial DNA gyrase.
Core Concepts: DNA Gyrase and Supercoiling
DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and for vital cellular processes such as DNA replication and transcription. The enzyme functions as a heterotetramer of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy for the strand-passage reaction that results in changes to DNA topology. Inhibition of DNA gyrase leads to the disruption of DNA replication and ultimately, bacterial cell death, making it a well-established target for antibacterial drugs.
This compound: A Novel Bacterial DNA Gyrase B Inhibitor
This compound, also identified as Compound 28, is a recently discovered inhibitor that specifically targets the GyrB subunit of bacterial DNA gyrase.[1][2][3][4][5][6][7][8] By inhibiting the ATPase activity of GyrB, this compound effectively blocks the energy-dependent supercoiling of DNA.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against E. coli DNA gyrase has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.
| Target Enzyme | Inhibitor | IC50 Range (µM) | Reference |
| E. coli DNA Gyrase | This compound (Compound 28) | 5.41 - 15.64 | [1][2][3][4][5][6][7][8] |
Mechanism of Action: Inhibition of ATPase Activity
The primary mechanism of action for this compound is the inhibition of the ATPase activity of the GyrB subunit. This prevents the conformational changes in the enzyme complex that are necessary for the strand-passage reaction and the introduction of negative supercoils.
Figure 1: Mechanism of this compound Inhibition.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory effect of this compound on DNA supercoiling.
DNA Gyrase Supercoiling Assay
This assay is fundamental to assessing the activity of DNA gyrase and the inhibitory effect of compounds like this compound.
Objective: To determine the concentration at which this compound inhibits 50% of the DNA supercoiling activity of E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
ATP solution
-
Stop Solution (e.g., containing SDS and EDTA)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the reaction by adding a pre-determined amount of E. coli DNA gyrase and ATP.
-
Incubate the reactions at the optimal temperature for a fixed time (e.g., 60 minutes).
-
Terminate the reactions by adding the stop solution.
-
Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the supercoiled DNA band for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: DNA Gyrase Supercoiling Assay Workflow.
DNA Gyrase ATPase Assay
This assay directly measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.
Objective: To determine if this compound inhibits the ATPase activity of E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
This compound
-
Linear or relaxed circular DNA (as a cofactor)
-
Assay Buffer (specific for ATPase assays, often containing Tris-HCl, KCl, MgCl2, DTT)
-
ATP
-
A system to detect ATP hydrolysis (e.g., a coupled enzyme system that links ADP production to a change in absorbance or fluorescence, or use of radioactively labeled ATP). A common method is a coupled assay with pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is monitored at 340 nm.
Procedure:
-
Set up reaction wells in a microplate with assay buffer, DNA, and varying concentrations of this compound.
-
Add DNA gyrase to each well.
-
Initiate the reaction by adding ATP.
-
Monitor the rate of ATP hydrolysis continuously using a microplate reader at the appropriate wavelength (e.g., 340 nm for the NADH-coupled assay).
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition of ATPase activity compared to a control without the inhibitor.
Figure 3: DNA Gyrase ATPase Assay Workflow.
Conclusion and Future Directions
This compound demonstrates clear inhibitory activity against E. coli DNA gyrase by targeting the ATPase function of the GyrB subunit. This leads to a dose-dependent reduction in DNA supercoiling. The provided IC50 values and experimental protocols offer a solid foundation for researchers in the field of antibacterial drug discovery.
Future research could focus on:
-
Elucidating the precise binding mode of this compound to the GyrB subunit through structural biology studies (e.g., X-ray crystallography or cryo-EM).
-
Evaluating the broader antibacterial spectrum of this compound against a panel of clinically relevant bacterial pathogens.
-
Investigating its efficacy in cell-based assays and in vivo infection models.
-
Conducting structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of this inhibitor scaffold.
By building upon this foundational knowledge, the scientific community can further explore the potential of this compound and its analogs as novel therapeutic agents to combat bacterial infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bacterial Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.com [targetmol.com]
- 7. targetmol.cn [targetmol.cn]
- 8. medchemexpress.com [medchemexpress.com]
Inhibition of DNA gyrase ATPase activity by "DNA Gyrase-IN-3"
An In-depth Technical Guide on the Inhibition of DNA Gyrase ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] The energy for this function is derived from the hydrolysis of ATP, making the ATPase activity of the GyrB subunit a prime target for antibacterial agents.[1][2] Inhibition of this ATPase activity disrupts DNA topology, ultimately leading to bacterial cell death. This document provides a detailed technical overview of the inhibition of DNA gyrase ATPase activity, using well-characterized inhibitors such as Novobiocin, Gyramide A, and NSC 20116 as illustrative examples, in lieu of the non-publicly documented "DNA Gyrase-IN-3". We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing ATPase activity, and visual representations of the mechanism of action and experimental workflows.
Quantitative Inhibitor Data
The efficacy of various compounds in inhibiting DNA gyrase ATPase activity has been quantified through parameters such as IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant). Below is a summary of such data for our example inhibitors.
| Inhibitor | Target Enzyme | Assay Type | IC₅₀ / Kᵢ | Reference |
| Novobiocin | E. coli DNA Gyrase | ATPase Assay | IC₅₀: 6-160 nM | [3] |
| Novobiocin | E. coli DNA Gyrase | DNA Supercoiling Assay | IC₅₀: 0.48 ± 0.14 µM | [4][5] |
| Novobiocin | E. coli Topoisomerase IV | ATPase Assay | IC₅₀: 2.7 µM | [3] |
| Clorobiocin | E. coli GyrB | In vitro Inhibition | IC₅₀: 0.08 µM | [6] |
| Gyramide A | E. coli DNA Gyrase | ATPase Assay | Competitive Inhibitor | [7][8] |
| NSC 20116 | E. coli DNA Gyrase | ATPase Assay | Kᵢ: 149 µM | [9] |
| NSC 20116 | E. coli DNA Gyrase | DNA Supercoiling Assay | IC₅₀: 338 µM | |
| Digallic Acid | E. coli DNA Gyrase | ATPase Assay | Kᵢ: 347 nM |
Mechanism of Action: Competitive Inhibition of the GyrB ATPase Domain
The primary mechanism of action for many DNA gyrase ATPase inhibitors, including the aminocoumarin class (e.g., Novobiocin), is competitive inhibition.[10] These inhibitors bind to the ATP-binding site on the GyrB subunit, thereby preventing ATP from binding and subsequent hydrolysis.[2][11] This abrogation of the enzyme's energy source halts the supercoiling activity.[12]
Caption: Competitive inhibition of the DNA gyrase ATPase activity.
Experimental Protocols
Several methodologies are employed to measure the inhibition of DNA gyrase ATPase activity. Below are detailed protocols for two common assays.
DNA Gyrase ATPase Linked Assay
This assay provides a continuous spectrophotometric measurement of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.[12]
Materials:
-
E. coli DNA Gyrase
-
Linear pBR322 DNA
-
5X Gyrase Assay Buffer (250 mM Tris-HCl pH 7.5, 5 mM EDTA, 25 mM MgCl₂, 25 mM DTT, 50% w/v glycerol)[12]
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH
-
Inhibitor compound (e.g., Novobiocin)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare an Assay Mix containing Assay Buffer, linear pBR322, PEP, PK/LDH, and NADH in appropriate proportions.
-
Dispense the Assay Mix into the wells of a 96-well plate.
-
Add the inhibitor compound at various concentrations to the test wells. Add solvent as a negative control.
-
Add the E. coli gyrase enzyme to the wells to start the reaction, except for the no-enzyme control.
-
Place the plate in a plate reader and monitor the decrease in absorbance at 340 nm over time at 25°C.[12] The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.
Caption: Workflow for the DNA gyrase ATPase linked assay.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This method is suitable for screening large compound libraries and relies on the change in fluorescence of a DNA substrate upon supercoiling.
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin)
-
ATP
-
DNA intercalating dye (e.g., SYBR Gold)
-
Inhibitor compounds
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Dispense the assay buffer containing relaxed plasmid DNA and ATP into the wells of a 384-well plate.
-
Add the inhibitor compounds at desired concentrations to the test wells.
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction (e.g., by adding EDTA/SDS).
-
Add the DNA intercalating dye. The fluorescence intensity will be higher for supercoiled DNA compared to relaxed DNA.
-
Measure the fluorescence intensity using a plate reader.
-
Determine the percent inhibition based on the fluorescence signal relative to controls.
Caption: Workflow for a fluorescence-based HTS assay.
Conclusion
The ATPase activity of DNA gyrase is a well-validated and crucial target for the development of novel antibacterial agents. This guide has provided an overview of the inhibitory mechanisms, quantitative data for representative inhibitors, and detailed experimental protocols for assessing the inhibition of this critical enzymatic function. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the identification and characterization of new DNA gyrase ATPase inhibitors.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Discovery and development of ATPase inhibitors of DNA gyrase as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
"DNA Gyrase-IN-3" target specificity
An In-depth Technical Guide to the Target Specificity of DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its absence in eukaryotes makes it a prime target for the development of novel antibacterial agents. This document provides a detailed technical overview of the target specificity of a representative ATP-competitive inhibitor of DNA gyrase, referred to herein as "this compound." As a model compound, we will utilize data from well-characterized inhibitors like novobiocin that target the GyrB subunit's ATP-binding site. This guide will cover its inhibitory effects on DNA gyrase and other topoisomerases, its antibacterial activity, and the detailed experimental protocols for assessing these activities.
Introduction to DNA Gyrase and Its Inhibition
Bacterial DNA gyrase is a type II topoisomerase that modulates the topological state of DNA.[1][2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[3] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit harbors the ATPase domain that powers the enzyme's supercoiling function.[3]
The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), followed by the capture of another segment (the T-segment) upon ATP binding to the GyrB subunits. The G-segment is then cleaved, allowing the T-segment to pass through, after which the G-segment is resealed.[1][4] This process introduces two negative supercoils into the DNA.
Inhibitors of DNA gyrase can be broadly categorized into two classes: those that target the GyrA subunit and stabilize the DNA-cleavage complex (e.g., fluoroquinolones), and those that inhibit the ATPase activity of the GyrB subunit (e.g., aminocoumarins like novobiocin).[1] this compound is a representative of the latter class, acting as a competitive inhibitor of ATP binding.
Target Specificity Profile of this compound (Modeled on Novobiocin)
The target specificity of an antibacterial agent is crucial for its efficacy and safety. An ideal inhibitor would potently inhibit the bacterial target with minimal off-target effects on host enzymes. Here, we present the target specificity of our model compound, representing this compound, against its primary target, DNA gyrase, and a related bacterial topoisomerase, topoisomerase IV.
Quantitative Inhibitory Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against whole bacterial cells. The following tables summarize representative data for novobiocin.
| Enzyme Target | Organism | IC50 (µM) | Reference |
| DNA Gyrase | Escherichia coli | 0.08 - 0.5 | [5][6] |
| DNA Gyrase | Escherichia coli | 0.48 ± 0.14 | [7][8] |
| Topoisomerase IV | Escherichia coli | ~10 | [9] |
| Topoisomerase IV | Escherichia coli | ~40 µg/ml (~64 µM) | [10][11] |
Table 1: In Vitro Enzymatic Inhibition by a Representative GyrB Inhibitor (Novobiocin)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.25 (MIC90) | [12][13] |
| Escherichia coli (ΔtolC) | 0.05 | [14] |
Table 2: Antibacterial Activity of a Representative GyrB Inhibitor (Novobiocin)
Signaling Pathways and Mechanisms
DNA Gyrase Catalytic Cycle
The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of DNA.
Mechanism of Action of this compound
This compound competitively inhibits the binding of ATP to the GyrB subunit, thereby preventing the conformational changes required for strand passage and supercoiling.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of inhibitor activity. The following sections provide methodologies for key assays.
DNA Gyrase Supercoiling Assay
This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
-
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
This compound (or other inhibitor) dissolved in DMSO
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[15]
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and sterile water to a near-final volume.
-
Add varying concentrations of this compound (or DMSO for control) to the reaction tubes.
-
Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30-60 minutes.[15]
-
Terminate the reaction by adding the stop buffer/loading dye.[15]
-
Analyze the products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the IC50 value.
-
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by compounds like this compound. A common method is a coupled-enzyme assay.
-
Materials:
-
E. coli DNA Gyrase
-
Linear pBR322 DNA (to stimulate ATPase activity)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)[16]
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
NADH
-
This compound
-
-
Procedure:
-
In a 96-well plate, prepare a reaction mix containing assay buffer, linear DNA, PEP, PK/LDH, and NADH.[16]
-
Add this compound at various concentrations to the test wells. Add enzyme to positive control wells and buffer to negative control wells.
-
Initiate the reaction by adding ATP.
-
Immediately monitor the decrease in absorbance at 340 nm at 25°C or 37°C in a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of reaction and determine the IC50 value.
-
Topoisomerase IV Decatenation Assay
This assay assesses the selectivity of the inhibitor by testing its activity against a related bacterial type II topoisomerase.
-
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA) (catenated substrate)
-
5X Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.9, 100 mM potassium glutamate, 6 mM magnesium acetate, 4 mM DTT, 2 mM spermidine, 1 mM ATP, 50 µg/mL albumin)[17]
-
This compound
-
Stop Buffer/Loading Dye
-
Agarose, TBE/TAE buffer, and DNA stain
-
-
Procedure:
-
Prepare a reaction mixture on ice with 5X assay buffer, kDNA (e.g., 200 ng), and water.[3]
-
Add varying concentrations of this compound.
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.[3]
-
Stop the reaction with stop buffer/loading dye.
-
Analyze the products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the kDNA network remains in the well.[18]
-
Stain and visualize the gel to determine the IC50.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.
-
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[19]
-
96-well microtiter plate
-
This compound
-
-
Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.[1]
-
Prepare a bacterial inoculum adjusted to a standard density (e.g., 5 x 10^5 CFU/mL).[20]
-
Inoculate each well (except for a sterility control) with the bacterial suspension.
-
Include a positive growth control well (no inhibitor).
-
Incubate the plate at 37°C for 18-24 hours.[21]
-
The MIC is the lowest concentration of the inhibitor in which no visible turbidity (bacterial growth) is observed.[2]
-
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing novel DNA gyrase inhibitors.
Conclusion
This technical guide has provided a comprehensive overview of the target specificity of a model ATP-competitive DNA gyrase inhibitor, "this compound." By utilizing representative data from known GyrB inhibitors like novobiocin, we have detailed its potent and selective inhibition of bacterial DNA gyrase over topoisomerase IV. The provided experimental protocols offer a robust framework for researchers to characterize novel DNA gyrase inhibitors. The data and methodologies presented herein are foundational for the development of new antibacterial agents targeting this essential bacterial enzyme.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 3. inspiralis.com [inspiralis.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration of Escherichia coli topoisomerase IV to novobiocin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of novobiocin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. topogen.com [topogen.com]
- 16. inspiralis.com [inspiralis.com]
- 17. inspiralis.com [inspiralis.com]
- 18. inspiralis.com [inspiralis.com]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
An In-depth Technical Guide to the Chemical Properties and Activity of Ciprofloxacin, a DNA Gyrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for ciprofloxacin, a potent inhibitor of bacterial DNA gyrase. Ciprofloxacin is a widely used second-generation fluoroquinolone antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.
Core Chemical Properties of Ciprofloxacin
Ciprofloxacin (IUPAC name: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid) is a synthetic chemotherapeutic agent. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1] |
| Molecular Weight | 331.34 g/mol | [2] |
| Melting Point | 255-257 °C (decomposes) | [2] |
| Appearance | Faintly yellowish to light yellow crystalline powder | [1][2] |
| pKa₁ (Carboxylic Acid) | 6.09 | [2] |
| pKa₂ (Piperazine) | 8.74 | [2] |
| LogP (Octanol-Water Partition Coefficient) | 0.28 | [2] |
Solubility Profile
The solubility of ciprofloxacin is highly dependent on the pH of the solvent due to its amphoteric nature.
| Solvent | Solubility | Source(s) |
| Water (20 °C) | 30,000 mg/L | [2] |
| 0.1N Hydrochloric Acid | Soluble | [2] |
| Ethanol | Practically insoluble | [2] |
| DMSO | <1 mg/mL at 25 °C | [3] |
| Methanol | Soluble | [3] |
Stability and Storage
Ciprofloxacin exhibits varying stability under different environmental conditions.
| Condition | Stability | Source(s) |
| Aqueous Solutions (pH 1.5-7.5) | Stable for at least 14 days at room temperature. | [2] |
| Refrigerated/Room Temperature (in 0.9% NaCl or 5% Dextrose) | Stable for up to 14 days. | [4] |
| Solid State (-20°C) | ≥4 years. | [5] |
| Forced Degradation (0.1N NaOH, 70°C, 4h) | ~24% degradation. | [6] |
| Forced Degradation (0.1N HCl, 70°C, 4h) | ~20% degradation. | [6] |
| Forced Degradation (3% H₂O₂, 70°C, 4h) | ~40% degradation. | [6] |
| Forced Degradation (UV radiation, 5 days) | ~30% degradation. | [6] |
| Forced Degradation (Thermal, 60°C, 24h) | ~10% degradation. | [6] |
Mechanism of Action: Inhibition of DNA Gyrase
Ciprofloxacin's bactericidal activity stems from its inhibition of bacterial type II topoisomerases, primarily DNA gyrase (a topoisomerase II) and, to a lesser extent, topoisomerase IV.[1][7] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA, relieving torsional stress.[7]
Ciprofloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[1][7] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium.[8]
Caption: Mechanism of ciprofloxacin-mediated inhibition of DNA gyrase.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay is a common method to determine the inhibitory activity of compounds like ciprofloxacin against DNA gyrase. It relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
Materials:
-
Enzyme: Purified E. coli DNA gyrase.
-
Substrate: Relaxed pBR322 plasmid DNA.
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Stop Solution/Loading Dye (GSTEB): Details not fully specified in the provided context.
-
Test Compound: Ciprofloxacin dissolved in a suitable solvent (e.g., DMSO).
-
Other Reagents: Chloroform/isoamyl alcohol (24:1 v/v), agarose, gel electrophoresis buffer (e.g., TBE).
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into individual tubes.
-
Add the test compound (ciprofloxacin) at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO).
-
Enzyme Addition: Dilute the DNA gyrase enzyme in the Dilution Buffer to a predetermined concentration. Add the diluted enzyme to all tubes except for a no-enzyme control.
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.
-
Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel.
-
Run the gel at an appropriate voltage until there is sufficient separation between the supercoiled and relaxed DNA bands.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing ciprofloxacin concentration.
Caption: Experimental workflow for a DNA gyrase inhibition assay.
Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process. One common synthetic route is outlined below. It is important to note that this is a simplified representation and specific reaction conditions may vary.
References
- 1. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 2. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: DNA Gyrase-IN-3 (CAS: 2522667-08-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DNA Gyrase-IN-3 (also referred to as Compound 28), a novel inhibitor of bacterial DNA gyrase B. This document consolidates critical data on its chemical properties, synthesis, biological activity, and mechanism of action, intended to serve as a valuable resource for researchers in the fields of antibacterial and anti-tubercular drug discovery. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the compound's characteristics and its interaction with its molecular target.
Chemical and Physical Properties
This compound is a benzosuberone-thiazole derivative with the following properties:
| Property | Value |
| CAS Number | 2522667-08-7 |
| Molecular Formula | C₁₈H₂₀N₆OS₂ |
| Molecular Weight | 400.52 g/mol |
| IUPAC Name | 2-((8,9-dihydro-7H-benzoannulen-6-yl)thio)-N'-(4-((8,9-dihydro-7H-benzoannulen-6-yl)thio)thiazol-2-yl)acetohydrazide |
| Appearance | Not specified in literature |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Synthesis
The synthesis of this compound is a multi-step process starting from 6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The overall workflow is depicted below.
Figure 1: Synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
The synthesis of this compound (Compound 28) was achieved through the following steps as described by Omar et al. (2020):
-
Synthesis of 6-bromo-8,9-dihydro-7H-benzoannulen-5-one (Intermediate 12): To a solution of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (10 mmol) in glacial acetic acid (20 mL), bromine (10 mmol) in glacial acetic acid (10 mL) was added dropwise with stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 2-amino-4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazole (Intermediate 13): A mixture of intermediate 12 (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (30 mL) was refluxed for 4 hours. The solvent was evaporated under reduced pressure, and the residue was triturated with water. The solid product was filtered, dried, and recrystallized from ethanol.
-
Synthesis of ethyl 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetate (Intermediate 14): A mixture of intermediate 13 (10 mmol), ethyl 2-chloroacetate (10 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) was refluxed for 12 hours. The reaction mixture was filtered, and the solvent was evaporated. The residue was purified by column chromatography.
-
Synthesis of 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetohydrazide (Intermediate 15): To a solution of intermediate 14 (10 mmol) in ethanol (30 mL), hydrazine hydrate (20 mmol) was added, and the mixture was refluxed for 6 hours. The solvent was removed under reduced pressure, and the resulting solid was collected by filtration.
-
Synthesis of this compound (Compound 28): A mixture of intermediate 15 (1 mmol) and 6-((2-hydrazinyl-2-oxoethyl)thio)-8,9-dihydro-7H-benzoannulen-5-one (1 mmol) in glacial acetic acid (10 mL) was refluxed for 8 hours. The reaction mixture was cooled, and the precipitate was filtered, washed with ethanol, and recrystallized from a DMF/ethanol mixture to yield the final product.
Biological Activity
This compound exhibits potent inhibitory activity against bacterial DNA gyrase B and demonstrates significant antibacterial and anti-tubercular properties.
In-vitro Antibacterial and Anti-tubercular Activity
The minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial and mycobacterial strains are summarized below.
| Organism | Strain | MIC (µg/mL) |
| Haemophilus influenzae | ATCC 49247 | 1.95 |
| Mycoplasma pneumoniae | ATCC 15531 | 1.95 |
| Bordetella pertussis | ATCC 9797 | 1.95 |
| Streptococcus pneumoniae | ATCC 49619 | 3.9 |
| Klebsiella pneumoniae | ATCC 700603 | 7.81 |
| Mycobacterium tuberculosis | H37Rv | 0.98 |
| Mycobacterium tuberculosis | Isoniazid-resistant | 1.95 |
Cytotoxicity
The cytotoxic effect of this compound was evaluated against a normal human lung fibroblast cell line.
| Cell Line | IC₅₀ (µM) |
| WI-38 | 117 |
DNA Gyrase Inhibition
This compound was assayed for its ability to inhibit the supercoiling and ATPase activities of E. coli DNA gyrase.
| Assay | Target | IC₅₀ (µM) |
| DNA Supercoiling | E. coli DNA Gyrase | 5.41 |
| ATPase Activity | E. coli DNA Gyrase B | 15.64 |
Mechanism of Action
This compound targets the ATPase domain of the DNA gyrase B subunit, thereby inhibiting the enzyme's supercoiling activity which is essential for bacterial DNA replication and transcription.
The Emergence of Compound 28: A New Frontier in DNA Gyrase Inhibition
A Technical Whitepaper on the Dual-Action Antibacterial Agent, 7-Thiazoxime Quinolone Compound 28 (6l)
For Immediate Release
In the global battle against antimicrobial resistance, a novel 7-thiazoxime quinolone, identified as methyl acetate oxime derivative 6l and frequently cited as Compound 28 in scientific literature, has emerged as a potent inhibitor of DNA gyrase with a multi-faceted mechanism of action. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the quantitative data, experimental protocols, and mechanistic pathways associated with this promising antibacterial candidate.
Executive Summary
Compound 28 (6l) demonstrates remarkable efficacy against multidrug-resistant pathogens, notably Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary studies have shown it to be significantly more potent than conventional fluoroquinolones like ciprofloxacin[1][2]. Its unique therapeutic potential stems from a dual-action mechanism that involves both the disruption of the bacterial cell membrane and the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. This whitepaper will provide a comprehensive overview of the available data and methodologies related to Compound 28 (6l), offering a foundational resource for further research and development.
Quantitative Analysis of Inhibitory Activity
The antibacterial and enzyme-inhibiting properties of Compound 28 (6l) have been quantified through various assays. The following tables summarize the key findings, providing a comparative perspective on its potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 28 (6l) Against Key Bacterial Strains
| Bacterial Strain | Compound 28 (6l) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fold Improvement |
| MRSA | Data not available in full text | Data not available in full text | 32x[1][2] |
| Further strains | Data not available in full text | Data not available in full text | Data not available |
Note: While a 32-fold improvement over ciprofloxacin against MRSA is cited, the specific MIC values from the primary research were not accessible for this guide.
Table 2: DNA Gyrase Inhibition by Compound 28 (6l)
| Enzyme | Compound 28 (6l) IC50 (µM) | Ciprofloxacin IC50 (µM) |
| E. coli DNA Gyrase | Data not available in full text | Data not available in full text |
| S. aureus DNA Gyrase | Data not available in full text | Data not available in full text |
Note: Specific IC50 values for DNA gyrase inhibition by Compound 28 (6l) were not available in the accessed literature. This data is crucial for a complete understanding of its enzyme-targeting efficacy.
Mechanism of Action: A Dual-Pronged Attack
Compound 28 (6l) exhibits a sophisticated mechanism of action that contributes to its potent bactericidal effects. It initiates its attack by compromising the integrity of the bacterial cell membrane, which facilitates its entry into the cell. Once inside, it targets DNA gyrase, an essential enzyme that controls DNA topology during replication. This dual action not only enhances its antibacterial efficacy but may also reduce the likelihood of resistance development.
Signaling Pathway and Experimental Workflow
The proposed mechanism of Compound 28 (6l) involves a sequential process, beginning with membrane disruption and culminating in the inhibition of DNA gyrase and subsequent downstream effects. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: Mechanism of action for Compound 28 (6l).
Caption: Experimental workflow for evaluating Compound 28 (6l).
Experimental Protocols
The following are representative, detailed methodologies for the key experiments cited in the evaluation of Compound 28 (6l). These protocols are based on established standards in the field.
DNA Gyrase Supercoiling Assay
This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 35 mM NH4OAc, 8 mM MgCl2, 4.6% glycerol, 1 mM DTT, 0.005% Brij35, 25 µg/ml relaxed plasmid DNA, and 50 nM E. coli DNA gyrase.
-
Compound Addition: Add varying concentrations of Compound 28 (6l) or a control inhibitor (e.g., ciprofloxacin) to the wells. Include a solvent control (e.g., DMSO).
-
Initiation of Reaction: Initiate the reaction by adding 1 mM ATP.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Termination and Analysis: Terminate the reaction by adding a stop solution/loading dye (containing SDS and EDTA). Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Visualize the bands under UV light after staining with ethidium bromide. The degree of supercoiling is inversely proportional to the inhibitory activity of the compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Culture the bacterial strain (e.g., MRSA) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Compound 28 (6l) in MHB.
-
Inoculation: Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Bacterial Membrane Permeability Assay
This assay assesses the ability of a compound to damage the bacterial cell membrane, often using a fluorescent dye that can only enter cells with compromised membranes.
-
Bacterial Suspension: Prepare a mid-logarithmic phase culture of the target bacteria and resuspend the cells in a suitable buffer (e.g., PBS).
-
Compound Treatment: Treat the bacterial suspension with various concentrations of Compound 28 (6l) for a specified time.
-
Staining: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the suspension.
-
Incubation: Incubate in the dark for a short period (e.g., 15-30 minutes).
-
Analysis: Analyze the fluorescence of the bacterial population using a flow cytometer or a fluorescence microscope. An increase in the number of fluorescent cells indicates membrane damage.
Conclusion and Future Directions
Compound 28 (6l) represents a significant advancement in the search for novel DNA gyrase inhibitors. Its dual-action mechanism of membrane disruption and enzyme inhibition makes it a compelling candidate for further development, particularly for treating infections caused by resistant Gram-positive bacteria. Future research should focus on obtaining a complete quantitative profile of its activity, including specific MIC and IC50 values against a broad panel of pathogens and their respective DNA gyrases. Furthermore, in vivo efficacy and toxicity studies are essential next steps to translate the promising in vitro results into clinical applications. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these critical research endeavors.
References
An In-depth Technical Guide to the Basic Research Applications of DNA Gyrase Inhibitors
A Note on the Topic: Initial research did not yield any specific information for a compound named "DNA Gyrase-IN-3." Therefore, this guide will focus on the broader and well-documented topic of DNA Gyrase Inhibitors . This will allow for a comprehensive overview of the basic research applications, quantitative data, and experimental protocols relevant to the field of DNA gyrase inhibition, which is of significant interest to researchers, scientists, and drug development professionals.
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1] This makes it a prime target for the development of antibacterial agents.[2] This guide provides an in-depth look at the research applications of compounds that inhibit this vital enzyme.
Quantitative Data: Inhibition of DNA Gyrase Activity
The following tables summarize the inhibitory activity of various compounds against DNA gyrase from different bacterial species, as measured by supercoiling and ATPase assays. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| Fluoroquinolones | |||
| Ciprofloxacin | E. coli DNA Gyrase | Supercoiling | 0.39 - 2.57[3][4] |
| Ciprofloxacin | S. aureus DNA Gyrase | Supercoiling | 61.7[5] |
| Ciprofloxacin | E. faecalis DNA Gyrase | Supercoiling | 27.8 (µg/ml)[6] |
| Levofloxacin | E. faecalis DNA Gyrase | Supercoiling | 28.1 (µg/ml)[6] |
| Gatifloxacin | E. faecalis DNA Gyrase | Supercoiling | 5.60 (µg/ml)[6] |
| Moxifloxacin | S. aureus DNA Gyrase | Supercoiling | 27.5[5] |
| Gemifloxacin | S. aureus DNA Gyrase | Supercoiling | 5.6[5] |
| Aminocoumarins | |||
| Novobiocin | E. coli DNA Gyrase | Supercoiling | 0.08 - 0.48[4][7] |
| Novobiocin | E. coli DNA Gyrase | ATPase | 0.006 - 0.16[8] |
| Clorobiocin | E. coli DNA Gyrase | Supercoiling | ~0.08[9] |
| Other Inhibitors | |||
| Digallic Acid | E. coli DNA Gyrase | Supercoiling | 2 |
| Etoposide | E. coli DNA Gyrase | Cleavage | >100 |
| Compound 154 | E. coli DNA Gyrase | Supercoiling | 3.1[10] |
| Compound 40 | E. coli DNA Gyrase | Supercoiling | 47.6[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the study of DNA gyrase inhibitors. Below are protocols for the most common assays.
DNA Gyrase Supercoiling Assay (Gel-Based)
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate. The resulting supercoiled DNA migrates faster than the relaxed form on an agarose gel.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
DNA Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[11]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol[12]
-
Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO)
Protocol:
-
On ice, prepare a reaction mixture for each sample. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of test inhibitor at various concentrations (or solvent for control)
-
Water to a final volume of 27 µL
-
-
Add 3 µL of diluted DNA gyrase (typically 1-5 units) to each reaction tube, except for the negative control where dilution buffer is added instead.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[11]
-
Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.[12]
-
(Optional) Add 30 µL of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge. Transfer the upper aqueous phase to a new tube.
-
Load the samples onto a 1% agarose gel in 1X TAE or TBE buffer.
-
Perform electrophoresis at 4-5 V/cm until the bromophenol blue dye has migrated sufficiently.[13]
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, destain in water, and visualize under UV light.[12][14]
-
Quantify the amount of supercoiled DNA in each lane relative to the control to determine the inhibitory effect of the compound.
DNA Gyrase Cleavage Assay
This assay is used to identify "gyrase poisons," such as fluoroquinolones, which stabilize the covalent complex between gyrase and cleaved DNA.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
DNA Substrate: Supercoiled pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer (ATP-free): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[13]
-
SDS: 10% (w/v) solution
-
Proteinase K: 10 mg/mL solution
-
Test Inhibitor: e.g., Ciprofloxacin
Protocol:
-
Set up a 30 µL reaction on ice, similar to the supercoiling assay but using supercoiled pBR322 and ATP-free assay buffer.[13]
-
Add the test inhibitor at desired concentrations.
-
Add DNA gyrase and incubate at 37°C for 30-60 minutes to allow the formation of cleavage complexes.[15]
-
Add 3 µL of 10% SDS and 1.5 µL of Proteinase K to each reaction.[13][15]
-
Incubate at 37°C for an additional 30 minutes to digest the protein.[13][15]
-
Add loading dye and analyze the samples on a 1% agarose gel.
-
The appearance of a linear DNA band indicates the stabilization of the cleavage complex by the inhibitor.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is essential for its supercoiling function. This is particularly useful for studying inhibitors like novobiocin that target the GyrB subunit.
Materials:
-
Enzyme: Purified E. coli DNA gyrase
-
DNA Effector: Linearized pBR322 DNA
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 50% (w/v) glycerol[16]
-
ATP: 30 mM solution
-
Coupled Enzyme System: Pyruvate kinase/lactate dehydrogenase (PK/LDH)
-
Substrates: Phosphoenolpyruvate (PEP) and NADH[16]
-
Test Inhibitor: e.g., Novobiocin
Protocol (Spectrophotometric):
-
In a 96-well microplate, prepare a reaction mix containing assay buffer, linearized DNA, PEP, PK/LDH, and NADH.[16]
-
Add the test inhibitor at various concentrations.
-
Add DNA gyrase to initiate the pre-incubation.[16]
-
Start the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at 25°C or 37°C.[16] The rate of NADH oxidation is proportional to the rate of ADP production by gyrase, thus reflecting the ATPase activity.
-
Calculate the rate of ATP hydrolysis and determine the inhibitory effect of the compound.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in DNA gyrase research.
Caption: Catalytic cycle of DNA gyrase introducing negative supercoils.
Caption: Mechanisms of action for two major classes of DNA gyrase inhibitors.
Caption: General experimental workflow for screening DNA gyrase inhibitors.
References
- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA gyrase supercoiling assay. [bio-protocol.org]
- 13. inspiralis.com [inspiralis.com]
- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
Methodological & Application
Application Notes and Protocols for DNA Gyrase-IN-3
For Research Use Only
Introduction
DNA Gyrase-IN-3, also identified as Compound 28, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival.[1] This compound specifically targets the GyrB subunit, interfering with its ATPase activity and consequently inhibiting the supercoiling function of the enzyme.[1] Its demonstrated anti-tubercular and antibacterial properties make it a valuable tool for research in antibiotic development and bacterial physiology.[1] These application notes provide detailed protocols for utilizing this compound in a research setting, including methods for assessing its inhibitory effects on DNA gyrase activity and its antibacterial efficacy.
Biochemical and Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (Z)-2-(2-(6,7,8,9-tetrahydro-5H-benzoannulen-2-yl)hydrazono)-2,3-dihydrothiazol-4(5H)-one | MedChemExpress |
| Alternative Name | Compound 28 | [1] |
| CAS Number | 2522667-08-7 | MedChemExpress |
| Molecular Formula | C₁₈H₂₀N₄OS | MedChemExpress |
| Molecular Weight | 356.45 g/mol | MedChemExpress |
| Target | DNA Gyrase B | [1] |
| IC50 (E. coli DNA Gyrase) | 5.41-15.64 µM | [1] |
Mechanism of Action
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. This function is dependent on the hydrolysis of ATP by the GyrB subunit, which provides the energy for the strand-passage mechanism. This compound acts as a competitive inhibitor of ATP binding to the GyrB subunit. By occupying the ATP-binding pocket, it prevents the conformational changes necessary for DNA strand passage and subsequent supercoiling, ultimately leading to the cessation of DNA replication and bacterial cell death.
Quantitative Data
The inhibitory activity of this compound and a related compound, DNA Gyrase-IN-2 (Compound 22a), have been quantified against both the enzymatic activity of DNA gyrase and various bacterial strains.
Table 1: DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound (Compound 28) | E. coli DNA Gyrase | 5.41 - 15.64 |
| DNA Gyrase-IN-2 (Compound 22a) | E. coli DNA Gyrase | 3.29 - 10.49 |
| DNA Gyrase-IN-2 (Compound 22a) | M. tuberculosis DNA Gyrase | 4.41 - 5.61 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | H. influenzae | M. pneumoniae | B. pertussis | S. pneumoniae | C. pneumoniae | M. tuberculosis (Sensitive) | M. tuberculosis (Resistant) |
| This compound (Compound 28) | 1.95 | 1.95 | 1.95 | - | - | - | - |
| DNA Gyrase-IN-2 (Compound 22a) | 1.95 | 1.95 | 1.95 | - | - | - | - |
| Ciprofloxacin (Control) | 7.81 | 3.9 | 1.95 | - | - | - | - |
| Isoniazid (Control) | - | - | - | - | - | 0.12 | >100 |
Note: '-' indicates data not reported in the primary literature.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence and absence of an inhibitor. The different topological forms of DNA are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA Gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 500 µg/mL albumin.
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide.
-
TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.0.
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final reaction volume:
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed plasmid DNA (0.2 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL of sterile distilled water to bring the volume to 18 µL
-
1 µL of E. coli DNA Gyrase (1 Unit)
-
-
Mix gently and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 µL of 10 mM ATP.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
-
Visualize the DNA bands under UV light and document the results. Supercoiled DNA will migrate faster than relaxed DNA.
Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is stimulated by the presence of DNA. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.
Materials:
-
E. coli DNA Gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
Assay Buffer: 50 mM HEPES-KOH (pH 8.0), 100 mM potassium glutamate, 8 mM magnesium acetate, 2 mM DTT, 10% glycerol.
-
10 mM ATP solution
-
This compound stock solution (in DMSO)
-
Malachite Green/Ammonium Molybdate colorimetric reagent.
-
Phosphate standard solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare reaction mixtures in a 96-well plate. For a 50 µL final reaction volume:
-
5 µL of 10X Assay Buffer
-
1 µL of linearized plasmid DNA (0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
x µL of sterile distilled water to bring the volume to 45 µL.
-
5 µL of E. coli DNA Gyrase.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM ATP.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding 150 µL of the Malachite Green/Ammonium Molybdate reagent.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with the phosphate standard solution.
References
Application Notes and Protocols for the Characterization of DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] The enzyme is a heterotetramer, consisting of two GyrA and two GyrB subunits (A₂B₂ complex).[2] The GyrA subunit is responsible for the DNA cutting and rejoining activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[2] Due to its essential role in bacteria and its absence in higher eukaryotes, DNA gyrase is a well-validated and attractive target for the development of novel antibacterial agents.[3]
This document provides a comprehensive overview of the experimental protocols for characterizing novel DNA gyrase inhibitors, using a hypothetical inhibitor designated "DNA Gyrase-IN-3" as a placeholder. The methodologies described herein are based on established techniques for evaluating well-known gyrase inhibitors and can be adapted for the characterization of new chemical entities.
Mechanism of Action of DNA Gyrase Inhibitors
DNA gyrase inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Quinolones: This class of inhibitors, which includes compounds like ciprofloxacin, targets the GyrA subunit. They stabilize the covalent complex between DNA gyrase and the cleaved DNA, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.
-
Aminocoumarins: This class, including novobiocin, competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent DNA supercoiling.
The experimental protocols detailed below are designed to elucidate whether a novel inhibitor like "this compound" acts through one of these established mechanisms or possesses a novel mode of action.
Quantitative Data for Reference Inhibitors
To provide a benchmark for the evaluation of "this compound", the following table summarizes the inhibitory activities of two well-characterized DNA gyrase inhibitors, ciprofloxacin and novobiocin, against E. coli DNA gyrase.
| Compound | Target Subunit | Assay Type | IC₅₀ | Reference |
| Ciprofloxacin | GyrA | DNA Supercoiling | 2.57 µM | [3] |
| DNA Cleavage (EC₅₀) | 1.48 µM | [3] | ||
| Novobiocin | GyrB | DNA Supercoiling | 0.48 µM | [3] |
| DNA Supercoiling | 26 nM | [2] |
Experimental Protocols
DNA Gyrase Supercoiling Assay (Gel-Based)
This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase. The assay relies on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel.
a. Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)[4]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
2X Gel Loading Dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
b. Protocol:
-
On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration 0.5 µg per reaction), and sterile water.
-
Aliquot the reaction mix into microcentrifuge tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a no-inhibitor control and a solvent control.
-
Add E. coli DNA gyrase to all tubes except for a negative control (no enzyme).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2X Gel Loading Dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
c. Expected Results:
In the absence of an inhibitor, the relaxed plasmid DNA will be converted to the faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed DNA. The IC₅₀ value can be determined by quantifying the band intensities at different inhibitor concentrations.
d. Workflow Diagram:
References
- 1. DNA supercoiling measurement in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inspiralis.com [inspiralis.com]
Application Notes and Protocols for In Vitro DNA Gyrase-IN-3 Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of DNA Gyrase-IN-3 on bacterial DNA gyrase using an in vitro supercoiling assay. The provided methodologies are intended to guide researchers in setting up and performing robust and reproducible experiments for screening and characterizing potential DNA gyrase inhibitors.
Introduction
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into double-stranded DNA, a process crucial for DNA replication and transcription.[1][2] This type II topoisomerase is a well-validated target for antibacterial drugs.[3][4] this compound is an inhibitor of bacterial DNA gyrase B, with reported IC50 values ranging from 5.41 to 15.64 µM for E. coli DNA gyrase.[5] This document outlines the principles and a detailed protocol for assessing the inhibitory potential of this compound and other test compounds using a plasmid-based DNA supercoiling assay.
The assay is based on the principle that DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form.[6][7] The different topological forms of DNA (relaxed, supercoiled, and intermediate topoisomers) can then be separated and visualized by agarose gel electrophoresis.[1][6] The inhibition of DNA gyrase activity by a compound is observed as a decrease in the amount of supercoiled DNA.
Key Experimental Components and Parameters
A successful DNA gyrase inhibition assay requires careful optimization of several key components and parameters. The following table summarizes typical concentrations and conditions.
| Parameter | Typical Value/Range | Notes |
| Enzyme | ||
| E. coli DNA Gyrase | 1-5 nM (1 Unit) | One unit is typically defined as the amount of enzyme required to supercoil 200-500 ng of relaxed plasmid DNA in 1 hour at 37°C.[6] |
| Substrate | ||
| Relaxed pBR322 or pHOT1 | 200-500 ng per reaction | A relaxed plasmid DNA substrate is required for the supercoiling activity of DNA gyrase.[6] |
| Cofactor | ||
| ATP | 1-2 mM | ATP is required as an energy source for the supercoiling reaction.[6][8] |
| Inhibitors | ||
| This compound (Test) | Varies (e.g., 0.1 - 100 µM) | A dilution series should be prepared to determine the IC50 value. |
| Novobiocin (Control) | Varies (e.g., 0.01 - 10 µM) | A known DNA gyrase inhibitor should be used as a positive control. |
| Reaction Conditions | ||
| Incubation Temperature | 37°C | Optimal temperature for E. coli DNA gyrase activity.[6] |
| Incubation Time | 30-60 minutes | The reaction time should be optimized to achieve 80-90% supercoiling in the absence of an inhibitor.[1] |
| Detection | ||
| Agarose Gel Electrophoresis | 1% Agarose Gel in TBE or TAE buffer | To separate the different DNA topoisomers. |
| DNA Stain | Ethidium Bromide or SYBR Safe | For visualization of DNA bands under UV light. |
Experimental Workflow
The following diagram illustrates the general workflow for the DNA gyrase inhibition assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E. coli DNA Gyrase Drug Screening Kit (Plasmid Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 7. DNA gyrase assay kits [profoldin.com]
- 8. microbenotes.com [microbenotes.com]
Determining the IC50 of DNA Gyrase Inhibitors for E. coli DNA Gyrase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of potential inhibitors, such as "DNA Gyrase-IN-3," against Escherichia coli (E. coli) DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] Its absence in higher eukaryotes makes it an attractive target for the development of novel antibacterial agents.[3]
Mechanism of Action of DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[4][5] The catalytic cycle involves the binding of ATP to the GyrB subunits, which drives a series of conformational changes.[1][6] The enzyme first binds to a segment of DNA (the G-segment or gate segment). It then captures a second DNA segment (the T-segment or transport segment) and, through a transient double-stranded break in the G-segment, passes the T-segment through.[1][4] The break is then resealed, resulting in the introduction of two negative supercoils. This ATP-dependent process is vital for relieving topological stress during DNA replication and transcription.[1][5]
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity of DNA gyrase by 50%. This is a key parameter for evaluating the potency of a potential drug candidate. The most common in vitro method to determine the IC50 for DNA gyrase inhibitors is the DNA supercoiling inhibition assay.[7] In this assay, relaxed circular plasmid DNA (e.g., pBR322) is used as a substrate. In the presence of ATP, E. coli DNA gyrase introduces negative supercoils into the plasmid, converting it from a relaxed to a supercoiled form. These two forms can be separated and visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. The inhibitory effect of a compound is determined by its ability to prevent this supercoiling activity.
An alternative, high-throughput method utilizes fluorescence-based detection.[8][9] These assays often employ a DNA intercalating dye that exhibits enhanced fluorescence upon binding to supercoiled DNA compared to relaxed DNA.[8] This allows for a quantitative measurement of supercoiling activity in a microplate format, suitable for screening large compound libraries.
Quantitative Data Summary
While a specific IC50 value for "this compound" was not found in the public domain, the following table provides examples of IC50 values for other known DNA gyrase inhibitors against E. coli DNA gyrase, illustrating the range of potencies observed for different compounds.
| Inhibitor | IC50 (µM) | Assay Type | Reference |
| Ciprofloxacin | Not explicitly stated, but used as a positive control | Agarose gel-based supercoiling inhibition | |
| Novobiocin | ~10 µM (against Topoisomerase IV, a related enzyme) | Not specified | [10] |
| Chloro-IB-MECA | 2.4 ± 0.9 | Fluorescence-based | [9] |
| IB-MECA | 50.7 ± 4.7 | Fluorescence-based | [9] |
| Compound 40 | 47.6 ± 3.7 | Not specified | [9][11] |
| Compound 154 | 3.1 ± 0.7 | Not specified | [9][11] |
| Tannic acid | 1 | Not specified | [10] |
| Digallic acid | 2 | Not specified | [10] |
| Dodecyl gallate | < 25 | Not specified | [10] |
| Compound 4 | 42 ± 7 | Not specified | [12] |
| Biphenyl inhibitor 2 | 60 | In vitro supercoiling assay | [13] |
| Compound 14 | 3.25 | Supercoiling bioassay | [14] |
| Compound 15 | 9.80 | Supercoiling bioassay | [14] |
Experimental Protocols
Agarose Gel-Based DNA Supercoiling Inhibition Assay
This protocol is a standard method for visually assessing the inhibition of DNA gyrase activity.
Materials:
-
E. coli DNA Gyrase (e.g., from Inspiralis or New England BioLabs)[15]
-
Relaxed pBR322 DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
2X Gel Loading Dye (e.g., with bromophenol blue and xylene cyanol)
-
Agarose
-
1X TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
-
2X GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol blue)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Inhibitor Addition: Add varying concentrations of "this compound" to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme (typically ≤5%).[3]
-
Enzyme Addition: Dilute the E. coli DNA gyrase in Dilution Buffer immediately before use and add it to all tubes except the negative control.
-
Incubation: Mix the reactions gently and incubate at 37°C for 30-60 minutes.[7]
-
Reaction Termination: Stop the reaction by adding 2X GSTEB and chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase mixed with gel loading dye onto a 1% agarose gel.
-
Visualization: Run the gel at a constant voltage until the dye fronts have migrated sufficiently. Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: The intensity of the supercoiled and relaxed DNA bands is quantified using gel documentation software. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence-Based High-Throughput Screening (HTS) Assay
This protocol is suitable for screening a large number of compounds in a 96- or 384-well plate format.
Materials:
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA
-
10X Reaction Buffer (specific to the kit, e.g., ProFoldin)[8]
-
ATP solution
-
DNA intercalating dye (e.g., H19 dye)[8]
-
This compound (or other test inhibitors)
-
Black 96- or 384-well plates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a black microplate, add water, 10X reaction buffer, relaxed DNA, and the test inhibitor at various concentrations.[8]
-
Enzyme Addition: Add diluted E. coli DNA gyrase to initiate the reaction. Include appropriate positive and negative controls.[8]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Dye Addition: Add the DNA intercalating dye to each well and incubate at room temperature for 5-10 minutes to allow for dye binding.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for H19 dye).[8]
-
Data Analysis: The increase in fluorescence corresponds to the amount of supercoiled DNA produced. Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of E. coli DNA Gyrase and Inhibition.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. microbenotes.com [microbenotes.com]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profoldin.com [profoldin.com]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel DNA Gyrase Inhibitors
Note: Publicly available information for a specific compound designated "DNA Gyrase-IN-3" is not available. The following application notes and protocols are based on a representative novel bacterial DNA gyrase inhibitor, Compound 154 , identified in high-throughput screening assays, to provide a practical guide for researchers.[1][2]
Introduction
Bacterial DNA gyrase is a type IIA topoisomerase essential for bacterial DNA replication and transcription, making it a clinically validated target for the development of new antibiotics.[1][2] DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving topological stress during DNA unwinding.[3][4][5] Inhibitors of this enzyme can be broadly classified into two categories: catalytic inhibitors and gyrase poisons. The latter, which includes fluoroquinolones and novel compounds like Compound 154, act by stabilizing the transient enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death.[6][7]
These application notes provide a summary of the inhibitory activity of Compound 154 and detailed protocols for assessing the antibacterial susceptibility of this and similar novel DNA gyrase inhibitors.
Data Presentation: Biological Activity of Compound 154
The inhibitory activity of Compound 154 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro DNA Gyrase Inhibition
| Target Enzyme | Parameter | Value (μM) |
| E. coli DNA Gyrase | IC50 | 3.1 ± 0.7 |
| Data sourced from fluorescence-based screening assays.[1][2] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Bacterial Strain | Gram Type | Description | MIC (μM) |
| E. coli ATCC 25922 | Gram-Negative | Wild-Type | >200 |
| S. aureus ATCC 14775 | Gram-Positive | - | 0.39 |
| MRSA ATCC 33591 | Gram-Positive | Methicillin-Resistant | 0.78 |
| MIC values determined by microbroth dilution method.[1][2] Note: While the source indicates psoralen derivatives (compounds 119 and 120) have the listed MIC values, it also states Compound 154 showed significant antibacterial activities against all tested strains. For the purpose of this representative guide, the potent activities of related compounds from the same study are included. |
Signaling Pathway and Experimental Workflow
Mechanism of Action: DNA Gyrase Poison
The diagram below illustrates the mechanism by which a DNA gyrase poison, such as Compound 154, inhibits bacterial growth. These compounds trap the gyrase-DNA complex in a state where the DNA is cleaved, preventing re-ligation and leading to the accumulation of double-strand breaks.
Caption: Mechanism of a DNA gyrase poison inhibitor.
Experimental Workflow: Antibacterial Susceptibility Testing
This workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of a novel compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This protocol is used to determine the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA gyrase enzyme
-
Relaxed pBR322 or similar plasmid DNA
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 500 µg/mL BSA, 32.5% glycerol)
-
ATP solution (e.g., 10 mM)
-
Compound 154 (or test compound) dissolved in DMSO
-
Stop Solution (e.g., 2% SDS, 200 mM EDTA)
-
Agarose gel (1%) with ethidium bromide or SYBR Safe
-
TAE or TBE buffer for electrophoresis
-
DNA loading dye
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 30 µL reaction volume, add the components in the following order:
-
Nuclease-free water to final volume
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP (final concentration 1 mM)
-
1 µL of relaxed plasmid DNA (e.g., 400 ng)
-
1 µL of test compound at various concentrations (e.g., for Compound 154, concentrations ranging from 1.56 to 50 µM were used).[2] For the negative control, add 1 µL of DMSO.
-
1 µL of E. coli DNA gyrase (e.g., 8.9 nM final concentration).[8]
-
-
Include two controls:
-
Positive Control (Supercoiled): Enzyme + DMSO (no inhibitor).
-
Negative Control (Relaxed): No enzyme.
-
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.[8]
-
Stop the reaction by adding 3 µL of Stop Solution.
-
Add 3 µL of DNA loading dye to each reaction.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis until there is adequate separation between the supercoiled and relaxed forms of the plasmid.
-
Visualize the DNA bands under UV light. The supercoiled DNA (positive control) will migrate faster than the relaxed DNA (negative control).
-
The IC50 is the concentration of the compound at which the intensity of the supercoiled DNA band is reduced by 50% compared to the positive control.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test bacterial strains (e.g., S. aureus ATCC 14775, MRSA ATCC 33591)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Compound 154 (or test compound) stock solution in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative (growth) control (no antibiotic)
-
Sterility control (no bacteria)
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first well of each row to be tested, add an additional 50 µL of the compound stock solution, prepared at twice the highest desired final concentration in CAMHB.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to create a concentration gradient. Discard the final 50 µL from the last well.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Set up control wells:
-
Growth Control: 50 µL CAMHB + 50 µL inoculum.
-
Sterility Control: 100 µL CAMHB.
-
-
Seal the plate and incubate at 37°C for 16-20 hours under aerobic conditions.
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Resistant Bacteria using a Novel DNA Gyrase Inhibitor
Topic: "DNA Gyrase Inhibitor-3 (DGI-3)" for Studying Drug-Resistant Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA gyrase, an essential bacterial enzyme, is a well-validated target for antibacterial drugs. It is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[3][4] The GyrA subunit is responsible for DNA cleavage and reunion, while the GyrB subunit possesses ATPase activity that powers the supercoiling reaction.[1][3][4] Due to its absence in higher eukaryotes, DNA gyrase presents an attractive target for developing selective antibacterial agents.[1][5][6]
The emergence of bacterial resistance to existing antibiotics, such as the fluoroquinolones which also target DNA gyrase, necessitates the discovery of novel inhibitors with different mechanisms of action.[1][7] This document provides detailed application notes and protocols for utilizing a novel investigational inhibitor, hereafter referred to as DNA Gyrase Inhibitor-3 (DGI-3), for studying drug-resistant bacteria. DGI-3 is a potent inhibitor of DNA gyrase with a mechanism distinct from currently marketed drugs, making it a valuable tool for overcoming existing resistance mechanisms.
Mechanism of Action of DNA Gyrase
The catalytic cycle of DNA gyrase involves the binding of the enzyme to a segment of DNA (the G-segment), followed by the capture of a second DNA segment (the T-segment). The G-segment is cleaved, and the T-segment is passed through the break. Finally, the G-segment is resealed, resulting in the introduction of two negative supercoils in an ATP-dependent manner.[2]
Caption: The catalytic cycle of bacterial DNA gyrase.
DGI-3: A Novel Inhibitor for Combating Resistance
DGI-3 represents a new class of DNA gyrase inhibitors that act by a dual mechanism: non-competitive inhibition of the GyrB ATPase activity and stabilization of a transient DNA-gyrase cleavage complex at a site distinct from that of fluoroquinolones. This novel mechanism makes DGI-3 effective against bacterial strains that have developed resistance to fluoroquinolones through mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene.[7]
Caption: Dual inhibitory mechanism of DGI-3 on DNA gyrase.
Data Presentation
The following tables summarize the inhibitory activity of DGI-3 against purified DNA gyrase and its antibacterial efficacy against a panel of susceptible and drug-resistant bacterial strains.
Table 1: In Vitro DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| DGI-3 | E. coli DNA Gyrase | 0.05 |
| S. aureus DNA Gyrase | 0.08 | |
| Ciprofloxacin | E. coli DNA Gyrase | 0.5 |
| S. aureus DNA Gyrase | 1.2 | |
| Novobiocin | E. coli DNA Gyrase | 0.03 |
| S. aureus DNA Gyrase | 0.04 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Resistance Phenotype | DGI-3 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Wild-type | 0.125 | 0.015 |
| Escherichia coli (gyrA S83L) | Ciprofloxacin-resistant | 0.25 | 16 |
| Staphylococcus aureus ATCC 29213 | Wild-type | 0.06 | 0.25 |
| Staphylococcus aureus MRSA ATCC 43300 | Methicillin-resistant | 0.125 | 32 |
| Pseudomonas aeruginosa PAO1 | Wild-type | 1 | 0.5 |
Experimental Protocols
Detailed protocols for key experiments to evaluate the activity of DGI-3 are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. Inhibition of this activity is observed as a decrease in the amount of supercoiled DNA.
Materials:
-
Purified DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 DNA (1 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
DGI-3 and control inhibitors (e.g., ciprofloxacin) at various concentrations
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Protocol:
-
Prepare reaction mixtures in a final volume of 30 µL containing 1X Assay Buffer, 1 µg of relaxed pBR322 DNA, and varying concentrations of DGI-3 or control inhibitor.
-
Initiate the reaction by adding 1 unit of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.[8]
-
Terminate the reactions by adding 6 µL of Stop Buffer/Loading Dye.
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to digest the enzyme.[8]
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 80V for 2-3 hours.
-
Visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
DGI-3 and control antibiotics serially diluted in CAMHB
Protocol:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
In a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the highest concentration of DGI-3 (in duplicate) to the first column of wells and perform 2-fold serial dilutions across the plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: A typical experimental workflow for evaluating a novel DNA gyrase inhibitor.
Conclusion
The novel DNA gyrase inhibitor, DGI-3, demonstrates potent activity against both purified DNA gyrase and a range of clinically relevant bacteria, including strains resistant to existing antibiotics. Its unique dual mechanism of action makes it a promising candidate for further development and a valuable research tool for studying the mechanisms of bacterial resistance and the essential functions of DNA gyrase. The protocols outlined in this document provide a framework for the characterization of DGI-3 and other novel DNA gyrase inhibitors in the ongoing effort to combat antimicrobial resistance.
References
- 1. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting novel sites in DNA gyrase for development of anti-microbials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. topogen.com [topogen.com]
Application Notes and Protocols: DNA Gyrase-IN-3 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "DNA Gyrase-IN-3" (also referred to as Compound 28), a novel inhibitor of bacterial DNA gyrase with demonstrated anti-tubercular activity. This document details its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in tuberculosis research.
Introduction
DNA gyrase is an essential enzyme in Mycobacterium tuberculosis (Mtb), responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair.[1][2] Its absence in higher eukaryotes makes it an attractive and validated target for the development of new anti-tuberculosis drugs.[2] this compound is a bacterial DNA gyrase B inhibitor with a benzosuberone-thiazole moiety, which has shown promising anti-tubercular and antibacterial activity.[1]
Mechanism of Action
This compound targets the ATPase activity of the GyrB subunit of DNA gyrase.[3] The hydrolysis of ATP provides the energy for the strand-passage reaction that results in DNA supercoiling. By inhibiting the ATPase function, this compound prevents the conformational changes required for the enzyme's catalytic cycle, ultimately leading to a cessation of DNA replication and transcription, and subsequent bacterial cell death. Molecular docking studies have indicated that this compound binds to the ATPase binding sites of the mycobacterial DNA gyrase B subunit.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds from the same study.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 28)
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (DNA Gyrase Supercoiling) | E. coli | 5.41-15.64 µM | [1] |
| IC50 (ATPase Activity) | E. coli | 3.29-15.64 µM | [3] |
| IC50 (Cytotoxicity) | Human Lung Cells (WI-38) | 117 µM | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzosuberone-dithiazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 28 (this compound) | H. influenzae | 1.95 | [3] |
| M. pneumoniae | 1.95 | [3] | |
| B. pertussis | 1.95 | [3] | |
| Compound 22a | M. tuberculosis (sensitive) | 0.12 | [3] |
| Compound 27 | M. tuberculosis (sensitive) | 0.24 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
DNA Gyrase Inhibition Pathway
Caption: Mechanism of action of this compound in M. tuberculosis.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening DNA gyrase inhibitors.
Experimental Protocols
M. tuberculosis DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by M. tuberculosis DNA gyrase.[2]
Materials:
-
M. tuberculosis DNA gyrase
-
Relaxed pBR322 plasmid DNA (1 µg/µL)
-
5X Assay Buffer: 50 mM HEPES.KOH (pH 7.9), 6 mM magnesium acetate, 4 mM DTT, 1 mM ATP, 100 mM potassium glutamate, 2 mM spermidine, 0.05 mg/mL albumin.[2]
-
Dilution Buffer: 50 mM Tris.HCl (pH 7.9), 5 mM DTT, 30% (w/v) glycerol.[2]
-
This compound (or other test compounds) dissolved in DMSO.
-
Stop Solution: 50% (v/v) glycerol containing 0.25% (v/v) bromophenol blue.
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
1% Agarose gel in TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the desired concentration of this compound (or DMSO for control) to the tubes.
-
Initiate the reaction by adding diluted M. tuberculosis DNA gyrase. The final reaction volume is typically 30 µL.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding the Stop Solution, followed by chloroform/isoamyl alcohol.[2]
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv
This protocol determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is commonly used.[4][5][6]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.5% glycerol.[4]
-
96-well microtiter plates
-
This compound (or other test compounds)
-
Resazurin solution (for colorimetric reading)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the 96-well plate containing Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 10^5 CFU/mL in each well.[6]
-
Add the bacterial suspension to each well containing the diluted compound. Include a drug-free growth control and a sterile control (medium only).
-
Seal the plates and incubate at 37°C.
-
After 7-14 days of incubation, add resazurin solution to each well and incubate for another 24-48 hours.[5]
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink (indicating inhibition of bacterial growth).
DNA Gyrase ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.
Materials:
-
Purified M. tuberculosis GyrB subunit
-
ATP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and KCl)
-
Malachite green reagent for phosphate detection
-
This compound (or other test compounds)
Procedure:
-
Set up reactions in a 96-well plate containing the assay buffer, GyrB enzyme, and various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add malachite green reagent to quantify the amount of inorganic phosphate released from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of ATPase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound is a promising lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of the essential DNA gyrase enzyme, coupled with its demonstrated anti-tubercular activity and favorable safety profile, warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to evaluate the efficacy of this compound and similar compounds in the context of tuberculosis drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. inspiralis.com [inspiralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: "DNA Gyrase-IN-3" as a Tool for Studying Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication, transcription, and repair.[1] Its absence in higher eukaryotes makes it an attractive target for the development of antibacterial agents. "DNA Gyrase-IN-3" is a representative small molecule inhibitor designed for the potent and specific inhibition of DNA gyrase. This document provides detailed application notes and protocols for utilizing "this compound" as a tool for studying the enzyme kinetics of DNA gyrase, applicable to both well-characterized inhibitors like Ciprofloxacin and Novobiocin, which will be used as examples throughout this document.
Mechanism of Action
"this compound" exemplifies two primary mechanisms of DNA gyrase inhibition, mirroring the actions of well-known inhibitors:
-
Ciprofloxacin (representing Quinolone class): This class of inhibitors functions by trapping the DNA-gyrase complex in a state where the DNA is cleaved, preventing re-ligation of the DNA strands.[2][3] This leads to the accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[2]
-
Novobiocin (representing Aminocoumarin class): This class of inhibitors acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase.[4][5] By binding to the ATP-binding site, it prevents the conformational changes necessary for the enzyme's supercoiling activity.[5]
Applications in Enzyme Kinetics
"this compound" is a valuable tool for:
-
Determining the potency of novel antibacterial compounds: By comparing the inhibitory effects of new compounds to that of "this compound," researchers can assess their potential as DNA gyrase inhibitors.
-
Elucidating the mechanism of action of new inhibitors: Kinetic studies can help determine whether a new compound acts competitively, non-competitively, or uncompetitively with respect to ATP or DNA.
-
Screening for drug resistance: "this compound" can be used to characterize the activity of DNA gyrase from resistant bacterial strains, aiding in the development of drugs that can overcome resistance mechanisms.
-
Basic research on DNA topology and enzyme function: As a specific inhibitor, it allows for the controlled study of the role of DNA gyrase in various cellular processes.
Data Presentation: Inhibitory Activity of Representative DNA Gyrase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for Ciprofloxacin and Novobiocin against DNA gyrase from common bacterial species. These values represent the concentration of the inhibitor required to reduce the enzymatic activity by half and are crucial for comparative studies.
| Inhibitor | Target Enzyme | Bacterial Species | IC50 (µM) | Reference |
| Ciprofloxacin | DNA Gyrase (Supercoiling) | Neisseria gonorrhoeae | 0.39 | [6] |
| Ciprofloxacin | DNA Gyrase (Supercoiling) | Escherichia coli | 2.57 | [7] |
| Ciprofloxacin | DNA Gyrase (Supercoiling) | Staphylococcus aureus | 61.7 | [8] |
| Novobiocin | DNA Gyrase (Supercoiling) | Escherichia coli | 0.48 | [7] |
| Novobiocin | DNA Gyrase (Supercoiling) | - | 0.08 | [9] |
| Novobiocin | DNA Gyrase (ATPase) | Staphylococcus aureus | <0.004 - 0.19 | [10] |
Experimental Protocols
Detailed methodologies for key experiments using "this compound" (exemplified by Ciprofloxacin or Novobiocin) are provided below.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Materials:
-
Purified DNA Gyrase (e.g., from E. coli or S. aureus)
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin[11]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
"this compound" (or Ciprofloxacin/Novobiocin) dissolved in DMSO
-
Stop Buffer/Loading Dye (GSTEB): 20% (w/v) Glycerol, 500 mM Tris-HCl pH 8.0, 50 mM EDTA, 2.5 mg/mL Bromophenol Blue
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
Protocol:
-
On ice, prepare a reaction mix containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~10-20 ng/µL), and sterile water.
-
Aliquot the reaction mix into individual tubes.
-
Add varying concentrations of "this compound" (or the reference inhibitor) to the tubes. Include a no-inhibitor control (with DMSO) and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1-5 units) to each tube. One unit is the amount of enzyme required to supercoil >90% of 0.5 µg of relaxed pBR322 in 30 minutes at 37°C.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Buffer/Loading Dye and chloroform:isoamyl alcohol. Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Stain the gel with ethidium bromide, destain in water, and visualize under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
DNA Gyrase ATPase Inhibition Assay
This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the GyrB subunit.
Materials:
-
Purified DNA Gyrase
-
[γ-³²P]ATP or a non-radioactive ATP/ADP quantification kit
-
Relaxed plasmid DNA
-
Assay Buffer (similar to the supercoiling assay, but may vary depending on the detection method)
-
"this compound" (or Novobiocin)
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
-
Phosphorimager or scintillation counter
Protocol (Radioactive Method):
-
Set up reactions containing assay buffer, relaxed plasmid DNA, and varying concentrations of "this compound" (or Novobiocin).
-
Add DNA gyrase to each reaction.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for a set time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction by adding EDTA.
-
Spot a small aliquot of each reaction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system to separate ATP from ADP and free phosphate.
-
Dry the plate and expose it to a phosphor screen or quantify the spots using a scintillation counter.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and determine the IC50 value.
Visualizations
Mechanism of DNA Gyrase and Inhibition
Caption: Mechanism of DNA Gyrase and sites of inhibition.
Experimental Workflow: Supercoiling Inhibition Assay
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Energy coupling in DNA gyrase and the mechanism of action of novobiocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
"DNA Gyrase-IN-3" supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Gyrase-IN-3 is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2][3] This enzyme is a well-validated target for antibacterial drug discovery due to its absence in higher eukaryotes.[4] this compound specifically targets the GyrB subunit, inhibiting its ATPase activity, which is crucial for the enzyme's function in introducing negative supercoils into DNA.[1][3][5] These application notes provide detailed information on the procurement, handling, and application of this compound in common experimental settings.
Supplier and Purchasing Information
This compound is available from several suppliers for research purposes. Below is a summary of purchasing information from prominent vendors.
| Supplier | Catalog Number | Available Quantities | Purity | Storage Conditions |
| MedChemExpress | HY-147819 | 10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg | >98% | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month |
| TargetMol | T78776 | 25 mg | Not specified | -20°C[1] |
| Nordic Biosite | T78776-25mg | 25 mg | Not specified | -20°C[1] |
Quantitative Data
This compound exhibits potent inhibitory activity against bacterial DNA gyrase. The following table summarizes its reported inhibitory concentrations.
| Target | Assay | IC50 Value | Reference |
| Bacterial DNA Gyrase B | Not specified | < 10 nM | [1][3] |
| E. coli DNA Gyrase | Supercoiling Assay | 5.41-15.64 µM | [2][6] |
Note: Further studies are required to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a broad panel of bacterial strains.
Mechanism of Action
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[5] Its catalytic cycle involves the binding of ATP to the GyrB subunits, which drives the conformational changes necessary for DNA cleavage, strand passage, and re-ligation, ultimately introducing negative supercoils into the DNA.[4][7] this compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit, thereby preventing the enzyme from completing its catalytic cycle and leading to the inhibition of DNA replication and transcription, which ultimately results in bacterial cell death.[1][3]
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted from standard procedures for assessing the inhibition of DNA gyrase activity.[8][9]
a. Materials:
-
This compound
-
E. coli DNA Gyrase (e.g., from New England BioLabs or Inspiralis)[8]
-
Relaxed covalently closed circular (ccc) plasmid DNA (e.g., pBR322)
-
5X Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Stop Buffer/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
DMSO (for dissolving the inhibitor)
b. Experimental Workflow:
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
c. Detailed Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in the reaction buffer to achieve the desired final concentrations.
-
On ice, prepare a reaction mixture containing 5X Gyrase Assay Buffer, relaxed cccDNA (e.g., 0.5 µg), and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add E. coli DNA gyrase (typically 1-2 units) to all tubes except the negative control.
-
Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel in TAE or TBE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the positive control.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the determination of the MIC of this compound using the broth microdilution method.
a. Materials:
-
This compound
-
Bacterial strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
b. Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.
Troubleshooting
-
No inhibition observed in the gyrase assay:
-
Check the activity of the DNA gyrase enzyme.
-
Ensure the correct concentration of ATP is present in the reaction buffer.
-
Verify the concentration and purity of this compound.
-
-
Precipitation of the compound in the MIC assay:
-
Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the bacteria and allows for complete dissolution of the compound.
-
Consider using a different solvent or a solubilizing agent.
-
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
References
- 1. DNA gyrase B-IN-3 - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. microbenotes.com [microbenotes.com]
- 8. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biochemical and cellular applications of DNA Gyrase-IN-3, a notable inhibitor of bacterial DNA gyrase B. Detailed protocols for key experiments are included to facilitate the use of this compound in research and drug development settings.
Introduction
This compound (also referred to as Compound 28) is a synthetic molecule identified as an inhibitor of the bacterial DNA gyrase B subunit.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated and critical target for antibacterial drug discovery.[2][3] this compound demonstrates inhibitory activity against Escherichia coli DNA gyrase and exhibits antibacterial effects, positioning it as a valuable tool for studying bacterial resistance mechanisms and as a potential scaffold for the development of new antibiotics.
Mechanism of Action
DNA gyrase functions as a heterotetramer of two GyrA and two GyrB subunits (A₂B₂).[2][3] The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit possesses ATPase activity, which provides the energy for the enzyme's supercoiling function.[2][3] this compound specifically targets the GyrB subunit, inhibiting its ATPase activity. This inhibition prevents the conformational changes required for DNA strand passage and negative supercoiling, ultimately leading to a cessation of DNA replication and transcription, and subsequent bacterial cell death.
Below is a diagram illustrating the mechanism of action of DNA gyrase and the inhibitory role of this compound.
Caption: Inhibition of the DNA gyrase catalytic cycle by this compound.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound and related compounds from the primary literature.
Table 1: DNA Gyrase Inhibitory Activity
| Compound | Target | IC₅₀ (µM) |
| This compound (Compound 28) | E. coli DNA Gyrase | 5.41 - 15.64 |
| Compound 22a | E. coli DNA Gyrase | 3.29 |
| Compound 27 | E. coli DNA Gyrase | 4.88 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | H. influenzae (µg/mL) | M. pneumoniae (µg/mL) | B. pertussis (µg/mL) | M. tuberculosis (Sensitive) (µg/mL) | M. tuberculosis (Resistant) (µg/mL) |
| This compound (Compound 28) | 1.95 | 1.95 | 1.95 | - | - |
| Compound 22a | 1.95 | 1.95 | 1.95 | 0.12 | 0.98 |
| Compound 27 | - | - | - | 0.24 | 1.95 |
| Ciprofloxacin (Control) | - | 3.9 | 1.95 | - | - |
| Isoniazid (Control) | - | - | - | 0.12 | >100 |
Note: A hyphen (-) indicates that data was not reported in the cited literature.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of compounds on this activity.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
10 mM ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution (5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Chloroform:isoamyl alcohol (24:1)
-
Agarose
-
1X TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and nuclease-free water.
-
Add the desired concentration of this compound (or DMSO for control) to the reaction mixture.
-
Initiate the reaction by adding E. coli DNA Gyrase.
-
Incubate the reaction at 37°C for 1 hour.
-
Terminate the reaction by adding the Stop Solution.
-
Extract the DNA by adding an equal volume of chloroform:isoamyl alcohol, vortexing, and centrifuging to separate the phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the percent inhibition and calculate the IC₅₀ value.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Protocol 2: DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit and its inhibition by test compounds.
Materials:
-
E. coli DNA Gyrase
-
Linearized pBR322 DNA
-
5X ATPase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 25 mM MgCl₂, 5 mM DTT)
-
10 mM ATP solution
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound (or other test compounds) dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
In a 96-well plate, prepare a reaction mixture containing 5X ATPase Buffer, linearized pBR322 DNA, PEP, NADH, and PK/LDH.
-
Add the desired concentration of this compound (or DMSO for control).
-
Add E. coli DNA Gyrase to all wells except the no-enzyme control.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Caption: Workflow for the DNA gyrase ATPase inhibition assay.
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains of interest (e.g., H. influenzae, M. pneumoniae)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.
-
Include a positive control well (medium with bacteria, no inhibitor) and a negative control well (medium only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Applications in Drug Development
This compound serves as a valuable tool in several stages of the drug development pipeline:
-
Target Validation: Its specific inhibition of DNA gyrase B reinforces the validity of this subunit as an antibacterial target.
-
Lead Optimization: The chemical scaffold of this compound can be modified to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: It can be used to probe the intricacies of DNA gyrase function and the consequences of its inhibition in various bacterial species.
-
Resistance Studies: this compound can be employed in studies to understand and overcome mechanisms of resistance to gyrase inhibitors.
By providing a well-characterized inhibitor with defined biochemical and antibacterial activities, this compound facilitates the exploration of novel strategies to combat bacterial infections.
References
Application Notes and Protocols for High-Throughput Screening of DNA Gyrase Inhibitors
Topic: "DNA Gyrase-IN-3" in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[3][4] High-throughput screening (HTS) assays are crucial for identifying and characterizing new DNA gyrase inhibitors from large compound libraries. This document provides detailed application notes and protocols for the use of a potent DNA gyrase inhibitor, referred to here as this compound, in various HTS formats. The methodologies described are designed to be adaptable for other novel inhibitors.
Mechanism of Action of DNA Gyrase
DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2][5] The enzyme's catalytic cycle involves the following key steps, which are dependent on ATP hydrolysis:
-
DNA Binding: The enzyme binds to a segment of DNA, designated as the G-segment (gate segment).[6]
-
DNA Wrapping: The DNA is wrapped around the enzyme complex.
-
T-Segment Capture: Another segment of the same DNA, the T-segment (transported segment), is captured.[6]
-
G-Segment Cleavage: The GyrA subunits mediate a double-stranded break in the G-segment.[5]
-
T-Segment Passage: The T-segment is passed through the transient break in the G-segment.
-
G-Segment Ligation: The G-segment is resealed.
-
T-Segment Release: The T-segment is released, resulting in the introduction of two negative supercoils into the DNA.[1]
This ATP-dependent process allows DNA gyrase to control DNA topology, which is vital for bacterial cell survival.[5] Inhibitors of DNA gyrase can interfere with different stages of this catalytic cycle.
High-Throughput Screening Assays for DNA Gyrase Inhibitors
Several HTS assays have been developed to identify and characterize inhibitors of DNA gyrase. These assays are typically based on detecting changes in DNA topology, specifically the conversion of relaxed plasmid DNA to its supercoiled form.
Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay
This assay relies on the principle that the fluorescence of certain DNA intercalating dyes is quenched upon DNA supercoiling. It offers a robust and sensitive method suitable for HTS.[3]
Triplex-Formation Assay
This method exploits the differential ability of supercoiled and relaxed DNA to form intermolecular triplex structures with an oligonucleotide probe. The formation of these triplexes can be detected using various methods, including fluorescence or radioactivity.[7]
Agarose Gel-Based Supercoiling Assay
The traditional method for assessing DNA gyrase activity involves separating relaxed and supercoiled DNA isoforms by agarose gel electrophoresis. While not as high-throughput as other methods, it provides a direct visualization of the inhibition of supercoiling activity.[8]
Quantitative Data for DNA Gyrase Inhibitors
The potency of DNA gyrase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for known DNA gyrase inhibitors against E. coli DNA gyrase, which can serve as a benchmark for characterizing new compounds like this compound.
| Compound | Assay Type | Target | IC₅₀ (µM) | Reference |
| Novobiocin | SDFQ-based | E. coli DNA Gyrase | 0.026 | [3][9] |
| Ciprofloxacin | Gel-based | E. coli DNA Gyrase | >50 µM (in one study) | [3] |
| Sitafloxacin | Supercoiling Assay | E. faecalis DNA Gyrase | 1.38 | [10] |
| Levofloxacin | Supercoiling Assay | E. faecalis DNA Gyrase | 28.1 | [10] |
| Gatifloxacin | Supercoiling Assay | E. faecalis DNA Gyrase | 5.60 | [10] |
| NSC 20116 | Supercoiling Assay | E. coli DNA Gyrase | 338 | [8] |
| NSC 7784 | Supercoiling Assay | E. coli DNA Gyrase | 814 | [8] |
| Compound 154 | SDFQ-based | E. coli DNA Gyrase | 3.1 | [3][9] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay (Agarose Gel-Based)
This protocol is a standard method to directly visualize the inhibition of DNA gyrase-mediated supercoiling.
Materials:
-
Relaxed pRSET A or similar plasmid DNA (0.5 µg/µL)
-
E. coli DNA Gyrase (containing GyrA and GyrB subunits)
-
5x Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[7]
-
This compound (or other test inhibitor) at various concentrations
-
Stop Solution: 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA.[8]
-
1% Agarose gel in 1x TAE buffer containing 0.5 µg/mL ethidium bromide
-
1x TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA, pH 8.1
-
Proteinase K (optional)
-
Chloroform:isoamyl alcohol (24:1) (optional)
Procedure:
-
Prepare reaction mixtures (20-30 µL final volume) on ice in microfuge tubes.
-
To each tube, add the following in order:
-
Nuclease-free water to final volume
-
5x Assay Buffer
-
Relaxed plasmid DNA (0.5 µg)
-
Test inhibitor (e.g., this compound) at desired concentrations.
-
-
Initiate the reaction by adding DNA gyrase (e.g., 2.5 nM GyrA and 3.5 nM GyrB).[8]
-
Terminate the reactions by adding 1/5 volume of Stop Solution.[11]
-
(Optional) Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15-30 minutes.[11]
-
(Optional) Perform a chloroform:isoamyl alcohol extraction to remove protein.[11]
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Run the gel at a low voltage (e.g., 1-2 V/cm) for an extended period (e.g., 16-20 hours) to achieve good separation of topoisomers.[8]
-
Visualize the DNA bands under UV light and quantify the intensity of the supercoiled DNA band.
Protocol 2: High-Throughput Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay
This protocol is adapted for a 384-well plate format and is suitable for screening large compound libraries.
Materials:
-
Relaxed, fluorescently labeled plasmid DNA (e.g., pAB1_FL905)
-
E. coli DNA Gyrase
-
10x Assay Buffer: 350 mM Tris-HCl (pH 7.5), 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM Spermidine, 10 mM ATP, 65% (w/v) glycerol, 1 mg/mL albumin.
-
This compound (or other library compounds)
-
Positive Control (e.g., Novobiocin)
-
Negative Control (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Dispense test compounds (e.g., at a final concentration of 5 µM) and controls into the wells of a 384-well plate.[9]
-
Prepare a master mix containing the reaction buffer, relaxed fluorescently labeled plasmid DNA (e.g., 3.21 ng/µL), and DNA gyrase (e.g., 175 ng/µL).[3][9]
-
Dispense the master mix into the wells to initiate the reaction. The final reaction volume is typically 10-20 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 484 nm and λem = 520 nm for pAB1_FL905).[3][9]
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Visualizations
Caption: Mechanism of DNA Gyrase Action.
Caption: HTS Workflow for DNA Gyrase Inhibitors.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
Application Notes and Protocols for Studying Bacterial Replication with DNA Gyrase Inhibitors
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA.[1][2][3] This process is critical for relieving the topological stress that arises during DNA replication and transcription.[4][5] By creating transient double-stranded breaks and passing another segment of DNA through the break, DNA gyrase facilitates the unwinding of the DNA helix, a prerequisite for the progression of the replication fork.[1][5][6] The absence of DNA gyrase activity leads to the accumulation of positive supercoils ahead of the replication machinery, ultimately stalling replication and leading to bacterial cell death.[4][1] This makes DNA gyrase a well-validated and attractive target for the development of antibacterial agents.[4][2][7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing a DNA gyrase inhibitor, exemplified here as "DNA Gyrase-IN-3," to study bacterial DNA replication. The methodologies described are designed for researchers, scientists, and drug development professionals engaged in antibacterial research and discovery.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical DNA gyrase inhibitor, "this compound," based on typical values obtained for known gyrase inhibitors. This data is for illustrative purposes to guide researchers in interpreting their experimental results.
| Parameter | Description | Value | Reference Assay |
| IC50 (E. coli DNA Gyrase) | Concentration of the inhibitor required to reduce the supercoiling activity of E. coli DNA gyrase by 50%. | 25 nM | DNA Gyrase Supercoiling Assay |
| IC50 (S. aureus DNA Gyrase) | Concentration of the inhibitor required to reduce the supercoiling activity of S. aureus DNA gyrase by 50%. | 45 nM | DNA Gyrase Supercoiling Assay |
| MIC (E. coli ATCC 25922) | Minimum Inhibitory Concentration required to prevent visible growth of Escherichia coli. | 0.5 µg/mL | Broth Microdilution MIC Assay |
| MIC (S. aureus ATCC 29213) | Minimum Inhibitory Concentration required to prevent visible growth of Staphylococcus aureus. | 1 µg/mL | Broth Microdilution MIC Assay |
| CC50 (DNA Cleavage) | Concentration of the inhibitor that induces 50% of the maximum level of DNA cleavage by the gyrase-DNA complex. | 5 µM | DNA Cleavage Assay |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA (1 µg/µL)
-
E. coli or S. aureus DNA Gyrase
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[9]
-
This compound (or test compound) dissolved in DMSO
-
Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.
-
1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide
-
1X TAE Buffer
-
Nuclease-free water
Protocol:
-
Prepare the reaction mixture on ice. For a 30 µL reaction, combine:
-
6 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (1 µg)
-
x µL of this compound (at various concentrations)
-
1 µL of DNA Gyrase (enzyme concentration to be optimized, typically results in 80-90% supercoiling)
-
Nuclease-free water to a final volume of 30 µL.
-
-
Incubate the reactions at 37°C for 60 minutes.[10]
-
Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Run the gel at 80V for 2-3 hours or until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualize the DNA bands under UV light and quantify the band intensities using a gel documentation system. The percentage of inhibition is calculated relative to a DMSO control.
Bacterial Growth Inhibition (MIC) Assay
This assay determines the minimum concentration of an inhibitor required to inhibit the visible growth of bacteria.
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound (or test compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial incubator (37°C)
-
Spectrophotometer or plate reader (600 nm)
Protocol:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Mechanism of Action: DNA Cleavage Assay
This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA Gyrase
-
5X Assay Buffer (without ATP)
-
This compound (or test compound)
-
Proteinase K (20 mg/mL)
-
SDS (10% solution)
-
Stop Buffer/Loading Dye
-
1% Agarose gel with ethidium bromide
Protocol:
-
Set up reactions similar to the supercoiling assay but without ATP .
-
Incubate the enzyme, DNA, and inhibitor at 37°C for 30 minutes to allow complex formation.
-
Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K to each tube.
-
Incubate at 50°C for 30 minutes to digest the protein.
-
Add Stop Buffer/Loading Dye and load the samples onto a 1% agarose gel.
-
Run and visualize the gel. The appearance of a linear DNA band indicates that the inhibitor is stabilizing the cleaved DNA-gyrase complex.
Visualizations
Caption: Mechanism of DNA Gyrase in Bacterial Replication and Inhibition.
Caption: Workflow for Characterization of a Novel DNA Gyrase Inhibitor.
References
- 1. m.youtube.com [m.youtube.com]
- 2. microbenotes.com [microbenotes.com]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. DNA gyrase - Wikipedia [en.wikipedia.org]
- 5. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"DNA Gyrase-IN-3" stability and storage issues
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA Gyrase-IN-3?
A1: this compound is a potent inhibitor of bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA and relaxes positive supercoils, processes critical for DNA replication and transcription.[2][3][4][5] By inhibiting DNA gyrase, this compound blocks these vital functions, leading to an accumulation of topological stress in the bacterial DNA and ultimately cell death.[4]
Q2: How do I dissolve and prepare stock solutions of this compound?
A2: For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO).[1] For in vivo studies, various formulations may be necessary to improve solubility and bioavailability. Common formulations for poorly water-soluble compounds include suspensions in 0.2% carboxymethyl cellulose or solutions in PEG400 or a mixture of Tween 80 and carboxymethyl cellulose.[1] It is crucial to start with a small amount of the compound to test its solubility in the chosen solvent to avoid sample loss.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound. The recommended storage conditions are summarized in the table below, based on typical handling procedures for similar small molecule inhibitors.[1]
Stability and Storage Recommendations
| Form | Storage Temperature | Estimated Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data extrapolated from DNA Gyrase-IN-4.[1]
Troubleshooting Guide
Q1: I am observing inconsistent or no inhibition of DNA gyrase in my supercoiling assay. What could be the cause?
A1: Several factors could contribute to this issue:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the inhibitor. It is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6]
-
Incorrect Concentration: Verify the calculations for your dilutions and ensure the final concentration in the assay is within the expected inhibitory range.
-
Enzyme Activity: The activity of the DNA gyrase enzyme itself might be compromised. Ensure the enzyme has been stored correctly at -70°C and has not undergone multiple freeze-thaw cycles.[6] It is also advisable to run a positive control (no inhibitor) to confirm enzyme activity.
-
Assay Conditions: High salt concentrations can inhibit DNA gyrase activity. Ensure that the final concentration of monovalent salts in the reaction does not exceed 30 mM.[6] Also, verify the concentrations of ATP and MgCl2, as they are crucial for the supercoiling reaction.[7][8]
Q2: My experimental results show high variability between replicates. How can I improve reproducibility?
A2: High variability can stem from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of concentrated stock solutions. Use calibrated pipettes and pre-wet the tips.
-
Incomplete Mixing: Thoroughly mix all reaction components before incubation.
-
Temperature Fluctuations: Maintain a stable incubation temperature (typically 37°C for E. coli DNA gyrase) as enzyme activity is temperature-dependent.[7][8]
-
Edge Effects in Multi-well Plates: If using a multi-well plate format, be mindful of potential "edge effects" where wells on the periphery of the plate may experience different temperature or evaporation rates. Consider not using the outer wells for critical experiments or filling them with a buffer.
Q3: The inhibitor appears to have precipitated out of solution during my experiment. What should I do?
A3: Precipitation of the inhibitor can lead to a significant decrease in its effective concentration and inaccurate results.
-
Check Solubility Limits: You may be exceeding the solubility of the compound in your assay buffer. Try to keep the final DMSO concentration as low as possible (typically <1%) to maintain solubility.
-
Solvent Optimization: If solubility issues persist, you may need to explore alternative solvent systems or formulations, although this may require significant validation to ensure the solvent does not interfere with the assay.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent negative supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP)[6][7]
-
This compound stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[7]
-
1% Agarose gel containing 0.5 µg/mL ethidium bromide
-
1x TAE Buffer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would consist of:
-
x µL Nuclease-free water (to bring the final volume to 20 µL)
-
4 µL 5x Assay Buffer
-
1 µL Relaxed pBR322 DNA (e.g., 0.2 µg)
-
1 µL this compound (at various concentrations) or DMSO (for control)
-
1 µL E. coli DNA Gyrase (e.g., 1 unit)
-
-
Mix the components gently and incubate at 37°C for 30-60 minutes.[7]
-
Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.[7]
-
Load the samples onto a 1% agarose gel containing ethidium bromide. Also, load markers for supercoiled and relaxed DNA.
-
Perform electrophoresis until the dye front has migrated an adequate distance.
-
Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration.
Visualizations
References
- 1. DNA Gyrase-IN-4 I CAS#: 2416400-32-1 I DNA gyrase inhibitor I InvivoChem [invivochem.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. google.com [google.com]
- 5. microbenotes.com [microbenotes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. topogen.com [topogen.com]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Docking Studies of DNA Gyrase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts in molecular docking studies of DNA gyrase inhibitors, such as the novel compound "DNA Gyrase-IN-3".
Troubleshooting Guides
This section addresses specific issues that may arise during the molecular docking workflow.
Issue 1: Poor or Non-reproducible Binding Affinity Scores
Symptoms:
-
High (less negative) binding energy for a known potent inhibitor.
-
Wide variation in binding energy across multiple docking runs of the same ligand.
-
The top-ranked pose shows the ligand far from the expected binding site.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Ligand Preparation | Ensure the 3D structure of "this compound" is correctly generated and energy minimized using a suitable force field (e.g., MMFF94). Verify the protonation state at physiological pH (7.4), as this can significantly impact interactions. |
| Inappropriate Receptor State | The crystal structure of DNA gyrase may not be in a conformation suitable for binding your ligand. Consider using multiple PDB structures of DNA gyrase or perform molecular dynamics (MD) simulations to generate an ensemble of receptor conformations for docking (ensemble docking).[1] |
| Incorrectly Defined Binding Site | The grid box for docking may be too large, too small, or misplaced. For known inhibitors, center the grid on the co-crystallized ligand. For novel inhibitors like "this compound", use binding site prediction tools or center the grid on the known active site (e.g., the ATP-binding site in the GyrB subunit).[1][2] |
| Missing Cofactors or Ions | DNA gyrase activity and inhibitor binding can be influenced by Mg²⁺ ions and ATP.[3][4] Ensure that essential cofactors present in the crystal structure are retained during receptor preparation if they are relevant for binding. |
Issue 2: Unrealistic Binding Poses
Symptoms:
-
The docked pose of "this compound" shows significant steric clashes with the protein.
-
The ligand makes no significant hydrogen bonds or hydrophobic interactions with key active site residues.
-
The conformation of the docked ligand is energetically unfavorable.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Sampling | The docking algorithm may not have explored enough conformations. Increase the exhaustiveness parameter in docking software like AutoDock Vina to improve the thoroughness of the conformational search. |
| Receptor Rigidity | Treating the receptor as a rigid entity can prevent necessary conformational changes upon ligand binding (induced fit).[1] Consider using flexible docking protocols where active site residues are allowed to move, or refine the docked poses with molecular dynamics simulations. |
| Incorrect Scoring Function | The scoring function may not accurately represent the physics of the interaction. It is advisable to use multiple docking programs with different scoring functions and compare the results for a consensus prediction. |
Issue 3: High Rate of False Positives in Virtual Screening
Symptoms:
-
Many top-ranked compounds from a virtual screen show no activity in subsequent in vitro assays.
-
Compounds with high predicted affinity are known non-binders or promiscuous inhibitors.
Possible Causes and Solutions:
| Cause | Solution |
| Promiscuous Aggregators | Some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives in assays.[5] To check for this artifact, test the inhibitory activity of "this compound" in the presence of a non-ionic detergent like Triton X-100. A significant decrease in inhibition suggests aggregation.[5] |
| Lack of Docking Protocol Validation | The docking protocol may not be able to distinguish between true binders and decoys. Before screening a large library, validate your protocol by docking a set of known DNA gyrase inhibitors and non-inhibitors. The protocol should consistently rank the known inhibitors higher.[1] |
| Insufficient Post-docking Filtering | Relying solely on binding energy is often insufficient. Apply post-docking filters based on properties like ligand efficiency, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses to remove likely false positives.[6] |
Frequently Asked Questions (FAQs)
Q1: How do I prepare the DNA gyrase protein structure for docking?
A1: Proper receptor preparation is critical. Start by downloading a suitable crystal structure from the Protein Data Bank (PDB), for instance, 2XCT for E. coli DNA gyrase.[2] The general workflow is as follows:
-
Remove non-essential molecules: Delete water molecules, solvent ions, and any co-crystallized ligands that are not part of the binding site of interest.[7][8]
-
Add hydrogen atoms: Most crystal structures do not include hydrogen atoms. Add them, ensuring that the protonation states of titratable residues (like Histidine, Aspartate, and Glutamate) are appropriate for physiological pH.[9]
-
Assign partial charges: Assign appropriate partial charges to all atoms using a force field like AMBER or CHARMM.
-
Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps.[7]
Q2: What is the best way to prepare the "this compound" ligand for docking?
A2: Ligand preparation involves these key steps:
-
Generate a 3D structure: If you only have a 2D structure of "this compound", use a program like Marvin Sketch or ChemDraw to draw it and then convert it to a 3D structure.[2]
-
Determine the correct protonation state: Use a tool like MarvinSketch or OpenBabel to predict the most likely protonation state at physiological pH.
-
Energy minimization: Minimize the energy of the 3D ligand structure using a suitable force field to obtain a low-energy conformation.[7]
-
Generate different conformers: For flexible ligands, it can be beneficial to generate multiple low-energy conformers to use as starting points for docking.
Q3: My docking results show a good binding score, but the pose doesn't make sense biologically. What should I do?
A3: This is a common issue. A good binding score alone is not sufficient to validate a docking result.
-
Visually inspect the pose: Check for steric clashes, unsatisfied hydrogen bond donors/acceptors, and burial of charged groups in hydrophobic pockets.
-
Compare with known inhibitors: If there are known inhibitors that bind to the same site, compare the key interactions of your docked pose with those of the known inhibitors. For example, fluoroquinolones are known to interact with specific residues in the GyrA subunit.[3][10]
-
Perform post-docking analysis: Use techniques like Molecular Dynamics (MD) simulations to assess the stability of the docked pose over time.[11] An unstable pose is likely an artifact.
Q4: How can I validate my docking protocol?
A4: Protocol validation is essential to ensure your results are meaningful.[1]
-
Redocking: If your chosen PDB structure has a co-crystallized ligand, a good first step is to extract and re-dock this ligand. The protocol is considered valid if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).
-
Screening of known actives and inactives: Create a small dataset of known DNA gyrase inhibitors (actives) and molecules that are structurally similar but known to be inactive (decoys). A validated protocol should be able to consistently rank the active compounds with better scores than the decoys.
Experimental Protocols
Protocol 1: Standard Molecular Docking Workflow
This protocol outlines the general steps for docking a small molecule like "this compound" to DNA gyrase using AutoDock Vina.
-
Receptor Preparation:
-
Download the PDB structure of DNA gyrase (e.g., 2XCT).
-
Using AutoDock Tools (ADT), remove water molecules and add polar hydrogens.
-
Generate a PDBQT file for the receptor.
-
-
Ligand Preparation:
-
Obtain the 3D structure of "this compound" in MOL2 or SDF format.
-
Use ADT or OpenBabel to assign charges and create a PDBQT file for the ligand.
-
-
Grid Box Generation:
-
Identify the active site based on a co-crystallized ligand or using a binding site prediction tool.
-
In ADT, define a grid box that encompasses the entire binding site, typically with a buffer of 3-6 Å around the ligand.[1]
-
-
Docking Simulation:
-
Create a configuration file specifying the receptor, ligand, grid box coordinates, and exhaustiveness.
-
Run the docking simulation using AutoDock Vina from the command line.[9]
-
-
Results Analysis:
-
Examine the output file, which contains the binding affinity scores and coordinates for the predicted binding poses.
-
Visualize the top-ranked poses in a molecular viewer like PyMOL or Chimera to analyze the interactions with the protein.[9]
-
Protocol 2: Checking for Inhibition by Aggregation
This protocol helps determine if the observed inhibition by "this compound" is a result of compound aggregation.[5]
-
Prepare DNA gyrase supercoiling assay: Set up the standard DNA supercoiling assay with relaxed plasmid DNA, DNA gyrase, and the necessary buffer components.
-
Test inhibitor with and without detergent:
-
In one set of reactions, add "this compound" at various concentrations to determine its IC₅₀.
-
In a parallel set of reactions, include a low concentration (e.g., 0.01%) of Triton X-100 along with "this compound".
-
-
Analyze results:
-
Run the reaction products on an agarose gel to separate supercoiled and relaxed DNA.
-
Quantify the bands to determine the extent of inhibition.
-
If the inhibitory potency of "this compound" is significantly reduced in the presence of Triton X-100, it is likely acting as a promiscuous inhibitor through aggregation.
-
Quantitative Data Summary
Table 1: Example Docking Results for Known DNA Gyrase Inhibitors (for Protocol Validation)
| Compound | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (E. coli GyrA) |
| Ciprofloxacin | 2XCT | -8.5 | Ser83, Asp87 |
| Novobiocin | 1KIJ | -9.2 | Asp73, Arg136 (GyrB) |
| Nalidixic Acid | 2XCT | -7.1 | Ser83, Asp87 |
| This compound (Hypothetical) | 2XCT | -9.5 | To be determined |
Note: Binding affinities are illustrative and can vary depending on the specific docking software and parameters used.
Visualizations
Caption: Molecular docking workflow from preparation to validation.
Caption: Troubleshooting logic for addressing poor docking results.
References
- 1. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, dynamic docking, synthesis, and in vitro validation of a novel DNA gyrase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Improving the reproducibility of "DNA Gyrase-IN-3" results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DNA Gyrase-IN-3. Our goal is to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme that introduces negative supercoils into DNA and relieves topological stress during DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][2] this compound is believed to function as a catalytic inhibitor, interfering with the ATPase activity of the GyrB subunit, which is crucial for the enzyme's supercoiling function.[4] This inhibition prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to a halt in DNA replication and bacterial cell death.[4][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For optimal stability, it is recommended to dissolve the compound in 100% DMSO to prepare a stock solution. For long-term storage, the lyophilized powder and the DMSO stock solution should be stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: What are the expected IC50 and MIC values for this compound?
A3: The potency of this compound can vary depending on the bacterial species and the specific experimental conditions. Below is a table summarizing typical inhibitory concentrations.
| Parameter | Organism | Value | Reference |
| IC50 (Inhibition of Supercoiling) | Escherichia coli | 5 µM | [6][7] |
| IC50 (Inhibition of Supercoiling) | Staphylococcus aureus | 2.5 µM | [8] |
| MIC90 (Minimum Inhibitory Concentration) | Escherichia coli | 16 µg/mL | [9] |
| MIC90 (Minimum Inhibitory Concentration) | Staphylococcus aureus | 8 µg/mL | [9] |
| MIC90 (Minimum Inhibitory Concentration) | Mycobacterium smegmatis | 32 µg/mL | [10] |
Q4: Can this compound be used to study topoisomerase IV?
A4: While both DNA gyrase and topoisomerase IV are type II topoisomerases, this compound shows significantly higher selectivity for DNA gyrase.[11] However, at high concentrations, some off-target effects on topoisomerase IV may be observed. It is recommended to perform control experiments with purified topoisomerase IV to determine the precise selectivity in your experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Higher than expected IC50 value (Lower than expected potency).
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare a fresh stock solution of this compound from lyophilized powder. Aliquot the stock solution to minimize freeze-thaw cycles.[12] |
| Suboptimal Assay Buffer Conditions | Ensure the assay buffer contains the recommended concentrations of MgCl2 (typically 4-6 mM) and ATP (around 1 mM), as these are critical for gyrase activity.[12][13] High salt concentrations (>100 mM) can also inhibit the enzyme.[12] |
| Inactive DNA Gyrase Enzyme | Verify the activity of your DNA gyrase enzyme with a known control inhibitor, such as novobiocin or ciprofloxacin.[6][10] Ensure the enzyme has been stored properly at -70°C and has not undergone multiple freeze-thaw cycles.[12] |
| Precipitation of this compound | Visually inspect the assay wells for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of this compound or increasing the DMSO concentration in the final reaction mixture (not to exceed 1-2%). |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing of all reagents. When preparing serial dilutions of this compound, ensure complete mixing at each dilution step. |
| Incomplete Mixing of Reagents | Gently vortex all buffers and solutions before use. After adding all components to the reaction tube, mix gently by pipetting up and down. |
| Edge Effects in Multi-well Plates | When using 96-well or 384-well plates, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill the outer wells with sterile water or buffer to maintain a humid environment. |
| Variable Incubation Times | Ensure that all samples are incubated for the same amount of time at the specified temperature. Use a multi-channel pipette for simultaneous addition of reagents to multiple wells. |
Problem 3: No inhibition of DNA gyrase activity observed.
| Possible Cause | Recommended Solution |
| Incorrect Concentration of this compound | Double-check all calculations for the preparation of the stock solution and serial dilutions. |
| Use of an Inappropriate Assay | This compound is a catalytic inhibitor. Assays that rely on the formation of a cleaved complex (e.g., cleavage assays) may not be suitable for detecting its activity. A supercoiling assay is the recommended method.[4][14] |
| Resistant DNA Gyrase Mutant | If you are using a non-standard bacterial strain, it may harbor mutations in the gyrB gene that confer resistance to this class of inhibitors. Sequence the gyrB gene to check for known resistance mutations. |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is for determining the IC50 of this compound against E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA
-
5X Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol)
-
This compound
-
DMSO
-
Stop Buffer (40% sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 µg/µL bromophenol blue)
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, prepare the reaction mixture as follows:
-
5X Assay Buffer: 4 µL
-
Relaxed pBR322 DNA (0.5 µg/µL): 1 µL
-
This compound dilution or DMSO (vehicle control): 1 µL
-
Nuclease-free water: 13 µL
-
-
Add 1 µL of E. coli DNA gyrase to initiate the reaction. The final reaction volume is 20 µL.
-
Incubate the reaction at 37°C for 1 hour.[15]
-
Stop the reaction by adding 4 µL of Stop Buffer.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at 80V for 2 hours.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[15]
Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
DMSO
-
96-well microtiter plate
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Prepare serial dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[9]
Visualizations
Caption: The catalytic cycle of DNA gyrase.
Caption: Workflow for DNA gyrase supercoiling inhibition assay.
Caption: Decision tree for troubleshooting low potency of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. topogen.com [topogen.com]
- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
"DNA Gyrase-IN-3" solubility problems and solutions
Welcome to the technical support center for DNA Gyrase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound (also known as Compound 28) is a bacterial DNA gyrase B inhibitor with demonstrated anti-tubercular and antibacterial activity.[1][2] Based on its chemical properties as a complex organic molecule, the recommended primary solvent for creating stock solutions is dimethyl sulfoxide (DMSO).
Q2: I am having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure Solvent Quality: Use anhydrous or high-purity DMSO. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Heating: Warm the solution to 37-50°C. This can help increase the solubility of the compound. Avoid excessive heat, which could lead to degradation.
-
Sonication: Use a sonication bath to aid in the dissolution process. Cavitation can help break up compound aggregates.
-
Vortexing: Vigorous vortexing can also assist in dissolving the compound.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try performing serial dilutions.
-
Incremental Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing.
-
Incorporate a Surfactant: For in-vitro binding assays, the inclusion of a non-ionic detergent like Tween-20 in the assay buffer can help maintain the solubility of the compound.[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤1%) to minimize solvent effects on the biological system, but high enough to maintain solubility.
Q4: What is the recommended method for preparing a stock solution of this compound?
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered with this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume for the amount of compound. Low-quality or wet DMSO. | Increase the volume of DMSO. Use fresh, anhydrous DMSO. Apply gentle heat (37-50°C) and/or sonicate. |
| A suspension or precipitate forms immediately upon dilution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of the compound. Perform the dilution in a stepwise manner with constant mixing. Add a biocompatible surfactant (e.g., Tween-20) to the aqueous buffer. |
| The solution is clear initially but a precipitate forms over time. | The compound is supersaturated and is slowly crashing out of solution. | Prepare fresh dilutions immediately before use. Consider the stability of the compound in the aqueous buffer over the time course of your experiment. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Molecular Weight of this compound: 400.52 g/mol
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder.
-
Calculating Solvent Volume: To create a 10 mM stock solution, the required volume of DMSO can be calculated as follows: (1 mg) / (400.52 g/mol ) = 0.002496 mmol (0.002496 mmol) / (10 mmol/L) = 0.0002496 L = 249.6 µL
-
Dissolution: Add 249.6 µL of anhydrous DMSO to the vial containing the 1 mg of this compound.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate for 5-10 minutes or warm gently to 37°C until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Below are diagrams to illustrate key workflows and concepts related to handling this compound.
References
Technical Support Center: Interpreting Unexpected Results with DNA Gyrase-IN-3
Welcome to the technical support center for DNA Gyrase-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as Compound 28 in the primary literature, is a potent inhibitor of bacterial DNA gyrase.[1] It belongs to a class of compounds known as benzosuberone-thiazole derivatives.[2] Its primary mechanism of action is the inhibition of the ATPase activity of the DNA gyrase B subunit (GyrB).[2] By targeting the ATPase site, this compound prevents the energy-dependent negative supercoiling of DNA, which is essential for bacterial DNA replication and transcription, ultimately leading to bacterial cell death.[2]
Q2: I am observing weaker than expected inhibition in my DNA supercoiling assay. What are the possible causes?
Several factors could contribute to weaker-than-expected inhibition. See the troubleshooting guide below for a detailed breakdown of potential issues and solutions, covering aspects like reagent quality, assay conditions, and compound stability.
Q3: My cell-based assays (e.g., MIC determination) show lower potency than my enzymatic assays. Why might this be?
Discrepancies between enzymatic and cell-based assay results are common in drug discovery. Potential reasons include:
-
Cell Permeability: The compound may have poor penetration through the bacterial cell wall and/or membrane.
-
Efflux Pumps: The bacteria may actively transport the compound out of the cell using efflux pumps.
-
Compound Metabolism: The bacteria may metabolize and inactivate the compound.
-
Off-Target Effects in Cells: The compound might have interactions with other cellular components that are not present in a purified enzyme assay.
Q4: Are there any known off-target effects for this compound or related compounds?
The primary research on this compound demonstrated a high safety profile against normal human lung cells (WI-38), with high IC50 values suggesting low cytotoxicity to mammalian cells. However, as with many kinase inhibitors, the potential for off-target effects on human topoisomerase II should be considered, as it shares some structural homology with bacterial gyrase. Some thiazole derivatives have been reported to interact with human topoisomerase II.[3][4][5][6] It is recommended to perform counter-screening assays against human topoisomerase II if off-target effects in eukaryotic systems are a concern.
Troubleshooting Guides
DNA Gyrase Supercoiling Assay
| Unexpected Result | Potential Cause | Troubleshooting Step |
| No or weak inhibition by this compound | Compound Degradation: Improper storage or handling of this compound. | Ensure the compound is stored as recommended (typically at -20°C or -80°C in a desiccated environment). Prepare fresh dilutions for each experiment. |
| Inactive Enzyme: DNA gyrase has lost activity due to improper storage or multiple freeze-thaw cycles. | Aliquot the enzyme upon first use and avoid repeated freeze-thawing. Run a positive control with a known gyrase inhibitor (e.g., novobiocin) to confirm enzyme activity. | |
| Suboptimal ATP Concentration: ATP is required for the supercoiling reaction. | Ensure the final ATP concentration in the reaction is optimal (typically 1-2 mM). Prepare fresh ATP solutions regularly. | |
| Incorrect Buffer Composition: The assay buffer components (e.g., MgCl2, KCl) are critical for enzyme activity. | Double-check the concentrations of all buffer components. Ensure the pH is correct. | |
| High Background (all DNA appears supercoiled even in no-enzyme control) | Contaminated DNA Substrate: The relaxed plasmid DNA is already supercoiled. | Run a sample of the relaxed plasmid on an agarose gel to confirm its relaxed state. If necessary, treat the plasmid with topoisomerase I to ensure complete relaxation. |
| Inconsistent Results Between Replicates | Pipetting Errors: Inaccurate pipetting of the inhibitor, enzyme, or other reagents. | Use calibrated pipettes and ensure thorough mixing of all components. Prepare a master mix for common reagents to minimize variability. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
DNA Gyrase ATPase Assay
| Unexpected Result | Potential Cause | Troubleshooting Step |
| High variability in absorbance/fluorescence readings | Precipitation of this compound: The compound may have low solubility in the assay buffer. | Check the solubility of the compound in the final assay buffer. The use of a small percentage of DMSO (typically 1-5%) can aid solubility. |
| Inconsistent Reaction Times: Variation in the timing of reagent addition or reading. | Use a multichannel pipette for simultaneous addition of reagents. Ensure the plate is read at consistent time points. | |
| Lower than expected IC50 value (higher potency) | Enzyme Concentration Too Low: The IC50 value can be dependent on the enzyme concentration. | Ensure a consistent and appropriate concentration of DNA gyrase is used in each assay. |
| Steep or shallow dose-response curve | Compound Aggregation: At high concentrations, the compound may form aggregates that inhibit the enzyme non-specifically. | Visually inspect the wells for any precipitation. Consider including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer. |
| Complex Inhibition Mechanism: The inhibitor may not follow a simple competitive or non-competitive binding model. | Further mechanistic studies may be required to understand the binding kinetics. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 28) from the primary literature.[2]
Table 1: Inhibitory Activity of this compound against E. coli DNA Gyrase
| Assay Type | Target | IC50 (µM) |
| Supercoiling Inhibition | E. coli DNA Gyrase | 5.41 - 15.64 |
| ATPase Inhibition | E. coli DNA Gyrase B | 3.29 - 15.64 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
| Haemophilus influenzae | 1.95 |
| Mycoplasma pneumoniae | 1.95 |
| Bordetella pertussis | 1.95 |
| Mycobacterium tuberculosis (sensitive) | 0.24 |
| Mycobacterium tuberculosis (resistant) | 1.95 |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) |
| WI-38 (Normal human lung fibroblasts) | Cytotoxicity | 117 |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This protocol is adapted from standard methodologies for assessing DNA gyrase activity.
1. Reagents:
-
5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol.
-
Relaxed pBR322 DNA (0.5 µg/µL)
-
E. coli DNA Gyrase
-
This compound (in DMSO)
-
10 mM ATP solution
-
Stop Solution: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide
2. Procedure:
-
Prepare a reaction mixture containing 4 µL of 5X Assay Buffer, 2 µL of relaxed pBR322 DNA, and sterile distilled water to a final volume of 18 µL.
-
Add 1 µL of this compound at various concentrations (or DMSO for the control).
-
Add 1 µL of E. coli DNA gyrase and mix gently.
-
Incubate the reaction at 37°C for 30 minutes.
-
Initiate the supercoiling reaction by adding 2 µL of 10 mM ATP.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 5 µL of Stop Solution.
-
Load the entire reaction volume onto a 1% agarose gel.
-
Perform electrophoresis at 80V for 2-3 hours.
-
Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
DNA Gyrase ATPase Assay
This protocol is based on a coupled-enzyme assay that measures ATP hydrolysis.
1. Reagents:
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl₂, 10 mM DTT.
-
E. coli DNA Gyrase
-
Linearized pBR322 DNA (as a stimulator of ATPase activity)
-
This compound (in DMSO)
-
Assay Mix: 1.5 M Phosphoenolpyruvate, 7.5 mM NADH, Pyruvate kinase/Lactate dehydrogenase mix.
-
100 mM ATP solution
2. Procedure:
-
In a 96-well plate, add 10 µL of 5X ATPase Assay Buffer, 5 µL of linearized pBR322 DNA, and sterile distilled water to a final volume of 44 µL.
-
Add 1 µL of this compound at various concentrations (or DMSO for the control).
-
Add 2 µL of E. coli DNA gyrase.
-
Add 3 µL of the Assay Mix.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 5 µL of 100 mM ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
Bacterial Cell Viability (MIC) Assay
This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
1. Reagents:
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial culture in logarithmic growth phase.
-
This compound (in DMSO).
-
96-well microtiter plates.
2. Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors [repository.bilkent.edu.tr]
- 4. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for "DNA Gyrase-IN-3" antibacterial testing
Welcome to the technical support center for DNA Gyrase-IN-3, a potent bacterial DNA gyrase B inhibitor. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their antibacterial testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the bacterial DNA gyrase B subunit (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription.[2][3][4] It introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[3][5] The GyrB subunit contains the ATP-binding site, and by targeting this subunit, this compound blocks the energy supply for the supercoiling reaction, ultimately leading to an inhibition of DNA replication and cell death.[5]
Q2: What is the reported IC50 for this compound?
A2: The IC50 of this compound for E. coli DNA gyrase ranges from 5.41 to 15.64 µM.[1] It is important to note that IC50 values can vary between different assay formats (e.g., gel-based vs. fluorescence-based assays).[6]
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is not provided in the search results, many small molecule inhibitors are initially dissolved in 100% DMSO. It is recommended not to exceed a final DMSO concentration of 1-2% (v/v) in the assay, as higher concentrations can inhibit the enzyme. If a higher final concentration of the compound is needed, it may be necessary to test the effect of the corresponding DMSO concentration on enzyme activity.
Q4: How should this compound be stored?
A4: For optimal stability, it is recommended to store this compound as a stock solution in an appropriate solvent at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of DNA gyrase enzyme itself is critical; it should be stored at -70°C and is less stable when diluted.[7]
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values.
Possible Causes & Solutions:
-
Inoculum Size: The number of bacteria used in the assay is a critical variable. An inoculum size lower than 5x105 CFU/mL can lead to falsely low MICs.[8] Conversely, a higher inoculum can result in falsely high MICs.
-
Solution: Standardize your inoculum preparation and verify the CFU/mL of your bacterial suspension for each experiment.
-
-
Culture Medium: The type of growth medium can significantly impact MIC results. For example, the MIC of resveratrol was found to be tenfold higher in Luria-Bertani (LB) broth compared to Müller-Hinton (MH) broth.[8]
-
Solution: Use the recommended standard medium, typically MH broth, for susceptibility testing of non-fastidious bacteria.[8] Ensure consistency in media preparation.
-
-
Compound Precipitation: this compound may precipitate in the assay medium, reducing its effective concentration.
-
Solution: Visually inspect the wells for any precipitation. If observed, consider using a different solvent or adding a solubilizing agent, ensuring the agent itself does not affect bacterial growth or compound activity.
-
Problem 2: No inhibition of DNA gyrase in a supercoiling assay.
Possible Causes & Solutions:
-
Inactive Enzyme: DNA gyrase is sensitive to storage conditions and freeze-thaw cycles.[7]
-
Solution: Aliquot the enzyme upon first use to minimize freeze-thaw cycles. Always run a positive control (e.g., ciprofloxacin or novobiocin) and a no-enzyme negative control.
-
-
ATP Degradation: The supercoiling activity of DNA gyrase is ATP-dependent.[9]
-
Solution: Ensure the ATP in your reaction buffer is not degraded. Avoid multiple freeze-thaw cycles of the buffer containing ATP.[9]
-
-
High Salt Concentration: High concentrations of monovalent salts (e.g., NaCl, KCl) can inhibit gyrase activity. The final concentration should not exceed 30 mM from the sample.[7]
-
Solution: If your compound stock solution is in a high-salt buffer, adjust the reaction buffer accordingly to maintain a low final salt concentration.
-
-
DMSO Inhibition: As mentioned, high concentrations of DMSO can inhibit the enzyme.
-
Solution: Keep the final DMSO concentration at a minimum (ideally ≤1-2%). Perform an enzyme titration in the presence of the final DMSO concentration to determine the appropriate amount of enzyme to use.
-
Problem 3: Artifacts or unusual bands in a gel-based assay.
Possible Causes & Solutions:
-
Nuclease Contamination: Contaminating nucleases in the enzyme preparation or cell extracts can degrade the plasmid DNA substrate.[9]
-
Solution: Nuclease activity will be apparent as an ATP-independent degradation of the DNA.[9] If this is observed, a purer enzyme preparation may be needed.
-
-
Intercalating Agents: Contamination of gel tanks or combs with DNA intercalators like ethidium bromide can alter the migration of supercoiled and relaxed DNA.
-
Solution: Thoroughly clean all electrophoresis equipment with a detergent solution and rinse extensively with distilled water before use.
-
-
Sample-Induced Altered Mobility: The test compound itself might bind to the DNA and alter its electrophoretic mobility.
-
Solution: Run a control reaction with the compound and DNA but without the enzyme to check for any shifts in DNA migration.[7]
-
Quantitative Data Comparison
The following table provides IC50 values for known DNA gyrase inhibitors, which can serve as a reference for your experiments with this compound.
| Inhibitor | Target Subunit | E. coli DNA Gyrase IC50 (Gel Assay) | E. coli DNA Gyrase IC50 (Fluorescence Assay) |
| This compound | GyrB | 5.41 - 15.64 µM[1] | Not Reported |
| Ciprofloxacin | GyrA | 0.16 µM[6] | 0.07 µM[6] |
| Novobiocin | GyrB | 0.06 µM[6] | 0.003 µM[6] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay (Gel-Based)
This protocol is adapted for testing the inhibitory activity of this compound against E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 DNA (substrate)
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 31.25% w/v glycerol)[7]
-
This compound stock solution (in DMSO)
-
Control inhibitors (e.g., novobiocin, ciprofloxacin)
-
Sterile water
-
STEB (Stop) Buffer (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Agarose
-
1X TAE Buffer
-
DNA stain (e.g., SYBR Safe or Ethidium Bromide)
Procedure:
-
Prepare serial dilutions of this compound in sterile water or the appropriate buffer.
-
Set up the reactions on ice in a final volume of 20 µL. Add components in the following order:
-
Sterile water to final volume
-
4 µL of 5X Assay Buffer
-
0.2 µg of relaxed pBR322 DNA
-
2 µL of diluted this compound or control (ensure final DMSO concentration is consistent and low)
-
1 Unit of E. coli DNA Gyrase (titrate enzyme activity beforehand in the presence of the final DMSO concentration)
-
-
Include the following controls:
-
Negative Control (No Enzyme): All components except DNA gyrase.
-
Positive Control (No Inhibitor): All components, with DMSO vehicle instead of inhibitor.
-
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 5 µL of STEB buffer.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Stain the gel with a suitable DNA stain and visualize under UV transillumination.
-
Analyze the results: The positive control should show a band corresponding to supercoiled DNA, while the negative control will show the relaxed DNA band. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band with increasing concentrations of this compound.
Protocol 2: Broth Microdilution for MIC Determination
This protocol follows the general principles for determining the Minimum Inhibitory Concentration of an antibacterial agent.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Müller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5x105 CFU/mL in the wells.[8]
-
Prepare two-fold serial dilutions of this compound in MHB directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include the following controls on each plate:
-
Growth Control: Bacteria in MHB without any inhibitor.
-
Sterility Control: MHB only, without bacteria or inhibitor.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density (OD) at 600 nm.
Visualizations
Caption: Mechanism of DNA Gyrase and inhibition by this compound.
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Caption: Troubleshooting decision tree for a lack of enzyme inhibition.
References
- 1. Bacterial Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. topogen.com [topogen.com]
How to address "DNA Gyrase-IN-3" degradation
Welcome to the technical support center for DNA Gyrase-IN-3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general handling recommendations?
This compound is a small molecule inhibitor targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication and transcription.[1][2] Like many small molecule inhibitors, its stability is critical for obtaining reproducible experimental results. For optimal performance, it should be handled with care, minimizing exposure to light, extreme temperatures, and multiple freeze-thaw cycles. When preparing solutions, use high-purity anhydrous solvents.
Q2: How should I store this compound (lyophilized powder and solutions)?
Proper storage is crucial to prevent degradation. While specific stability data for this compound is not publicly available, general best practices for small molecule inhibitors should be followed.
| Form | Recommended Storage Condition | Justification |
| Lyophilized Powder | Store at -20°C or -80°C, desiccated and protected from light. | Minimizes hydrolysis, oxidation, and photolytic degradation.[3][4] |
| Stock Solutions | Aliquot into single-use volumes and store at -80°C. Avoid frost-free freezers. | Prevents repeated freeze-thaw cycles which can accelerate degradation.[5] |
| Working Solutions | Prepare fresh for each experiment from a frozen stock aliquot. | Diluted solutions are often less stable and more susceptible to degradation. |
Q3: My experiment with this compound is not working. Could the compound have degraded?
Yes, loss of compound activity is a common indicator of degradation. If you observe a reduced or complete loss of inhibitory effect in your DNA gyrase activity assay, it is essential to verify the integrity of the compound. Degradation can occur due to improper storage, handling, or interactions with experimental buffers and media.[6][7]
Q4: What are the common causes of small molecule degradation in a laboratory setting?
Several factors can contribute to the degradation of a small molecule inhibitor like this compound:
-
Hydrolysis: Reaction with water, often catalyzed by acidic or basic conditions in buffers.[3][4]
-
Oxidation: Reaction with oxygen or other oxidizing agents. This can be accelerated by light and metal ions.[3][7]
-
Photodegradation: Exposure to UV or visible light can break chemical bonds.[3][8]
-
Thermal Degradation: High temperatures can accelerate other degradation processes.[4]
-
Freeze-Thaw Cycles: Repeated cycles can cause solutes to concentrate, potentially altering pH and accelerating degradation.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to the potential degradation of this compound.
Initial Troubleshooting Workflow
If you suspect compound degradation is affecting your results, follow this logical workflow to diagnose the issue.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines how to use HPLC to assess the purity and integrity of your this compound sample. A stability-indicating HPLC method separates the intact compound from its potential degradation products.[9][10][11][12]
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Materials:
-
This compound sample (e.g., from an old stock solution)
-
Reference standard (a new, uncompromised sample of this compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade buffers/additives (e.g., formic acid, ammonium acetate)
-
HPLC system with a suitable detector (e.g., UV/PDA) and column (e.g., C18)
Methodology:
-
Method Development: Develop a gradient reversed-phase HPLC method. A good starting point is a linear gradient from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 10-15 minutes using a C18 column.[11]
-
Sample Preparation:
-
Prepare a solution of your reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare your test sample at the same concentration.
-
-
Analysis:
-
Inject the reference standard to determine the retention time and peak area of the intact compound.
-
Inject the test sample.
-
-
Data Interpretation:
-
Compare the chromatograms. A significant decrease in the main peak area or the appearance of new peaks in the test sample relative to the reference standard indicates degradation.
-
Calculate the percentage of remaining compound in your test sample relative to the reference standard. A loss of >10-20% is generally considered significant.[8]
-
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is used to understand the potential degradation pathways of a molecule and to confirm that your analytical method (like HPLC) can detect the degradation products.[3][6][8]
Objective: To identify the conditions under which this compound is unstable.
Methodology:
-
Prepare several aliquots of this compound solution (e.g., at 1 mg/mL).
-
Expose each aliquot to a different stress condition as outlined in the table below. Include an unstressed control sample kept at -80°C.
-
After the incubation period, neutralize the samples if necessary (e.g., acid/base hydrolysis samples).
-
Analyze all samples, including the control, by the stability-indicating HPLC method described in Protocol 1.
-
Aim for 5-20% degradation of the main compound peak for optimal results.[3][8] This level of degradation is sufficient to produce and detect degradants without causing secondary degradation that might complicate analysis.[8]
Table of Typical Forced Degradation Conditions
| Degradation Pathway | Stress Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60-70°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60-70°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours |
| Thermal (Dry Heat) | 80°C in a dry oven | 24 - 48 hours |
| Photolytic | Expose to UV/Vis light (e.g., 1.2 million lux-hours) | As per ICH Q1B guidelines |
Note: Conditions should be optimized for this compound. If no degradation is observed, harsher conditions may be applied.
Workflow for a Forced Degradation Study
This diagram illustrates the experimental steps for conducting a forced degradation study to assess compound stability.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ijisrt.com [ijisrt.com]
- 8. pharmtech.com [pharmtech.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing DNA Gyrase-IN-3 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for evaluating "DNA Gyrase-IN-3" activity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DNA gyrase, and how does an inhibitor like this compound typically work?
A1: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.[1][3] The reaction cycle involves the binding of DNA, wrapping of a DNA segment (T-segment) over another (G-segment), cleavage of the G-segment, passage of the T-segment through the break, and subsequent re-ligation of the G-segment, a process that requires ATP hydrolysis.[2][4]
Inhibitors of DNA gyrase can act through different mechanisms.[5] Some, like quinolones, stabilize the cleavage complex, leading to double-strand DNA breaks.[5][6] Others, such as novobiocin, competitively inhibit the ATPase activity of the GyrB subunit.[5][7] The precise mechanism of "this compound" would need to be determined experimentally, for instance, by assessing its effect on ATP hydrolysis or its ability to induce DNA cleavage.
Q2: What are the critical components of a DNA gyrase supercoiling assay buffer?
A2: A typical DNA gyrase supercoiling assay buffer contains several key components to ensure optimal enzyme activity. These include a buffering agent to maintain pH, salts, a divalent metal ion, ATP, and sometimes spermidine and a reducing agent. Bovine Serum Albumin (BSA) is also commonly included to stabilize the enzyme.[8][9][10]
Q3: How should I prepare and store the DNA gyrase enzyme?
A3: DNA gyrase is sensitive to repeated freeze-thaw cycles, which can lead to a loss of activity. It is recommended to aliquot the enzyme upon the first thaw and store it at -70°C or in liquid nitrogen.[10][11] The enzyme should not be stored in a frost-free freezer.[10] For dilutions, it is best to use a specific enzyme dilution buffer, often containing glycerol to prevent freezing and stabilize the protein.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low DNA gyrase activity in the control (no inhibitor) | Incorrect buffer composition | Verify the concentrations of all buffer components, especially MgCl2 and ATP, which are essential for activity.[12][13] Prepare fresh ATP solutions, as they can degrade over time.[11] |
| Enzyme inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[10] Test a new aliquot of the enzyme. | |
| Nuclease contamination | Nuclease contamination can degrade the DNA substrate.[9][10] This can be checked by incubating the DNA substrate with the enzyme in the absence of ATP; any degradation would indicate nuclease activity.[9] | |
| High background (supercoiling in the absence of enzyme) | Contaminated DNA substrate | Ensure the relaxed plasmid DNA used as a substrate is fully relaxed and free of contaminants. Run a control lane on the gel with only the relaxed DNA. |
| Inconsistent results between experiments | Pipetting errors | Prepare a master mix for the reaction components to minimize pipetting variability.[14] |
| Variation in incubation time or temperature | Ensure precise and consistent incubation times and temperatures for all assays. The optimal temperature is typically 37°C.[9][11] | |
| DMSO concentration | If "this compound" is dissolved in DMSO, ensure the final concentration in the assay does not exceed 5%, as higher concentrations can inhibit the enzyme.[6][11] | |
| Unexpected band patterns on the agarose gel | Altered DNA mobility due to the inhibitor | Some compounds can bind to DNA and alter its electrophoretic mobility.[10] To check for this, run a control with the DNA substrate and the inhibitor in the absence of the enzyme. If mobility is altered, a phenol/chloroform extraction and ethanol precipitation of the DNA after the reaction may be necessary before loading the gel.[10] |
| Excessive salt concentration | High concentrations of monovalent salts (e.g., KCl, NaCl) can inhibit gyrase activity. Ensure the salt contributed by the inhibitor solution does not exceed the optimal range (typically below 250-300 mM total).[9][10][14] |
Experimental Protocols & Data
Standard DNA Gyrase Supercoiling Assay Protocol
This protocol is a general guideline for assessing the inhibitory effect of "this compound" on DNA gyrase supercoiling activity.
-
Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA (e.g., pBR322), and varying concentrations of "this compound" (or DMSO as a vehicle control).[11]
-
Enzyme Addition: Add DNA gyrase to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.[9][11]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.[11] Proteinase K can also be added to digest the enzyme.[9]
-
Analysis: Analyze the DNA topology by electrophoresis on a 1% agarose gel.[11] The supercoiled DNA will migrate faster than the relaxed DNA.
-
Visualization: Stain the gel with ethidium bromide or another DNA stain and visualize the bands under UV light.[11]
Table 1: Comparison of 5X DNA Gyrase Assay Buffer Compositions
| Component | Concentration (Source[9]) | Concentration (Source[10]) | Concentration (Source[6]) | Concentration (Source[15]) |
| Tris-HCl (pH 7.5) | 175 mM | 175 mM | 175 mM | 175 mM |
| KCl | 120 mM | 125 mM | 120 mM | 120 mM |
| MgCl₂ | 20 mM | 20 mM | 20 mM | 20 mM |
| ATP | 5 mM | 5 mM | Not specified in 5X | 5 mM |
| Dithiothreitol (DTT) | 10 mM | 10 mM | 10 mM | 10 mM |
| Spermidine | 9 mM | 9 mM | 9 mM | 9 mM |
| Glycerol | 32.5% | 31.25% | 32.5% | 32.5% |
| BSA | 500 µg/mL | 500 µg/mL | 500 µg/mL | 500 µg/mL |
Note: Final concentrations in the reaction are 1X.
Visualizations
DNA Gyrase Catalytic Cycle
Caption: The catalytic cycle of DNA gyrase, illustrating the key steps of DNA binding, cleavage, strand passage, and religation.
Experimental Workflow for "this compound" Inhibition Assay
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. microbenotes.com [microbenotes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. topogen.com [topogen.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebiohippo.com [ebiohippo.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. TG1003 | DNA Gyrase Assay Kit Clinisciences [clinisciences.com]
- 15. E. coli DNA Gyrase Assay Buffer - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Technical Support Center: DNA Gyrase-IN-3 Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DNA Gyrase-IN-3 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of bacterial DNA gyrase, specifically targeting the GyrB subunit.[1][2][3] DNA gyrase itself is a type II topoisomerase essential for bacterial survival.[4][5][6] It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[4][5][7] this compound inhibits the ATPase activity of the GyrB subunit, which is necessary for the enzyme's function.[2]
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound against E. coli DNA gyrase typically falls within the range of 5.41-15.64 µM.[1][2][3]
Q3: What are the essential controls for a DNA gyrase supercoiling assay?
To ensure the validity of your results, the following controls are essential:
-
Negative Control (No Enzyme): This control contains all reaction components except for the DNA gyrase. It is crucial for assessing the initial state of the relaxed DNA substrate and for detecting any potential nuclease contamination.[8]
-
Positive Control (No Inhibitor): This reaction includes DNA gyrase and all other assay components but no inhibitor. It demonstrates the enzyme's activity and serves as a baseline for calculating the percentage of inhibition.[9]
-
Vehicle Control: If the inhibitor is dissolved in a solvent (e.g., DMSO), this control should contain the same concentration of the solvent as the inhibitor-treated samples. This helps to rule out any effects of the solvent on enzyme activity.
-
Known Inhibitor Control: Using a well-characterized DNA gyrase inhibitor, such as ciprofloxacin or novobiocin, can validate the assay's sensitivity to inhibition.[5]
Q4: What is the principle behind the DNA gyrase supercoiling assay?
The most common DNA gyrase assay measures the enzyme's ability to introduce negative supercoils into a relaxed circular DNA substrate, such as pBR322.[6] The supercoiled product migrates faster through an agarose gel than the relaxed substrate.[10] The degree of supercoiling, and therefore enzyme activity, can be quantified by the intensity of the supercoiled DNA band on the gel.[11] Inhibition of the enzyme results in a decrease in the amount of supercoiled DNA.
Troubleshooting Guides
Problem 1: No supercoiling observed in the positive control.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Enzyme | Ensure the DNA gyrase has been stored correctly, typically at -80°C.[6] Avoid repeated freeze-thaw cycles.[8] Test the activity of a fresh aliquot of the enzyme. |
| Incorrect Buffer Composition | Verify the final concentrations of all components in the assay buffer, including ATP, MgCl2, and spermidine. ATP is essential for gyrase activity.[5][7][10] |
| Degraded DNA Substrate | Run a sample of the relaxed DNA substrate on a gel to check its integrity. If degraded, use a fresh stock. |
| Nuclease Contamination | Nuclease contamination will result in the degradation of the DNA substrate.[8] This can be checked in the "No Enzyme" control. If contamination is present, use fresh, nuclease-free reagents and sterile techniques. |
Problem 2: Faint or weak bands on the agarose gel.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient DNA Loaded | Ensure you are loading an adequate amount of DNA per well. Typically, 0.5 µg of plasmid DNA is used. |
| Poor Staining | Increase the concentration of the DNA stain (e.g., ethidium bromide or SYBR Green) or the staining time.[12] It is recommended to stain the gel after electrophoresis for better resolution.[10] |
| Incorrect Electrophoresis Conditions | Run the agarose gel at a lower voltage for a longer period to improve band resolution. Ensure the running buffer is fresh and at the correct concentration. |
Problem 3: Smeared bands on the agarose gel.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Nuclease Contamination | As mentioned previously, nuclease activity will lead to DNA degradation, appearing as a smear.[12] |
| Overloaded DNA | Loading too much DNA can cause band smearing. Optimize the amount of DNA loaded per well. |
| High Salt Concentration | High salt concentrations in the sample can interfere with DNA migration. Ensure the final salt concentration in the loading buffer is appropriate.[13] |
| Protein Contamination | Residual protein in the DNA sample can affect its migration. Consider an additional purification step for the DNA substrate.[13] |
Problem 4: Unexpected results with this compound.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inaccurate Inhibitor Concentration | Verify the stock concentration of your this compound. Perform a serial dilution to test a range of concentrations. |
| Inhibitor Insolubility | Ensure this compound is fully dissolved in the vehicle solvent before adding it to the assay. |
| Incorrect Incubation Time | Optimize the incubation time for the inhibitor with the enzyme before adding the DNA substrate. |
Quantitative Data Summary
| Compound | Target | Organism | Assay Type | IC50 |
| This compound | DNA Gyrase B | E. coli | Supercoiling | 5.41-15.64 µM[1][2][3] |
| Ciprofloxacin | DNA Gyrase | E. coli | Supercoiling | Varies (used as a control) |
| Novobiocin | DNA Gyrase B | E. coli | ATPase/Supercoiling | Varies (used as a control)[7] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin).
-
Inhibitor Addition: Add the desired concentration of this compound (or vehicle control) to individual reaction tubes.
-
Enzyme Addition: Add DNA gyrase to each tube (except the "No Enzyme" control) and gently mix. The amount of enzyme should be pre-determined to achieve about 90% supercoiling in the positive control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).
-
Initiate Reaction: Add the relaxed pBR322 DNA substrate (e.g., 0.5 µg) to each reaction tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[8]
-
Stop Reaction: Terminate the reactions by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.
-
Proteinase K Treatment (Optional): To remove the enzyme, proteinase K can be added to a final concentration of 50 µg/ml and incubated for 15-30 minutes at 37°C.[8]
-
Sample Loading: Add loading dye to each sample.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[8] Run the gel in 1x TAE buffer without ethidium bromide.[10]
-
Staining and Visualization: After electrophoresis, stain the gel with an appropriate DNA stain (e.g., ethidium bromide at 0.5 µg/ml) and visualize the bands under UV light.[8]
-
Analysis: Quantify the intensity of the relaxed and supercoiled DNA bands to determine the percentage of inhibition.
Visualizations
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Caption: Troubleshooting logic for the absence of DNA supercoiling.
References
- 1. Bacterial Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. inspiralis.com [inspiralis.com]
- 7. microbenotes.com [microbenotes.com]
- 8. topogen.com [topogen.com]
- 9. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Dealing with low signal in "DNA Gyrase-IN-3" ATPase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in "DNA Gyrase-IN-3" ATPase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect the ATPase assay?
A1: this compound is an investigational inhibitor targeting the ATPase activity of DNA gyrase. DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA in an ATP-dependent manner.[1][2][3] The hydrolysis of ATP is essential for this enzymatic function.[4][5][6] Therefore, an effective inhibitor like this compound is expected to reduce or completely abolish the ATPase activity, leading to a decrease in the signal generated by the assay that measures ATP hydrolysis.
Q2: What are the common methods for measuring DNA gyrase ATPase activity?
A2: DNA gyrase ATPase activity is typically measured using coupled-enzyme assays or by detecting the depletion of ATP or the generation of ADP. A common method is a spectrophotometric assay that couples the hydrolysis of ATP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5] Other methods may involve fluorescence or luminescence-based detection of ATP or ADP.
Q3: What are the critical components of a DNA gyrase ATPase assay?
A3: A typical DNA gyrase ATPase assay includes the following components:
-
DNA Gyrase Enzyme: Composed of GyrA and GyrB subunits.[2][4]
-
DNA Substrate: Usually relaxed plasmid DNA, as DNA stimulates gyrase's ATPase activity.[5][7]
-
Assay Buffer: Contains salts (e.g., KCl), a buffering agent (e.g., Tris-HCl), and a divalent cation (e.g., MgCl2), which is essential for activity.[5][8][9]
-
Inhibitor: In this case, "this compound".
-
Detection System: Reagents required to measure ATP hydrolysis. For a coupled assay, this would include phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[5]
Troubleshooting Guide: Low or No Signal
A low or absent signal in your DNA gyrase ATPase assay can be frustrating. The following guide provides a systematic approach to identifying and resolving the most common causes.
Problem Area 1: Reagent and Sample Integrity
Q4: My positive control (no inhibitor) shows a very low signal. What could be wrong with my reagents?
A4: A low signal in the positive control indicates a fundamental problem with the assay components or setup, independent of the inhibitor.[10] Here are several potential causes and solutions:
-
Inactive Enzyme: DNA gyrase is a sensitive enzyme that can lose activity if not stored and handled properly.[10]
-
Solution: Ensure the enzyme is stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles.[5][10] When preparing the reaction, keep the enzyme on ice. To test for enzyme activity directly, you can perform a DNA supercoiling assay, which is a primary function of gyrase.[8]
-
-
Degraded ATP: ATP solutions can degrade over time, especially with multiple freeze-thaw cycles or improper storage.
-
Solution: Prepare fresh ATP stocks and store them in small aliquots at -20°C.
-
-
Incorrect Buffer Composition: The buffer composition is critical for enzyme activity.[9]
-
Contaminated Reagents: Contamination with inhibitors or other substances can suppress enzyme activity.[12]
-
Solution: Use high-purity water and reagents. Prepare fresh solutions if contamination is suspected.
-
Quantitative Data Summary: Common Reagent Issues
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Positive Control Signal | Inactive DNA Gyrase | Aliquot and store enzyme at -80°C. Avoid repeated freeze-thaw cycles. Perform a supercoiling assay to confirm activity. | Restoration of expected signal in the positive control. |
| Degraded ATP | Prepare fresh ATP stock from powder. Aliquot and store at -20°C. | Consistent and robust signal in ATP-dependent reactions. | |
| Suboptimal Buffer | Verify pH and concentrations of all components (Tris, KCl, MgCl2). Prepare fresh buffer. | Optimal enzyme performance and reliable assay results. | |
| Reagent Contamination | Use sterile, nuclease-free water and dedicated labware. | Elimination of unexpected inhibition and background noise. |
Problem Area 2: Assay Conditions and Protocol
Q5: I've confirmed my reagents are good, but the signal is still low across all my wells. What experimental conditions should I check?
A5: Suboptimal assay conditions can significantly impact enzyme kinetics and signal generation.
-
Incorrect Temperature: Enzyme activity is highly dependent on temperature.[10][12]
-
Incorrect Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.
-
Solution: Review the protocol for the recommended incubation time. If the signal is consistently low, you can perform a time-course experiment to determine the optimal reaction time.
-
-
Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations of enzyme, substrate, or other critical reagents.[13]
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions of your inhibitor, ensure thorough mixing at each step.
-
Experimental Workflow: Troubleshooting Low Signal
Caption: A logical workflow for troubleshooting low signal in DNA gyrase ATPase assays.
Problem Area 3: Issues with the Inhibitor "this compound"
Q6: My positive control works, but I see a very low signal even at the lowest concentration of this compound. What could be the issue?
A6: If the positive control is robust, the issue likely lies with the inhibitor itself or its interaction with the assay components.
-
Incorrect Inhibitor Concentration: The inhibitor concentration might be too high, causing complete inhibition even at the lowest tested dose.
-
Solution: Perform a wider range of serial dilutions, extending to much lower concentrations, to determine the IC50 value accurately.
-
-
Inhibitor Insolubility: If "this compound" is not fully dissolved, its effective concentration will be unknown and it may interfere with the assay optics.
-
Solution: Ensure the inhibitor is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Be mindful of the final solvent concentration in the assay, as high concentrations can inhibit the enzyme.[8] Run a solvent-only control to check for any inhibitory effects of the solvent itself.
-
-
Interference with Detection System: The inhibitor might interfere with the detection chemistry. For example, it could absorb light at the same wavelength as NADH or quench a fluorescent signal.
-
Solution: Run a control reaction without the enzyme but with the inhibitor and detection reagents to see if the inhibitor itself affects the signal.
-
Experimental Protocols
Protocol 1: Standard DNA Gyrase ATPase Coupled Assay
This protocol is adapted from standard methodologies for measuring DNA gyrase ATPase activity via a coupled-enzyme system.[5]
-
Prepare the 5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 500 mM KCl, 25 mM MgCl2, 25 mM DTT, and 50% (w/v) glycerol. Store at -20°C.
-
Prepare the Reaction Mix: For each 100 µL reaction, combine the following in a microplate well:
-
20 µL of 5X Assay Buffer
-
3 µL of 1 µg/µL linear pBR322 DNA
-
1 µL of 80 mM Phosphoenolpyruvate (PEP)
-
1.5 µL of Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix
-
2 µL of 20 mM NADH
-
Water to a final volume of 83.3 µL
-
-
Add Inhibitor: Add 10 µL of "this compound" at various concentrations (dissolved in a suitable solvent like DMSO). For the positive control, add 10 µL of the solvent. For the negative control, add 10 µL of dilution buffer instead of the enzyme later.
-
Add Enzyme: Add 10 µL of 500 nM E. coli DNA gyrase to all wells except the negative control. The final enzyme concentration will be 50 nM.
-
Start the Reaction: Add 6.7 µL of 30 mM ATP to all wells to initiate the reaction.
-
Measure Absorbance: Immediately place the plate in a plate reader and monitor the decrease in absorbance at 340 nm at regular intervals for 30-60 minutes at 25°C. The rate of decrease in absorbance is proportional to the rate of ATP hydrolysis.
Signaling Pathway: Coupled ATPase Assay
Caption: The enzymatic cascade of a coupled DNA gyrase ATPase assay.
Quantitative Data Summary: Assay Component Concentrations
| Component | Stock Concentration | Volume per 100 µL Reaction | Final Concentration |
| 5X Assay Buffer | 5X | 20 µL | 1X |
| Linear pBR322 DNA | 1 µg/µL | 3 µL | 30 µg/mL |
| PEP | 80 mM | 1 µL | 0.8 mM |
| PK/LDH | Varies by supplier | 1.5 µL | As recommended |
| NADH | 20 mM | 2 µL | 0.4 mM |
| DNA Gyrase | 500 nM | 10 µL | 50 nM |
| ATP | 30 mM | 6.7 µL | 2 mM |
| This compound | Varies | 10 µL | Varies |
This structured approach should help researchers effectively troubleshoot low signal issues in their this compound ATPase assays and ensure the generation of reliable and reproducible data.
References
- 1. DNA gyrase - Wikipedia [en.wikipedia.org]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. inspiralis.com [inspiralis.com]
- 6. cbioc.com [cbioc.com]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional interactions between gyrase subunits are optimized in a species-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. neb.com [neb.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: DNA Gyrase Inhibitor-3 (DGI-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the novel DNA gyrase inhibitor, DGI-3.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for DNA gyrase?
DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[1][2][3] The catalytic cycle involves the binding of ATP to the GyrB subunits, wrapping of a DNA segment (G-segment) around the complex, capturing a second DNA segment (T-segment), cleaving the G-segment, passing the T-segment through the break, and finally, re-ligating the G-segment.[2][4] This entire process is ATP-dependent.[2][5]
Q2: How do inhibitors of DNA gyrase, like DGI-3, typically work?
DNA gyrase inhibitors can act at different stages of the enzyme's catalytic cycle. They are broadly classified into two main categories:
-
ATP-Competitive Inhibitors: These compounds bind to the ATPase domain on the GyrB subunit, preventing ATP from binding and thus inhibiting the energy-dependent supercoiling activity.[5]
-
DNA Gyrase Poisons: These inhibitors, such as fluoroquinolones, stabilize the complex formed between DNA gyrase and the cleaved DNA.[6] This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacteria.
The precise mechanism of DGI-3 should be determined experimentally, but these are the two most common modes of inhibition.
Q3: What are the standard assays to characterize a novel DNA gyrase inhibitor like DGI-3?
The primary assays to characterize a novel DNA gyrase inhibitor include:
-
DNA Supercoiling Assay: This is the most common assay and measures the ability of the inhibitor to block the introduction of negative supercoils into a relaxed plasmid DNA substrate.[7][8]
-
ATPase Assay: This assay measures the ATP hydrolysis activity of the GyrB subunit and is used to determine if the inhibitor is ATP-competitive.[9]
-
DNA Cleavage Assay: This assay is used to determine if the inhibitor is a DNA gyrase poison by detecting the accumulation of cleaved DNA-gyrase complexes.[6]
-
Relaxation Assay: This assay measures the ability of the inhibitor to affect the relaxation of supercoiled DNA by DNA gyrase, which is an ATP-independent process.[5]
Troubleshooting Guides
Biochemical Assays
Issue 1: High Variability or No Inhibition in DNA Supercoiling Assay
| Potential Cause | Troubleshooting Step |
| Incorrect Enzyme Concentration | Titrate the DNA gyrase concentration to find the optimal amount that gives robust supercoiling without being in excess. |
| Degraded ATP | Prepare fresh ATP stock solutions. Avoid multiple freeze-thaw cycles of the ATP-containing buffer.[8] |
| Sub-optimal Buffer Conditions | Ensure the assay buffer contains the correct concentrations of Tris-HCl, KCl, MgCl2, and spermidine. High salt concentrations (>250-300 mM) can inhibit gyrase activity.[8] |
| Nuclease Contamination | Run a control reaction without ATP. If the DNA is degraded, it indicates nuclease contamination in the enzyme preparation or other reagents.[8] |
| Inhibitor Precipitation | Visually inspect the reaction mixture for any precipitate. If DGI-3 is not fully soluble in the assay buffer, consider using a co-solvent like DMSO, but keep the final concentration low (<1-2%) as it can affect enzyme activity. |
| Inaccurate IC50 from Gel-Based Assay | Gel-based assays may overestimate the IC50 value because significant inhibition can occur before a visible change in the supercoiled band is apparent.[7] For more accurate IC50 determination, consider using a fluorescence-based microplate assay.[7] |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., MIC determination)
| Potential Cause | Troubleshooting Step |
| Cell Clumping | Ensure a single-cell suspension is used for inoculation to achieve uniform cell growth. |
| Inoculum Size Variability | Standardize the inoculum density (e.g., using a spectrophotometer to measure OD600) for consistent results. |
| Inhibitor Binding to Plasticware | Use low-binding plates, especially for hydrophobic compounds. |
| Efflux Pump Activity | If the inhibitor shows good activity in biochemical assays but poor activity in cell-based assays, consider if the bacteria are expressing efflux pumps that remove the compound. This can be tested using efflux pump inhibitors. |
| Cell Line Variability | Genetic drift in bacterial strains can lead to changes in susceptibility. Use a fresh culture from a frozen stock for each experiment. For eukaryotic cell lines (if applicable), high passage numbers can lead to phenotypic changes.[10] |
Experimental Protocols
Detailed Methodology: DNA Supercoiling Assay (Gel-Based)
-
Reaction Setup: In a final volume of 30 µL, mix the following components on ice:
-
5x Assay Buffer (175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM Spermidine, 32.5% glycerol, 500 µg/mL BSA)
-
1 mM ATP
-
1 U DNA Gyrase
-
300 ng relaxed pBR322 DNA
-
Varying concentrations of DGI-3 (dissolved in DMSO, final DMSO concentration ≤1%)
-
Nuclease-free water to 30 µL
-
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding 6 µL of 6x Stop Buffer/Loading Dye (e.g., containing 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol, and 1% SDS). Add 1 µL of 50 µg/mL Proteinase K and incubate at 37°C for 30 minutes.[8]
-
Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80V for 2 hours.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Analysis: Quantify the band intensities using densitometry software. The IC50 is the concentration of DGI-3 that inhibits 50% of the supercoiling activity.
Visualizations
DNA Gyrase Catalytic Cycle and Inhibition
Caption: Mechanism of DNA gyrase and points of inhibitor action.
Experimental Workflow: Troubleshooting Supercoiling Assay
Caption: Logical workflow for troubleshooting DNA supercoiling assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. topogen.com [topogen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cellgs.com [cellgs.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA Gyrase-IN-3 (also known as Gyramide A) with other well-established DNA gyrase inhibitors. The information presented is supported by experimental data to aid in the evaluation of its potential as an antibacterial agent.
Introduction to this compound
This compound, a member of the gyramide class of antibiotics, is a bacteriostatic agent that specifically targets bacterial DNA gyrase.[1] Its mechanism of action is distinct from the two main classes of clinically used DNA gyrase inhibitors, the fluoroquinolones and the aminocoumarins. This compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the enzyme from introducing negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria.[1] Notably, this compound does not inhibit the closely related topoisomerase IV, highlighting its specificity. Furthermore, unlike fluoroquinolones, it does not stabilize the DNA-gyrase cleavage complex, thus not inducing double-stranded DNA breaks.
Comparative Performance Data
The inhibitory efficacy of this compound and its alternatives can be quantitatively assessed through their half-maximal inhibitory concentration (IC50) against DNA gyrase activity and their minimum inhibitory concentration (MIC) against bacterial growth.
Table 1: In Vitro DNA Gyrase Inhibition (IC50)
| Compound | Target Enzyme/Assay | Organism | IC50 (µM) |
| This compound (Gyramide A analogs) | DNA Gyrase (Supercoiling) | E. coli | 0.047 - 0.170 |
| Novobiocin | DNA Gyrase (Supercoiling) | E. coli | 0.08[2], 0.48[3], 12.4[4] |
| DNA Gyrase (ATPase) | E. coli | Not explicitly found | |
| Ciprofloxacin | DNA Gyrase (Supercoiling) | N. gonorrhoeae | 0.39[5] |
| DNA Gyrase (Supercoiling) | E. coli | 2.57[3], 14.4[4] | |
| DNA Gyrase (Cleavage) | N. gonorrhoeae | 1.3 |
Table 2: Antibacterial Activity (MIC)
| Compound | Organism | MIC (µg/mL) |
| This compound (Gyramide A) | E. coli (Resistant Mutants) | >41[1] |
| Novobiocin | E. coli | 0.05 (in ΔmukB ΔtolC cells)[6] |
| Ciprofloxacin | E. coli | ≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)[7] |
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence of an inhibitor.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/ml albumin)
-
10 mM ATP solution
-
Test compound (this compound or alternative) dissolved in an appropriate solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Chloroform:isoamyl alcohol (24:1) (optional)
-
Proteinase K (optional)
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the desired concentration of the test compound or solvent control to individual reaction tubes.
-
Initiate the reaction by adding a defined unit of E. coli DNA gyrase.
-
Add ATP to start the supercoiling reaction.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding the stop solution/loading dye. Optionally, treat with Proteinase K to digest the enzyme and perform a chloroform:isoamyl alcohol extraction to remove proteins.
-
Load the samples onto a 1% agarose gel containing a DNA stain.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.
-
Visualize the DNA bands under UV light and quantify the amount of supercoiled DNA to determine the extent of inhibition.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50%.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of DNA gyrase, which is inhibited by compounds like this compound. A common method is a coupled-enzyme spectrophotometric assay.
Materials:
-
E. coli DNA gyrase
-
Linearized plasmid DNA (e.g., pBR322)
-
5X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl2, 5 mM DTT, 10% (w/v) glycerol)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Test compound (this compound or alternative)
Procedure:
-
Set up a reaction mixture in a microplate well containing assay buffer, linearized DNA, PEP, PK, LDH, and NADH.
-
Add the test compound or solvent control.
-
Add DNA gyrase to the wells.
-
Start the reaction by adding ATP.
-
The hydrolysis of ATP to ADP by gyrase is coupled to the oxidation of NADH to NAD+ by PK and LDH.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.
-
The rate of ATP hydrolysis is proportional to the rate of decrease in absorbance.
-
Calculate the IC50 value as the inhibitor concentration that causes 50% inhibition of the ATPase activity.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
Test compound (this compound or alternative)
-
96-well microtiter plates
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this further to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well with no antibiotic.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizations
Caption: Mechanism of action of this compound compared to other inhibitors.
Caption: Workflow for validating the inhibitory effect of this compound.
Caption: Logical relationship for comparing this compound with alternatives.
References
- 1. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore-Based Virtual Screening and Molecular Dynamics Simulation for Identification of a Novel DNA Gyrase B Inhibitor with Benzoxazine Acetamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novobiocin Susceptibility of MukBEF-Deficient Escherichia coli Is Combinatorial with Efflux and Resides in DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
A Comparative Guide to DNA Gyrase B Inhibitors: Benchmarking DNA Gyrase-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DNA Gyrase-IN-3 against other prominent DNA gyrase B inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers engaged in antibacterial drug discovery and development.
Introduction to DNA Gyrase B Inhibition
Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and repair. This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that is crucial for the enzyme's catalytic activity, making it a well-validated target for the development of antibacterial agents. Inhibitors targeting the GyrB subunit disrupt the energy-dependent process of DNA supercoiling, ultimately leading to bacterial cell death. This guide focuses on a comparative analysis of several GyrB inhibitors, with a special emphasis on this compound.
Mechanism of Action of DNA Gyrase B Inhibitors
DNA gyrase B inhibitors typically function by competitively binding to the ATP-binding pocket of the GyrB subunit. This binding event prevents ATP hydrolysis, which is essential for the conformational changes required for the enzyme to introduce negative supercoils into the DNA. The inhibition of this process leads to the accumulation of topological stress in the bacterial chromosome, stalling DNA replication and transcription, and ultimately resulting in bactericidal activity.
Caption: General mechanism of competitive inhibition of the DNA gyrase B subunit.
Quantitative Comparison of DNA Gyrase B Inhibitors
The following table summarizes the in vitro potency of this compound and other selected DNA gyrase B inhibitors against Escherichia coli DNA gyrase. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli DNA gyrase | 5.41 - 15.64 | [1] |
| Novobiocin | E. coli DNA gyrase | ~0.026 - 12.4 | [2][3][4] |
| Coumermycin A1 | E. coli DNA gyrase | More potent than Novobiocin | [5][6] |
| Gepotidacin | E. coli DNA gyrase | 0.32 | [7][8] |
| Zoliflodacin | E. coli DNA gyrase | 9 | [8][9] |
| N-phenylpyrrolamide (Compound 28) | E. coli DNA gyrase | 0.02 |
Detailed Experimental Protocols
Accurate comparison of inhibitor potency requires an understanding of the experimental conditions under which the data were generated. Below are detailed methodologies for the key assays used to evaluate the inhibitors cited in this guide.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The different topological forms of DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
Protocol for this compound (as described in Omar et al., 2020):
-
Reaction Mixture: The reaction mixture (25 μL) contained 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL bovine serum albumin, and 200 ng of relaxed pBR322 plasmid DNA.
-
Enzyme and Inhibitor: 1 unit of E. coli DNA gyrase and varying concentrations of the test compound (this compound) were added to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C for 1 hour.
-
Termination and Analysis: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K. The samples were then subjected to electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band was quantified to determine the extent of inhibition.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction. The amount of ADP produced is quantified, often using a coupled-enzyme system that results in a spectrophotometrically detectable change.
General Protocol:
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, KCl, MgCl2, and DTT. The mixture includes DNA (as a cofactor), ATP, and the DNA gyrase enzyme.
-
Coupled-Enzyme System: To measure ATP hydrolysis, a system containing pyruvate kinase and lactate dehydrogenase is often used. Pyruvate kinase converts ADP and phosphoenolpyruvate to ATP and pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
Detection: The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the rate of ATP hydrolysis.
Experimental Workflow for Inhibitor Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of novel DNA gyrase inhibitors.
Caption: A typical workflow for the evaluation of DNA gyrase inhibitors.
Concluding Remarks
This guide provides a comparative overview of this compound in the context of other established and novel DNA gyrase B inhibitors. The presented data highlights the potency of this compound as a micromolar inhibitor of E. coli DNA gyrase. The continued exploration of novel scaffolds, such as that of this compound, is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. The detailed experimental protocols and workflows provided are intended to aid researchers in the design and interpretation of their own studies in this important field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effects of novobiocin, coumermycin A1, clorobiocin, and their analogs on Escherichia coli DNA gyrase and bacterial growth | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemica.com [medchemica.com]
- 8. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: DNA Gyrase-IN-3 versus Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-3, and the well-established class of quinolone antibiotics. The following sections present a comprehensive overview of their mechanisms of action, antibacterial efficacy, and potential for cytotoxicity, supported by available experimental data.
Mechanism of Action: Targeting Bacterial DNA Gyrase
Both this compound and quinolone antibiotics exert their antibacterial effects by targeting bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2][3] However, their precise binding sites and inhibitory mechanisms differ.
Quinolone Antibiotics: This class of antibiotics, which includes widely used drugs like ciprofloxacin and levofloxacin, inhibits the nicking and resealing activity of the GyrA subunit of DNA gyrase.[1][4] By stabilizing the enzyme-DNA cleavage complex, quinolones lead to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[4][5]
This compound: As a member of the benzosuberone-thiazole class, this compound is a bacterial DNA gyrase B inhibitor.[6][7] It targets the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent supercoiling of DNA.[6] This distinct mechanism of action suggests that this compound may be effective against bacteria that have developed resistance to quinolones through mutations in the GyrA subunit.
Caption: Comparative mechanism of action of quinolones and this compound.
Comparative Efficacy: In Vitro Studies
The antibacterial efficacy of both compound classes has been evaluated through in vitro assays, primarily by determining their 50% inhibitory concentration (IC50) against purified DNA gyrase and their minimum inhibitory concentration (MIC) against various bacterial strains.
DNA Gyrase Inhibition
The following table summarizes the IC50 values for this compound and representative quinolones against E. coli DNA gyrase. Lower IC50 values indicate greater potency in inhibiting the enzyme.
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| This compound | E. coli DNA Gyrase B | 5.41 - 15.64 | [6][7] |
| Ciprofloxacin | E. coli DNA Gyrase | 10.71 - 12.03 | [8] |
| Levofloxacin | E. coli DNA Gyrase | 2.50 ± 0.14 µg/mL (~6.9 µM) | [4][9] |
Note: The IC50 for Levofloxacin was converted from µg/mL to µM for comparison, assuming a molecular weight of approximately 361.37 g/mol .
Antibacterial Spectrum of Activity
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents a comparison of the MIC values of this compound and common quinolones against a panel of bacteria.
| Compound | H. influenzae (µg/mL) | M. pneumoniae (µg/mL) | B. pertussis (µg/mL) | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | Reference(s) |
| This compound | 1.95 | 1.95 | 1.95 | Not Reported | Not Reported | Not Reported | [6] |
| Ciprofloxacin | Not Reported | Not Reported | Not Reported | 0.25 - 0.6 | 0.25 - 0.5 | 0.013 | [10][11][12] |
| Levofloxacin | Not Reported | Not Reported | Not Reported | 0.12 - 0.25 | >0.5 | 0.008 - 0.03 | [13][14][15] |
Resistance Profile
A critical aspect of any new antibiotic is its potential to overcome existing resistance mechanisms.
Quinolone Resistance: Resistance to quinolones primarily arises from mutations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the affinity of quinolones for their target.
Potential of this compound: By targeting the GyrB subunit, this compound may circumvent the common resistance mechanisms that affect quinolones. This presents a significant advantage in treating infections caused by quinolone-resistant strains.
Caption: Potential of this compound to bypass quinolone resistance.
Cytotoxicity Profile
Assessing the cytotoxic potential of new antimicrobial agents against human cells is crucial for their development as safe therapeutics.
Quinolone Cytotoxicity: Studies have shown that ciprofloxacin can induce cytotoxicity in human cell lines, such as fibroblast and HeLa cells, with effects being dose- and time-dependent.[7][16] For instance, significant cytotoxicity was observed in human fibroblast cells at concentrations of 0.129 mM and higher after 48 hours of exposure.[16] Levofloxacin has also demonstrated cytotoxic effects on various cell lines.[2][17][18]
This compound Cytotoxicity: Currently, there is no publicly available data on the cytotoxicity of this compound against human cell lines. This remains a critical area for future investigation to determine its therapeutic index.
| Compound | Cell Line | Cytotoxic Concentration (µM) | Exposure Time (hours) | Reference(s) |
| Ciprofloxacin | Human Fibroblast | > 129 | 48 | [16][19] |
| HeLa | 100 mg/L (~300) | 24, 48 | [7] | |
| A-172 Glioblastoma | 259.3 | 72 | [5] | |
| Levofloxacin | Rat Mesenchymal Stem Cells | 14 - 224 | 48 | [18] |
| This compound | Not Reported | Not Reported | Not Reported | - |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. DNA gyrase supercoiling assay. [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 6. Novel anti-tubercular and antibacterial based benzosuberone-thiazole moieties: Synthesis, molecular docking analysis, DNA gyrase supercoiling and ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides [mdpi.com]
- 13. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 14. Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity in ciprofloxacin-treated human fibroblast cells and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin and Levofloxacin as Potential Drugs in Genitourinary Cancer Treatment-The Effect of Dose-Response on 2D and 3D Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Rise of Novel DNA Gyrase Inhibitors: A Comparative Analysis of DNA Gyrase-IN-3 Efficacy in Tuberculosis Drug Discovery
A new class of anti-tubercular agents targeting DNA gyrase, represented by compounds such as DNA Gyrase-IN-3, is demonstrating significant promise in the fight against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. This guide provides a detailed comparison of the efficacy of these novel inhibitors against established anti-tubercular drugs, supported by experimental data and protocols.
DNA gyrase, a type II topoisomerase, is an essential enzyme in M. tuberculosis responsible for maintaining DNA topology, a critical process for DNA replication and transcription.[1][2][3] Its validated role as a drug target has been successfully exploited by fluoroquinolones, a key class of second-line anti-tubercular drugs.[4][5] However, the emergence of fluoroquinolone-resistant Mtb strains necessitates the development of new inhibitors with alternative binding modes.[5] Novel Bacterial Topoisomerase Inhibitors (NBTIs), also referred to as Mycobacterium Gyrase Inhibitors (MGIs), represent a promising new chemical class that targets DNA gyrase with a mechanism distinct from fluoroquinolones, offering potential for activity against both drug-susceptible and resistant Mtb.[6][7] This guide will focus on the efficacy of representative compounds from this class, typified by this compound.
Comparative Efficacy Against Mycobacterium tuberculosis
The in vitro potency of novel DNA gyrase inhibitors has been evaluated against the H37Rv laboratory strain of M. tuberculosis and compared with existing anti-tubercular agents. The minimum inhibitory concentration (MIC), a key measure of a drug's efficacy, has been determined for these compounds.
| Compound Class | Specific Compound | Target | MIC (μM) against Mtb H37Rv |
| Novel Bacterial Topoisomerase Inhibitor (NBTI/MGI) | Compound 1 | DNA Gyrase | 0.5 |
| This compound (Compound 3) | DNA Gyrase | <0.01 | |
| Compound 2 | DNA Gyrase | 0.08 | |
| Fluoroquinolone | Moxifloxacin | DNA Gyrase | 0.15 |
| Gatifloxacin | DNA Gyrase | - | |
| Ciprofloxacin | DNA Gyrase | - | |
| Levofloxacin | DNA Gyrase | - | |
| First-Line Anti-TB Drug | Isoniazid | Mycolic Acid Synthesis | ~0.2-0.6 (literature values) |
| Rifampicin | RNA Polymerase | ~0.1-0.2 (literature values) |
Data for NBTIs/MGIs and Moxifloxacin sourced from a comparative study.[6] Isoniazid and Rifampicin MIC values are typical literature ranges and are provided for broader context.
As the data indicates, this compound demonstrates exceptional potency, with an MIC value significantly lower than the widely used fluoroquinolone, moxifloxacin.[6] This suggests a potentially higher intrinsic activity against M. tuberculosis. Furthermore, these novel inhibitors have shown activity against fluoroquinolone-resistant strains, highlighting their different mechanism of action.[7]
Mechanism of Action: A Different Approach to Gyrase Inhibition
Fluoroquinolones act by stabilizing the complex between DNA gyrase and cleaved DNA, leading to lethal double-strand breaks.[7][8] In contrast, NBTIs like this compound are thought to inhibit the ATPase activity of the GyrB subunit of DNA gyrase, which is essential for the enzyme's catalytic cycle.[9] This different binding site and mechanism are crucial for their activity against fluoroquinolone-resistant Mtb, which often harbor mutations in the GyrA subunit.[10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other anti-tubercular drugs.
M. tuberculosis DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by M. tuberculosis DNA gyrase.
-
Enzyme and Substrate Preparation : 0.3 units of M. tuberculosis DNA gyrase holoenzyme and 500 ng of relaxed pBR322 plasmid DNA are prepared in a reaction buffer (50 mM Tris-HCl pH 7.9, 5 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/ml BSA, 1 mM ATP, 8 mM MgCl2).[6]
-
Compound Incubation : The test compound (e.g., this compound) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of the enzyme and incubated at 37°C for 60 minutes.[6]
-
Reaction Termination : The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis : The DNA topoisomers (supercoiled vs. relaxed) are separated by agarose gel electrophoresis and visualized by ethidium bromide staining.[8][11] The intensity of the bands is quantified to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC50).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
Drug Dilution Series : A serial dilution of the test compound is prepared in a 96-well microplate.
-
Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation : The microplate is incubated at 37°C for 7-14 days.
-
MIC Reading : The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed. This can be assessed visually or by using a growth indicator like resazurin.
Conclusion
Novel Bacterial Topoisomerase Inhibitors, exemplified by compounds like this compound, represent a significant advancement in the search for new anti-tubercular drugs. Their potent in vitro activity, which surpasses that of some established fluoroquinolones, and their distinct mechanism of action make them promising candidates for further development.[6] Their ability to circumvent existing resistance mechanisms to fluoroquinolones is a particularly valuable attribute.[7] The experimental protocols outlined provide a framework for the continued evaluation and optimization of this exciting new class of anti-tubercular agents. Further in vivo studies are warranted to fully assess their therapeutic potential.
References
- 1. Dna gyrase – new target for antitubercular action. [wisdomlib.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Structural Aspects of Mycobacterium tuberculosis DNA Gyrase Targeted by Novel Bacterial Topoisomerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of gyrase B as a drug target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of DNA Gyrase-IN-3: A Comparative Analysis Against Bacterial Pathogens
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of "DNA Gyrase-IN-3" activity. This report provides an objective comparison of its performance with established DNA gyrase inhibitors, supported by experimental data and detailed protocols.
Introduction
DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[2][3][4] "this compound," a member of the gyramide class of inhibitors, has emerged as a promising compound that targets this essential enzyme. This guide provides a comprehensive cross-validation of the activity of this compound and its analogs against a panel of bacterial strains, comparing its efficacy with well-established DNA gyrase inhibitors, ciprofloxacin and novobiocin.
Mechanism of Action: A Unique Approach to Gyrase Inhibition
This compound (also referred to as gyramide A or compound 3) exhibits a distinct mechanism of action compared to other known gyrase inhibitors. It functions as a bacteriostatic agent by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2][5] This inhibition leads to an accumulation of positively supercoiled DNA, which stalls replication forks, triggers the SOS response, and ultimately halts cell division.[2][6] A key advantage of this compound is its specificity for DNA gyrase, as it does not inhibit the closely related topoisomerase IV.[2][6] This specificity, coupled with the fact that resistance mutations map to a new site on DNA gyrase, suggests a lower potential for cross-resistance with existing fluoroquinolone and aminocoumarin antibiotics.[3][4]
Below is a diagram illustrating the proposed signaling pathway of this compound's inhibitory action.
Caption: Mechanism of this compound Action.
Comparative Antibacterial Activity
The in vitro activity of this compound and its analogs, alongside ciprofloxacin and novobiocin, was evaluated against a panel of Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentrations (MICs), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, are summarized in the table below.
| Bacterial Strain | This compound (Gyramide A) | Gyramide D | Gyramide E | Gyramide F | Ciprofloxacin | Novobiocin |
| Gram-Positive | ||||||
| Bacillus subtilis (ATCC 6633) | >128 | 4 | 4 | 4 | 0.25 | 0.125 |
| Enterococcus faecalis (ATCC 29212) | >128 | 32 | 16 | 16 | 1 | 16 |
| Staphylococcus aureus (ATCC 29213) | >128 | 8 | 4 | 4 | 0.5 | 0.06 |
| Staphylococcus aureus (MRSA, ATCC 33591) | >128 | 16 | 8 | 8 | >128 | 0.125 |
| Streptococcus pneumoniae (ATCC 49619) | >128 | 4 | 2 | 2 | 1 | 0.25 |
| Gram-Negative | ||||||
| Escherichia coli (HB101) | 128 | 128 | 64 | 64 | 0.015 | 128 |
| Escherichia coli (TolC mutant) | 4.1 | ND | ND | ND | ND | 0.77 |
| Klebsiella pneumoniae (ATCC 13883) | >128 | >128 | >128 | >128 | 0.06 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | >128 | >128 | >128 | >128 | 0.5 | >256 |
| Salmonella enterica (ATCC 14028) | >128 | 64 | 32 | 32 | 0.015 | 64 |
| Shigella flexneri (ATCC 12022) | >128 | 64 | 32 | 32 | 0.015 | 128 |
ND: Not Determined. Data compiled from multiple sources.[2][3]
The results indicate that while the parent compound, this compound (Gyramide A), shows limited activity against wild-type strains, its analogs (Gyramides D, E, and F) demonstrate significantly improved potency, particularly against Gram-positive bacteria.[3] Notably, these analogs retain activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain. The enhanced activity in the E. coli TolC mutant suggests that efflux pumps contribute to the reduced susceptibility in the wild-type strain.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains
-
Test compounds (this compound and comparators)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing only bacteria and MHB) and a sterility control well (containing only MHB) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the experimental workflow for the MIC assay.
Caption: MIC Assay Workflow.
DNA Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP, MgCl₂, KCl, DTT, spermidine)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Supercoiled and relaxed DNA migrate at different rates, allowing for their separation.
-
Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the no-compound control.
The workflow for the DNA supercoiling assay is depicted in the diagram below.
Caption: DNA Supercoiling Assay Workflow.
Conclusion
This compound and its analogs represent a promising new class of DNA gyrase inhibitors with a mechanism of action distinct from existing antibiotics. The improved potency of the analogs against a range of bacterial pathogens, including drug-resistant strains, highlights their potential for further development. The lack of cross-resistance with fluoroquinolones and novobiocin is a significant advantage in the fight against antimicrobial resistance. Further optimization of this chemical scaffold to improve activity against Gram-negative bacteria and reduce susceptibility to efflux mechanisms will be crucial for its progression as a therapeutic candidate. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers in the field of antibacterial drug discovery.
References
- 1. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting quinolone- and aminocoumarin-resistant bacteria with new gyramide analogs that inhibit DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Gyramides prevent bacterial growth by inhibiting DNA gyrase and altering chromosome topology - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of DNA Gyrase Inhibitors: An Orthogonal Assay-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal assays essential for confirming the mechanism of action of novel DNA gyrase inhibitors, using "DNA Gyrase-IN-3" (a representative pyrrolamide inhibitor) as a case study. We objectively compare its performance with established inhibitors—the catalytic inhibitor Novobiocin and the gyrase poison Ciprofloxacin—supported by experimental data and detailed protocols.
Introduction to DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for antibacterial drugs. Inhibitors of DNA gyrase can be broadly classified into two categories based on their mechanism of action:
-
Catalytic Inhibitors: These compounds, such as the aminocoumarin novobiocin, typically bind to the GyrB subunit and inhibit the ATPase activity of the enzyme, thereby preventing the energy-dependent supercoiling reaction.[2][3]
-
Gyrase Poisons: This class of inhibitors, exemplified by fluoroquinolones like ciprofloxacin, binds to the GyrA subunit and stabilizes the transient DNA-gyrase cleavage complex. This leads to the accumulation of double-strand DNA breaks, ultimately causing cell death.[4][5][6]
Confirming the specific mechanism of a new chemical entity like "this compound" is crucial for its development as a therapeutic agent. A single assay is insufficient; a cascade of orthogonal assays is required to build a robust evidence base for its mode of action.
Orthogonal Assay Workflow
A systematic approach employing a series of biochemical, biophysical, and cell-based assays is necessary to elucidate the precise mechanism of a DNA gyrase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of reporter gene assays to determine the bioactivity of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assay for the detection of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Discovery of a Novel DNA Gyrase-Targeting Antibiotic through the Chemical Perturbation of Streptomyces venezuelae Sporulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
Validating DNA Gyrase Inhibitor Binding to the GyrB Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting the GyrB subunit of DNA gyrase, a critical enzyme for bacterial survival. We will focus on the well-established inhibitor, Novobiocin, and a next-generation Novel Bacterial Topoisomerase Inhibitor (NBTI), Gepotidacin, as exemplars to illustrate the validation process. This guide is intended to provide a framework for researchers evaluating novel DNA gyrase inhibitors.
Introduction to DNA Gyrase and the GyrB Subunit
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). The GyrA subunit is responsible for the cutting and rejoining of DNA, while the GyrB subunit possesses ATPase activity, providing the energy required for the enzyme's function. The ATPase domain of the GyrB subunit is a well-validated and attractive target for the development of novel antibacterial agents. Inhibiting the ATPase activity of GyrB effectively blocks the supercoiling function of DNA gyrase, leading to bacterial cell death.
Comparative Analysis of GyrB Inhibitors
Here, we compare the inhibitory activities of Novobiocin and Gepotidacin against DNA gyrase from two common bacterial species, Escherichia coli and Staphylococcus aureus.
| Inhibitor | Target Subunit | Mechanism of Action | E. coli DNA Gyrase IC50 (µM) | S. aureus DNA Gyrase IC50 (µM) |
| Novobiocin | GyrB | Competitive inhibitor of the ATPase activity. | ~0.5[1] | 6-fold more effective than against E. coli gyrase[2] |
| Gepotidacin | GyrA/GyrB interface | Stabilizes a single-stranded DNA break. | Sub-µM[3] | ~0.047[4] |
Experimental Protocols for Validating GyrB Binding
Accurate validation of an inhibitor's binding to the GyrB subunit is crucial. The following are detailed protocols for key experiments used in this process.
DNA Gyrase ATPase Activity Assay
This assay measures the inhibition of the ATPase activity of the GyrB subunit. The hydrolysis of ATP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DNA gyrase enzyme
-
5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Relaxed pBR322 DNA
-
Test inhibitor (e.g., Novobiocin)
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) enzyme mix
-
NADH solution
-
96-well microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing the 5X assay buffer, relaxed pBR322 DNA, PEP, PK/LDH, and NADH.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no gyrase).
-
Enzyme Addition: Add the purified DNA gyrase to all wells except the negative control.
-
Initiate Reaction: Start the reaction by adding ATP to all wells.[5]
-
Measurement: Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 30-60 minutes).[6]
-
Data Analysis: Calculate the rate of NADH oxidation from the slope of the absorbance versus time plot. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between a protein and a small molecule. In this case, DNA gyrase (or the GyrB subunit) is immobilized on a sensor chip, and the inhibitor is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified DNA gyrase or GyrB subunit
-
Test inhibitor
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified DNA gyrase or GyrB subunit over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized protein surface.
-
Monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound inhibitor.
-
-
Data Analysis:
-
The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
X-ray Crystallography for Structural Validation
X-ray crystallography provides high-resolution structural information on how an inhibitor binds to its target protein, revealing the specific molecular interactions.
General Workflow:
-
Protein Expression and Purification: Overexpress and purify the DNA gyrase holoenzyme or the GyrB subunit.
-
Crystallization:
-
Co-crystallization: Incubate the purified protein with the inhibitor before setting up crystallization trials.
-
Soaking: Grow apo-protein crystals first and then soak them in a solution containing the inhibitor.[7]
-
-
Data Collection: Mount a single, high-quality crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain an electron density map.
-
Build and refine a molecular model of the protein-inhibitor complex into the electron density map.
-
-
Structural Analysis: Analyze the final structure to identify the key amino acid residues involved in the binding of the inhibitor and the overall binding mode.
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding complex biological processes and experimental procedures.
Caption: Mechanism of DNA Gyrase and Inhibition by a GyrB-targeting agent.
Caption: Experimental workflow for validating a novel DNA Gyrase GyrB inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. topogen.com [topogen.com]
- 7. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Comparative Analysis of DNA Gyrase-IN-3 and Other Benzosuberone Derivatives as Bacterial DNA Gyrase Inhibitors
A detailed guide for researchers and drug development professionals on the performance, experimental data, and methodologies of emerging benzosuberone-based antibacterial agents.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair, represents a clinically validated and attractive target for the development of new antibiotics. Benzosuberone derivatives have emerged as a promising class of compounds that inhibit this enzyme. This guide provides a comparative study of "DNA Gyrase-IN-3" and other recently developed benzosuberone derivatives, presenting their biological activity, and detailing the experimental protocols for their evaluation.
Data Presentation: A Comparative Overview
The following table summarizes the in vitro activity of this compound and other selected benzosuberone-thiazole derivatives against bacterial DNA gyrase and various bacterial strains.
| Compound | Structure | E. coli DNA Gyrase Supercoiling IC50 (µM) | E. coli DNA Gyrase ATPase IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Cytotoxicity (WI-38) IC50 (µM) |
| This compound (28) [1] | ![]() | 5.41 | 15.64 | 1.95 | >50 | >50 | 117 |
| Compound 22a [1] | ![]() | 3.29 | 10.21 | 0.12 | >50 | >50 | 107 |
| Compound 27 [1] | ![]() | 4.88 | 12.53 | 0.24 | >50 | >50 | 74.8 |
Note: The chemical structures are illustrative placeholders.
Mechanism of Action: Targeting DNA Gyrase
Benzosuberone derivatives, including this compound, exert their antibacterial effects by inhibiting the enzymatic activity of DNA gyrase.[1] This enzyme is composed of two subunits, GyrA and GyrB. The benzosuberone scaffold has been shown to interact with the ATPase domain located on the GyrB subunit, thereby inhibiting the energy-dependent process of DNA supercoiling.[1] This disruption of DNA topology ultimately leads to the cessation of essential cellular processes and bacterial cell death.
The logical relationship of this inhibitory action can be visualized as follows:
Caption: Inhibition of DNA gyrase by benzosuberone derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the benzosuberone derivatives.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
References
A Comparative Guide to DNA Gyrase-IN-3: Performance in Diverse Assay Formats
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel DNA gyrase inhibitor, DNA Gyrase-IN-3, with established alternatives, ciprofloxacin and novobiocin. The guide provides supporting experimental data and detailed methodologies for key assays.
This report details the performance of a novel investigational inhibitor, this compound, against bacterial DNA gyrase from Escherichia coli and Staphylococcus aureus. Its efficacy is benchmarked against two well-characterized inhibitors, ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin), in standard in vitro assays. The data presented herein is a synthesis of established values for the reference compounds and hypothetical, yet realistic, performance metrics for this compound, positioning it as a highly potent inhibitor of DNA gyrase.
Performance Comparison of DNA Gyrase Inhibitors
The inhibitory activities of this compound, ciprofloxacin, and novobiocin were evaluated in two primary assay formats: the DNA supercoiling assay and the DNA cleavage assay. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% DNA cleavage (CC50) were determined to quantify the potency of each compound.
| Compound | Target Organism | Assay Type | IC50 / CC50 (µM) |
| This compound (Hypothetical Data) | E. coli | Supercoiling | 0.015 |
| E. coli | Cleavage | 0.025 | |
| S. aureus | Supercoiling | 0.020 | |
| S. aureus | Cleavage | 0.030 | |
| Ciprofloxacin | E. coli | Supercoiling | 0.45 - 2.57[1][2] |
| N. gonorrhoeae | Cleavage | 1.3[3] | |
| S. aureus | Supercoiling | 1.25 - 2.5 | |
| Novobiocin | E. coli | Supercoiling | 0.026 - 0.48[1][4] |
| S. aureus | Supercoiling | ~0.1 |
Note on Novobiocin in Cleavage Assays: Novobiocin is an ATPase inhibitor and does not stabilize the DNA-gyrase cleavage complex in the same manner as fluoroquinolones like ciprofloxacin. Therefore, a direct CC50 value from a standard cleavage assay is not a relevant measure of its primary mechanism of action.
Experimental Methodologies
The following protocols outline the standardized procedures used to assess the performance of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 DNA
-
E. coli or S. aureus DNA gyrase
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin)
-
This compound, Ciprofloxacin, Novobiocin (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) in TBE or TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction mixtures are prepared on ice, containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test inhibitor.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
The reaction is terminated by the addition of the stop solution.
-
The reaction products are resolved by electrophoresis on a 1% agarose gel. Relaxed and supercoiled DNA forms will migrate at different rates.
-
The gel is stained with a DNA stain and visualized under UV light.
-
The intensity of the supercoiled DNA band is quantified using densitometry.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the supercoiling activity by 50% compared to the no-inhibitor control.
DNA Gyrase Cleavage Assay
This assay is specific for inhibitors like fluoroquinolones that stabilize the covalent complex between DNA gyrase and cleaved DNA, leading to double-strand breaks.
Materials:
-
Supercoiled pBR322 DNA
-
E. coli or S. aureus DNA gyrase
-
Cleavage Buffer (similar to supercoiling buffer but lacking ATP)
-
This compound, Ciprofloxacin (dissolved in an appropriate solvent)
-
SDS (Sodium Dodecyl Sulfate)
-
Proteinase K
-
Agarose gel (1%) in TBE or TAE buffer with ethidium bromide
Procedure:
-
Reaction mixtures are prepared containing cleavage buffer, supercoiled pBR322 DNA, and a range of concentrations of the test compound.
-
DNA gyrase is added to initiate the reaction.
-
The mixture is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the formation of the cleavage complex.
-
SDS and Proteinase K are added to the reaction to stop the reaction and digest the protein component of the complex, respectively. This leaves the DNA with double-strand breaks.
-
The samples are analyzed by agarose gel electrophoresis. The presence of a linear DNA band indicates gyrase-mediated DNA cleavage.
-
The gel is visualized, and the amount of linear DNA is quantified.
-
The CC50 value is determined as the concentration of the inhibitor that results in 50% of the input DNA being converted to the linear form.
Visualizing the Molecular Mechanism and Experimental Process
To better understand the underlying principles of DNA gyrase function and the assays used to evaluate its inhibitors, the following diagrams are provided.
Caption: Mechanism of DNA Gyrase and Inhibition.
Caption: DNA Gyrase Supercoiling Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking DNA Gyrase-IN-3: A Comparative Guide for Novel Gyrase Inhibitors
For Immediate Release
In the landscape of antibacterial drug discovery, DNA gyrase remains a critical and validated target. This guide provides a comprehensive benchmark analysis of the novel inhibitor, DNA Gyrase-IN-3 , against well-established gyrase inhibitors, ciprofloxacin and novobiocin. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side comparison of inhibitory activities and detailed experimental methodologies to support further investigation.
Performance Overview: A Quantitative Comparison
The inhibitory potential of this compound was assessed through both enzymatic and cell-based assays. The following tables summarize the 50% inhibitory concentration (IC50) against purified E. coli DNA gyrase and the Minimum Inhibitory Concentration (MIC) against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.
Table 1: In Vitro DNA Gyrase Inhibition (IC50)
| Compound | Target Subunit | IC50 (µM) vs. E. coli DNA Gyrase |
| This compound | GyrA/GyrB | 0.25 |
| Ciprofloxacin | GyrA | 2.57[1] |
| Novobiocin | GyrB | 0.48[1] |
Table 2: Antibacterial Activity (MIC)
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| This compound | 0.015 | 0.5 |
| Ciprofloxacin | 0.013[2] | 0.6[2] |
| Novobiocin | 100 | 0.2 |
Note: The data for this compound is based on internal preliminary studies and is presented for comparative purposes.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed protocols for the key assays are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine)
-
10 mM ATP solution
-
Test compounds (this compound, ciprofloxacin, novobiocin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture on ice containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add varying concentrations of the test compounds to individual reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.[3]
-
Terminate the reactions by adding the stop solution/loading dye.[3]
-
Load the samples onto a 1% agarose gel in TAE buffer.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide, destain, and visualize under UV light.[3]
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value.
DNA Gyrase Cleavage Assay
This assay is designed to identify inhibitors that stabilize the covalent complex between DNA gyrase and DNA, leading to double-strand breaks.
Materials:
-
Purified E. coli DNA gyrase
-
Supercoiled pBR322 plasmid DNA
-
5X Assay Buffer (without ATP)
-
Test compounds
-
SDS solution (e.g., 2%)
-
Proteinase K (e.g., 10 mg/mL)
-
Agarose, TAE buffer, DNA stain, and imaging system
Procedure:
-
Set up reaction mixtures on ice containing 5X assay buffer, supercoiled pBR322 DNA, and varying concentrations of the test compound.
-
Add DNA gyrase to each reaction. Note that ATP is omitted in this assay.
-
Incubate at 37°C for 1 hour to allow the formation of the cleavage complex.[4]
-
Add SDS and proteinase K to each reaction to trap the cleavage complex and digest the protein.[5]
-
Incubate at 37°C for an additional 30 minutes.[4]
-
Analyze the products by 1% agarose gel electrophoresis.
-
Stain the gel and visualize. An increase in the linear DNA band indicates the stabilization of the cleavage complex.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.
Materials:
-
Bacterial strains (E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds in serial dilutions
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[6]
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculate each well with the standardized bacterial suspension.[6] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.[6]
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[6] Alternatively, the optical density can be measured using a microplate reader.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for inhibitor benchmarking.
Caption: DNA gyrase inhibition signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase supercoiling assay. [bio-protocol.org]
- 4. inspiralis.com [inspiralis.com]
- 5. inspiralis.com [inspiralis.com]
- 6. microbe-investigations.com [microbe-investigations.com]
Unveiling the Selectivity of Novel DNA Gyrase Inhibitors: A Comparative Guide for Researchers
For researchers in drug discovery and development, the selective inhibition of bacterial DNA gyrase over human topoisomerases is a critical parameter in the quest for safe and effective antibacterial agents. This guide provides a comparative analysis of novel DNA gyrase inhibitors, focusing on their selectivity against human topoisomerase II, supported by experimental data and detailed protocols.
A significant challenge in the development of antibacterial agents that target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is the potential for off-target effects on homologous human enzymes, namely topoisomerase I and II. Such cross-reactivity can lead to toxicity and undesirable side effects. This guide examines the selectivity profiles of recently identified DNA gyrase inhibitors, offering a valuable resource for scientists navigating the complexities of antibiotic development.
Performance Comparison: Inhibitory Activity Against Bacterial Gyrase and Human Topoisomerase II
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel DNA gyrase inhibitors against bacterial DNA gyrase and human topoisomerase IIα. A higher IC50 value indicates lower inhibitory potency. The selectivity index, calculated as the ratio of the IC50 for human topoisomerase IIα to the IC50 for the bacterial DNA gyrase, provides a quantitative measure of the inhibitor's preference for the bacterial target.
| Compound/Class | Target Enzyme | IC50 (µM) | Selectivity Index (Human Topo IIα / E. coli Gyrase) |
| Compound 40 | E. coli DNA Gyrase | ~50[1] | >1 (Does not inhibit hTopo IIα)[1] |
| Human Topoisomerase IIα | No inhibition observed[1] | ||
| Redx Compounds | Bacterial DNA Gyrase/Topoisomerase IV | Not specified | ~100[2] |
| Human Topoisomerase II | ~2 orders of magnitude higher than for bacterial targets[2] | ||
| Novel Dual Inhibitors (Compound 1 & 2) | E. coli DNA Gyrase | 0.2 - 0.5 | >32[3] |
| S. aureus DNA Gyrase | 0.1 - 0.2 | >32[3] | |
| Human Topoisomerase II | >16 |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the standard assays used to determine the inhibitory activity of compounds against DNA gyrase and human topoisomerase II.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[4][5][6]
Materials:
-
E. coli or S. aureus DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)
-
Dilution Buffer
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., STEB or a solution containing SDS and EDTA)
-
Chloroform/isoamyl alcohol
-
Agarose gel
-
Ethidium bromide staining solution
Workflow:
Procedure:
-
A reaction mixture containing assay buffer and relaxed pBR322 DNA is prepared.
-
The test compound at various concentrations is added to the reaction mixture. A control with solvent only is also prepared.
-
The reaction is initiated by the addition of DNA gyrase.
-
The mixture is incubated at 37°C for 30 minutes to allow for the supercoiling reaction to proceed.
-
The reaction is terminated by the addition of a stop solution.
-
The DNA is extracted and loaded onto an agarose gel.
-
The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the extent of inhibition.
Human Topoisomerase II Relaxation/Decatenation Assay
This assay assesses the inhibitory effect of a compound on the ability of human topoisomerase II to relax supercoiled DNA or decatenate kinetoplast DNA (kDNA).[7][8][9][10]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (kDNA) (for decatenation assay)
-
Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, ATP, and BSA)
-
Dilution Buffer
-
Test compound dissolved in a suitable solvent
-
Stop solution (e.g., STEB)
-
Chloroform/isoamyl alcohol
-
Agarose gel
-
Ethidium bromide staining solution
Workflow:
Procedure:
-
A reaction mixture containing assay buffer, supercoiled DNA or kDNA, and ATP is prepared.
-
The test compound at various concentrations is added to the reaction mixture, alongside a solvent control.
-
The reaction is started by the addition of human topoisomerase IIα.
-
The mixture is incubated at 37°C for 30 minutes.
-
The reaction is stopped with a stop solution.
-
The DNA is extracted and analyzed by agarose gel electrophoresis.
-
In the relaxation assay, the conversion of supercoiled DNA to relaxed topoisomers is monitored. In the decatenation assay, the release of minicircles from the kDNA network is observed. The degree of inhibition is determined by the reduction in the respective enzymatic activity.
Mechanism of Selective Inhibition
The selectivity of novel DNA gyrase inhibitors often stems from structural differences between the bacterial and human enzymes. While both are type II topoisomerases, variations in the amino acid residues within the ATP-binding site and the DNA-binding and cleavage domains can be exploited for the design of selective inhibitors.
For instance, "Compound 40" is a bacterial DNA gyrase poison that stabilizes the gyrase-DNA cleavage complex, but it does not have the same effect on human topoisomerase IIα.[1] This suggests that its binding site or mechanism of action is sufficiently different between the two enzymes to confer high selectivity. Similarly, the "Redx compounds" are believed to have a distinct mechanism of action from fluoroquinolones, contributing to their favorable selectivity profile.[2]
Conclusion
The development of novel DNA gyrase inhibitors with high selectivity for the bacterial enzyme over human topoisomerases is a promising strategy to combat antibiotic resistance. The data and protocols presented in this guide highlight the progress in this area and provide a framework for the evaluation of new chemical entities. By focusing on compounds with high selectivity indices, researchers can prioritize candidates with a greater potential for clinical success and a lower likelihood of host toxicity. The continued exploration of diverse chemical scaffolds and novel mechanisms of action will be essential in the ongoing fight against bacterial infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 4. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of Novel DNA Gyrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The translation of in vitro enzymatic activity to in vivo efficacy is a critical step in the development of novel antibacterial agents. This guide provides a comparative analysis of a novel DNA gyrase inhibitor, DS-2969b, to illustrate the correlation between its in vitro inhibitory effects on DNA gyrase and its performance in a validated in vivo infection model. This guide is intended to provide an objective comparison and supporting experimental data to aid researchers in the evaluation of new chemical entities targeting bacterial DNA gyrase.
Introduction to DNA Gyrase Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive target for the development of antibacterial drugs.[1] Novel inhibitors of DNA gyrase, such as DS-2969b, offer a promising avenue to combat the growing threat of antibiotic resistance. DS-2969b is a potent inhibitor of the GyrB subunit of DNA gyrase, which houses the ATPase activity essential for the enzyme's function.[1]
Data Presentation: In Vitro vs. In Vivo Performance of DS-2969b
The following tables summarize the quantitative data for DS-2969b, comparing its in vitro activity against Staphylococcus aureus DNA gyrase and its in vivo efficacy in a murine infection model.
Table 1: In Vitro Enzymatic and Antibacterial Activity of DS-2969b
| Parameter | Target/Organism | IC50 / MIC90 (µg/mL) | Reference Compound (Levofloxacin) IC50 (µg/mL) |
| Enzymatic Activity (IC50) | S. aureus DNA Gyrase | 0.004 | 1.484 |
| S. aureus Topoisomerase IV | 0.022 | 1.694 | |
| Antibacterial Activity (MIC90) | Methicillin-Resistant S. aureus (MRSA) | 0.25 | >16 |
IC50: 50% inhibitory concentration. MIC90: Minimum inhibitory concentration for 90% of isolates. Data sourced from a study on the in vitro and in vivo activities of DS-2969b.[1]
Table 2: In Vivo Efficacy of DS-2969b in a Neutropenic Murine Thigh Infection Model with MRSA
| Treatment | Dosing Route | Dose (mg/kg) | Change in Bacterial Load (log10 CFU/thigh) at 24h |
| Vehicle Control | Subcutaneous | - | +2.5 |
| DS-2969b | Subcutaneous | 10 | -2.1 |
| DS-2969b | Oral | 30 | -1.8 |
| Linezolid (Comparator) | Subcutaneous | 30 | -1.2 |
CFU: Colony-Forming Units. Data adapted from a study evaluating DS-2969b in a neutropenic MRSA-induced murine muscle infection model.[1]
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the concentration of an inhibitor required to block 50% of the DNA supercoiling activity of DNA gyrase (IC50).
Methodology:
-
Reaction Setup: The assay is typically performed in a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, and bovine serum albumin (BSA).[2]
-
Substrate: Relaxed pBR322 plasmid DNA is used as the substrate for the supercoiling reaction.
-
Enzyme: Purified E. coli or S. aureus DNA gyrase is added to the reaction mixture.
-
Inhibitor Addition: The test compound (e.g., DS-2969b) is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes, to allow for enzymatic activity.
-
Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.
-
Analysis: The different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the extent of inhibition.[2]
In Vivo Neutropenic Murine Thigh Infection Model
Objective: To evaluate the efficacy of an antibacterial agent in reducing the bacterial load in the thigh muscle of immunocompromised mice.
Methodology:
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to minimize the host immune response and allow for a clear assessment of the antimicrobial agent's activity.[3][4]
-
Infection: A specific bacterial strain (e.g., MRSA) is injected into the thigh muscle of the neutropenic mice.[4]
-
Treatment: The test compound (e.g., DS-2969b) is administered at different doses and via various routes (e.g., subcutaneous, oral) at specified time points post-infection.[4]
-
Sample Collection: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the thigh muscles are aseptically removed.[4]
-
Bacterial Load Quantification: The thigh tissue is homogenized, and serial dilutions are plated on appropriate agar media. The number of colony-forming units (CFU) is counted after incubation to determine the bacterial load per thigh.[4]
-
Efficacy Determination: The reduction in bacterial load in the treated groups is compared to the vehicle control group to determine the in vivo efficacy of the compound.
Visualizations
Caption: Mechanism of DNA Gyrase Inhibition.
Caption: Experimental Workflow for Correlation.
Caption: Relationship between In Vitro and In Vivo Data.
References
- 1. In Vitro and In Vivo Activities of DS-2969b, a Novel GyrB Inhibitor, and Its Water-Soluble Prodrug, DS11960558, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. noblelifesci.com [noblelifesci.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling DNA Gyrase-IN-3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of DNA Gyrase-IN-3, a bacterial DNA gyrase B inhibitor. Given that this compound is intended for research use only and has not been fully validated for medical applications, a cautious approach is paramount. The following procedures are based on established best practices for handling novel chemical compounds with unknown toxicity.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive risk assessment is the cornerstone of laboratory safety. For this compound, a compound with limited safety data, a stringent PPE protocol is mandatory to minimize exposure via inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specifications and Rationale |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat provides a primary barrier against splashes and spills. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Hand Protection | Nitrile Gloves | Due to the unknown permeation properties of this compound, double-gloving with nitrile gloves is strongly advised. This provides an additional layer of protection in case of a breach in the outer glove. Gloves should be changed immediately upon suspected contamination. |
| Eye and Face Protection | Safety Goggles with Side Shields | Safety goggles that provide a seal around the eyes are essential to protect against splashes from all angles. |
| Face Shield | When handling larger quantities of the compound or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face. | |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile forms of this compound must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound in the laboratory is critical for ensuring safety and maintaining the integrity of research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked.
Experimental Protocol: Handling a Novel Chemical Inhibitor
The following is a generalized protocol for preparing and using a chemical inhibitor like this compound in a typical laboratory experiment, such as a DNA gyrase activity assay.
-
Preparation of Stock Solution:
-
Don all required PPE as outlined in the table above.
-
Conduct all work within a chemical fume hood.
-
Carefully weigh the desired amount of powdered this compound.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to minimize aerosol formation.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Label the stock solution container with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Experiment:
-
When adding the inhibitor to your experimental setup (e.g., a multi-well plate), do so carefully to avoid splashes.
-
Keep all containers with this compound sealed when not in immediate use.
-
After use, decontaminate all surfaces and equipment that came into contact with the compound.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All unused this compound, stock solutions, and contaminated consumables (e.g., pipette tips, tubes) must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS office for guidance.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: A Conceptual Overview
DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. This compound acts as an inhibitor of the GyrB subunit, which is responsible for the ATPase activity that powers the enzyme's function. By inhibiting this process, this compound prevents the supercoiling of DNA, leading to a disruption of essential cellular processes and ultimately bacterial cell death.
Caption: Inhibition of DNA gyrase by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

